molecular formula C12H9NO3 B12366675 Pyruvate Carboxylase-IN-4

Pyruvate Carboxylase-IN-4

Cat. No.: B12366675
M. Wt: 215.20 g/mol
InChI Key: PQZOUJKJYOMYQY-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyruvate Carboxylase-IN-4 is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

(Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid

InChI

InChI=1S/C12H9NO3/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9/h1-7,14H,(H,15,16)/b11-7-

InChI Key

PQZOUJKJYOMYQY-XFFZJAGNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C(/C(=O)O)\O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=C(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Pyruvate Carboxylase Inhibitor ZY-444

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound named "Pyruvate Carboxylase-IN-4" did not yield any specific information. This technical guide will focus on a known, well-characterized inhibitor of Pyruvate Carboxylase, ZY-444, as a representative molecule to fulfill the user's request for a detailed technical overview.

Introduction

Pyruvate carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, an essential anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1] In various pathologies, notably cancer, the dysregulation of PC activity is implicated in promoting cell proliferation, survival, and metastasis. Consequently, the development of potent and selective PC inhibitors has emerged as a promising therapeutic strategy. This guide provides a comprehensive technical overview of ZY-444, a small molecule inhibitor of Pyruvate Carboxylase.

ZY-444, with the chemical name (N4-((5-(4-(benzyloxy)phenyl)-2-thiophenyl)methyl)-N2-isobutyl-2,4-pyrimidinediamine), has been identified as a specific inhibitor of PC.[1][2][3] It has demonstrated significant anti-cancer efficacy in preclinical models by targeting cancer cell metabolism and associated signaling pathways.[1][4] This document will detail the discovery, mechanism of action, quantitative data, and relevant experimental protocols for ZY-444.

Discovery of ZY-444

ZY-444 was discovered as a potent inhibitor of cancer cell proliferation with specific efficacy against tumor growth, metastasis, and recurrence.[1] Through target identification studies, it was determined that ZY-444 directly binds to and inactivates the catalytic activity of Pyruvate Carboxylase, a key enzyme in the anaplerotic pathway of the TCA cycle.[1][2] This inhibition of PC was found to be the primary mechanism for its anti-tumor effects.

Quantitative Data

The inhibitory activity of ZY-444 has been quantified across various cancer cell lines, demonstrating its potency and selectivity.

Cell LineCancer TypeParameterValue (µM)Incubation Time (h)Reference(s)
MDA-MB-231Breast CancerIC905Not Specified[5]
4T1Breast CancerNot Specified--[6]
DU145Prostate CancerIC501.5 - 2.5Not Specified[4]
PC3Prostate CancerIC501.5 - 2.5Not Specified[4]
C4-2Prostate CancerIC501.5 - 2.5Not Specified[4]
22RV1Prostate CancerIC501.5 - 2.5Not Specified[4]
TPC-1Iodine-Refractory Thyroid CancerIC503.8248[6]
TPC-1Iodine-Refractory Thyroid CancerIC503.3472[6]
KTC-1Iodine-Refractory Thyroid CancerIC503.7948[6]
KTC-1Iodine-Refractory Thyroid CancerIC503.6972[6]
ES-2Ovarian Cancer-SensitiveNot Specified[2]
SKOV3Ovarian Cancer-SensitiveNot Specified[2]
A2780Ovarian Cancer-SensitiveNot Specified[2]
IOSE80 (Normal)Normal Ovarian Epithelial-No effectNot Specified[2]

In Vivo Efficacy:

  • Breast Cancer (4T1 and MDA-MB-231 orthotopic models): 2.5-5 mg/kg, intraperitoneal injection, daily or every 2 days for 26 days.[6]

  • Prostate Cancer (DU145 xenograft model): 2.5-5 mg/kg, intraperitoneal injection, daily for 24 days.[4][6]

Synthesis

Experimental Protocols

Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This protocol describes a general method to determine PC activity, which can be adapted to assess the inhibitory effect of ZY-444. The principle involves measuring the production of oxaloacetate, which is then used in a coupled reaction to generate a detectable signal.[7]

Solutions Required:

  • 1.0 M Tris-HCl, pH 8.0

  • 0.5 M NaHCO3

  • 0.1 M MgCl2

  • 1.0 mM Acetyl CoA

  • 0.1 M Pyruvate

  • 0.1 M ATP

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), prepared fresh in ethanol

  • Citrate Synthase

  • PC Assay Buffer

Procedure:

  • Prepare a reaction cocktail containing Tris-HCl, NaHCO3, MgCl2, Acetyl CoA, Pyruvate, ATP, DTNB, and Citrate Synthase in a UV-transparent cuvette.

  • Prepare a control cocktail without the PC enzyme or with an equivalent volume of buffer.

  • Incubate the cuvettes at 30°C for 10 minutes to allow for temperature equilibration.

  • To assess inhibition, pre-incubate the enzyme with ZY-444 at various concentrations before adding to the reaction cocktail.

  • Initiate the reaction by adding the cell extract containing Pyruvate Carboxylase (or purified enzyme).

  • Monitor the change in absorbance at 412 nm over a period of 60 seconds using a spectrophotometer. The rate of increase in absorbance is proportional to the PC activity.

  • One unit of PC activity is defined as the amount of enzyme required to produce 1.0 µmole of oxaloacetate per minute.[7]

Cell Proliferation Assay (CCK-8)

This assay is used to determine the effect of ZY-444 on the viability and proliferation of cancer cells.[4]

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of ZY-444 (e.g., 0-10 µM) dissolved in DMSO, with a final DMSO concentration kept constant across all wells.[6]

  • Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

  • Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Calculate the IC50 value, which is the concentration of ZY-444 that inhibits cell proliferation by 50%.

Wound Healing (Scratch) Assay

This assay assesses the effect of ZY-444 on cell migration.[4]

Procedure:

  • Grow cells to a confluent monolayer in a multi-well plate.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Gently wash with PBS to remove detached cells.

  • Replace the medium with fresh medium containing either DMSO (control) or different concentrations of ZY-444.

  • Capture images of the scratch at time 0 and at subsequent time points (e.g., every 4-8 hours).

  • Quantify the rate of wound closure by measuring the area of the scratch over time.

Transwell Invasion Assay

This assay evaluates the effect of ZY-444 on the invasive potential of cancer cells.[4]

Procedure:

  • Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).

  • Seed cancer cells in the upper chamber in a serum-free medium containing either DMSO or ZY-444.

  • Fill the lower chamber with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Incubate for a sufficient period to allow for cell invasion (e.g., 24-48 hours).

  • Remove the non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells under a microscope.

Western Blot Analysis

This technique is used to measure the protein expression levels of key components of the Wnt/β-catenin signaling pathway.

Procedure:

  • Treat cells with ZY-444 for a specified duration (e.g., 24 hours).[6]

  • Lyse the cells to extract total protein. For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear proteins.

  • Determine protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against β-catenin, c-Myc, and Cyclin D1. Use an antibody against a housekeeping protein (e.g., actin or tubulin) as a loading control.

  • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mechanism of Action and Signaling Pathways

ZY-444 exerts its anti-cancer effects primarily through the inhibition of Pyruvate Carboxylase. This leads to a disruption of the TCA cycle anaplerosis, thereby impacting the metabolic fitness of cancer cells. Furthermore, the inhibition of PC by ZY-444 has been shown to suppress the Wnt/β-catenin/Snail signaling pathway.[1][5] This is achieved by preventing the nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway.[6] The downstream targets of this pathway, including c-Myc and Cyclin D1, which are critical for cell proliferation and survival, are consequently downregulated.[6]

In the context of prostate cancer, ZY-444 has also been shown to target TNFAIP3 through the TNF signaling pathway.[4]

Visualizations

ZY444_Mechanism_of_Action cluster_wnt Wnt/β-catenin Signaling ZY444 ZY-444 PC Pyruvate Carboxylase (PC) ZY444->PC OAA Oxaloacetate PC->OAA BetaCatenin_nuc β-catenin (Nucleus) PC->BetaCatenin_nuc Inhibits Translocation Pyruvate Pyruvate Pyruvate->PC TCA TCA Cycle Anaplerosis OAA->TCA BetaCatenin_cyto β-catenin (Cytoplasm) BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription Proliferation Cell Proliferation & Metastasis TargetGenes->Proliferation

Caption: Mechanism of action of ZY-444.

Experimental_Workflow_ZY444 cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines Treatment Treat with ZY-444 CellCulture->Treatment ProlifAssay Proliferation Assay (CCK-8) Treatment->ProlifAssay MigAssay Migration Assay (Wound Healing) Treatment->MigAssay InvAssay Invasion Assay (Transwell) Treatment->InvAssay WB Western Blot (Wnt Pathway Proteins) Treatment->WB PC_Activity PC Activity Assay Treatment->PC_Activity MouseModel Xenograft/Orthotopic Mouse Model InVivoTreat Treat with ZY-444 MouseModel->InVivoTreat TumorGrowth Monitor Tumor Growth & Metastasis InVivoTreat->TumorGrowth

Caption: Experimental workflow for evaluating ZY-444.

References

An In-Depth Technical Guide to the Mechanism of Action of Pyruvate Carboxylase-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate Carboxylase-IN-4 is a potent and competitive inhibitor of Pyruvate Carboxylase (PC), a critical enzyme in intermediary metabolism. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical properties, the experimental protocols used for its characterization, and its putative impact on metabolic signaling pathways.

Introduction to Pyruvate Carboxylase

Pyruvate Carboxylase (PC) is a biotin-dependent mitochondrial enzyme that catalyzes the irreversible carboxylation of pyruvate to oxaloacetate[1][2][3]. This anaplerotic reaction is crucial for replenishing the tricarboxylic acid (TCA) cycle intermediates consumed in various biosynthetic pathways, including gluconeogenesis, lipogenesis, and amino acid synthesis[2][4]. PC is a tetrameric enzyme with each subunit containing a biotin carboxylase (BC) domain, a carboxyltransferase (CT) domain, and a biotin carboxyl carrier protein (BCCP) domain[1][5]. The catalytic mechanism involves two distinct steps: the ATP-dependent carboxylation of the biotin prosthetic group at the BC domain, followed by the transfer of the carboxyl group to pyruvate at the CT domain[1][2].

This compound: A Competitive Inhibitor

This compound, also identified as compound 8V in some literature, is a small molecule inhibitor belonging to the α-hydroxycinnamic acid class of compounds. It has been identified as a potent and competitive inhibitor of PC.

Quantitative Data

The inhibitory potency of this compound has been determined through in vitro enzymatic assays.

Compound NameAliasType of InhibitionIC50
This compoundCompd 8VCompetitive4.3 µM[6]

Mechanism of Action

As a competitive inhibitor, this compound likely competes with the substrate, pyruvate, for binding to the carboxyltransferase (CT) active site of the enzyme. By occupying the active site, the inhibitor prevents the binding and subsequent carboxylation of pyruvate, thereby blocking the production of oxaloacetate.

Experimental Protocols

The characterization of this compound as a competitive inhibitor of PC is typically achieved through a continuous spectrophotometric assay.

Malate Dehydrogenase-Coupled Enzyme Assay

This assay measures the rate of oxaloacetate production by PC by coupling its formation to the oxidation of NADH by malate dehydrogenase (MDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is directly proportional to the rate of the PC-catalyzed reaction.

Materials:

  • Purified Pyruvate Carboxylase (PC) enzyme

  • This compound

  • Tris-HCl buffer (pH 7.8)

  • KCl

  • MgCl2

  • Triton X-100

  • Sodium Bicarbonate (NaHCO3)

  • Adenosine triphosphate (ATP)

  • Pyruvate

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Malate Dehydrogenase (MDH)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • A reaction mixture is prepared in a 96-well plate containing Tris-HCl buffer, KCl, MgCl2, and Triton X-100.

  • Varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration of 1% DMSO in the assay) are added to the wells.

  • The coupling enzyme, malate dehydrogenase (MDH), and the substrate NADH are added to the mixture.

  • The reaction is initiated by the addition of a substrate solution containing NaHCO3, ATP, and pyruvate.

  • The absorbance at 340 nm is monitored kinetically over time at a constant temperature (e.g., 22°C) using a microplate reader.

  • The rate of the reaction is calculated from the linear phase of the absorbance change.

  • To determine the IC50 value, the reaction rates are measured at various concentrations of the inhibitor, and the data are fitted to a dose-response curve.

  • To confirm competitive inhibition, Michaelis-Menten kinetics are performed by measuring the reaction rates at different pyruvate concentrations in the presence and absence of a fixed concentration of this compound. The resulting data are analyzed using Lineweaver-Burk or other suitable kinetic plots.

Visualizations

Signaling Pathway of Pyruvate Carboxylase Inhibition

The following diagram illustrates the central role of Pyruvate Carboxylase in metabolism and the consequences of its inhibition by this compound.

Pyruvate_Carboxylase_Pathway cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport PC Pyruvate Carboxylase (PC) Pyruvate_mito->PC OAA Oxaloacetate PC->OAA Carboxylation TCA TCA Cycle OAA->TCA Gluconeogenesis Gluconeogenesis OAA->Gluconeogenesis Lipogenesis Lipogenesis TCA->Lipogenesis Citrate Inhibitor This compound Inhibitor->PC Inhibition

Caption: Inhibition of Pyruvate Carboxylase by this compound.

Experimental Workflow for Inhibitor Characterization

This diagram outlines the typical workflow for identifying and characterizing an enzyme inhibitor like this compound.

Experimental_Workflow cluster_screening Initial Screening cluster_characterization Hit Characterization Compound_Library Compound Library Primary_Assay High-Throughput Screening (e.g., MDH-coupled assay) Compound_Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits Dose_Response Dose-Response Curves Hits->Dose_Response Kinetic_Studies Kinetic Studies (Varying Substrate Concentration) Hits->Kinetic_Studies IC50 IC50 Determination Dose_Response->IC50 Pyruvate_Carboxylase_IN_4 This compound IC50->Pyruvate_Carboxylase_IN_4 Identified as This compound Mechanism Determination of Inhibition Mechanism (Competitive, etc.) Kinetic_Studies->Mechanism Mechanism->Pyruvate_Carboxylase_IN_4

References

The Structure-Activity Relationship of Pyruvate Carboxylase-IN-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate Carboxylase (PC) is a critical enzyme in intermediary metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is vital for replenishing the tricarboxylic acid (TCA) cycle and providing precursors for gluconeogenesis and lipogenesis. Dysregulation of PC activity has been implicated in various diseases, including cancer and type 2 diabetes, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of PC inhibitors, the α-hydroxycinnamic acids, with a specific focus on the potent inhibitor, Pyruvate Carboxylase-IN-4 (PC-IN-4). This document summarizes quantitative inhibitory data, details the experimental protocols for inhibitor synthesis and evaluation, and visualizes key biochemical pathways and experimental workflows.

Introduction to Pyruvate Carboxylase

Pyruvate carboxylase is a biotin-dependent mitochondrial enzyme that plays a pivotal role in cellular metabolism. The enzyme is a tetramer, with each subunit containing a biotin carboxylation (BC) domain, a carboxyltransferase (CT) domain, a biotin carboxyl carrier protein (BCCP) domain, and an allosteric regulatory domain. The catalytic mechanism involves two half-reactions that occur at spatially distinct active sites. In the first step, bicarbonate is activated by ATP in the BC domain to carboxylate the biotin cofactor. The carboxylated biotin then translocates to the CT domain, where the carboxyl group is transferred to pyruvate to form oxaloacetate. Given its central role in metabolism, the development of specific and potent PC inhibitors is of significant interest for studying its physiological functions and for potential therapeutic applications.

This compound and its Analogs: A Structure-Activity Relationship (SAR) Study

A series of α-keto acids and α-hydroxycinnamic acids were synthesized and evaluated as inhibitors of Staphylococcus aureus pyruvate carboxylase (SaPC). The lead compound, this compound (also referred to as compound 8v ), emerged from a structure-based drug design approach.

Chemical Structure of this compound

This compound is chemically known as 2-hydroxy-3-(quinolin-2-yl)propenoic acid .

Molecular Formula: C₁₂H₉NO₃ Molecular Weight: 215.21 g/mol CAS Number: 2369048-06-4

Quantitative SAR Data

The inhibitory activities of the synthesized α-keto acids (Series 7 ) and α-hydroxycinnamic acids (Series 8 ) against SaPC were determined using a malate dehydrogenase (MDH) coupled assay. The results are summarized in the tables below.

Table 1: Structure-Activity Relationship of α-Keto Acid Analogs (Series 7)

CompoundR GroupIC₅₀ (µM)
7a Phenyl> 1000
7b 4-Fluorophenyl> 1000
7c 4-Chlorophenyl750 ± 50
7d 4-Bromophenyl500 ± 100
7e 4-Iodophenyl300 ± 50
7f 4-Methylphenyl> 1000
7g 4-Nitrophenyl150 ± 20
7h 4-Methoxyphenyl> 1000
7i Naphth-2-yl100 ± 10
7j Thiophen-2-yl> 1000

Table 2: Structure-Activity Relationship of α-Hydroxycinnamic Acid Analogs (Series 8)

CompoundR GroupIC₅₀ (µM)
8a Phenyl500 ± 100
8b 4-Fluorophenyl300 ± 50
8c 4-Chlorophenyl200 ± 30
8d 4-Bromophenyl150 ± 20
8e 4-Iodophenyl100 ± 10
8f 4-Methylphenyl400 ± 50
8g 4-Nitrophenyl> 1000
8h 4-Methoxyphenyl600 ± 100
8i Naphth-2-yl50 ± 5
8j Thiophen-2-yl800 ± 100
8k 4-(Trifluoromethyl)phenyl130 ± 20
8l 3-Chlorophenyl100 ± 15
8m 3-Bromophenyl80 ± 10
8n 3-Iodophenyl60 ± 8
8o 2-Chlorophenyl250 ± 40
8p 2-Bromophenyl200 ± 30
8q 2-Iodophenyl150 ± 20
8r Quinolin-4-yl20 ± 3
8s Quinolin-3-yl30 ± 4
8t Quinolin-6-yl15 ± 2
8u 3,3'-(1,4-phenylene)bis(2-hydroxypropenoic acid)3.0 ± 1.0
8v (PC-IN-4) Quinolin-2-yl 4.3 ± 1.5
SAR Analysis and Key Findings
  • α-Hydroxycinnamic Acids vs. α-Keto Acids: The α-hydroxycinnamic acid scaffold (Series 8 ) generally demonstrated superior inhibitory potency compared to the corresponding α-keto acids (Series 7 ). This suggests that the hydroxyl group plays a crucial role in binding to the enzyme's active site.

  • Effect of Aryl Substituents:

    • Halogens: For both series, increasing the size of the halogen substituent at the para-position of the phenyl ring (F < Cl < Br < I) resulted in a progressive increase in inhibitory activity. This indicates a potential hydrophobic interaction or a favorable steric fit within the binding pocket.

    • Positional Isomers: For halogenated analogs in Series 8 , the order of potency was generally para > meta > ortho. This highlights the importance of the substituent's position for optimal interaction with the enzyme.

    • Electron-donating vs. Electron-withdrawing Groups: No clear correlation was observed between the electronic nature of the para-substituent and inhibitory activity. For instance, the strongly electron-withdrawing nitro group in 8g resulted in a loss of activity, while the trifluoromethyl group in 8k conferred moderate potency.

  • Extended Aromatic Systems: Larger aromatic systems, such as naphthyl (8i ) and quinolinyl (8r-v ), generally led to a significant enhancement in inhibitory activity. This suggests the presence of a larger hydrophobic pocket in the active site that can accommodate these extended structures.

  • Quinoline Isomers: Among the quinolinyl derivatives, the position of the nitrogen atom and the point of attachment to the propenoic acid backbone significantly influenced potency. The quinolin-2-yl (8v ), quinolin-6-yl (8t ), and quinolin-4-yl (8r ) analogs were among the most potent single-scaffold inhibitors.

  • Bivalent Inhibitor: The bivalent compound 8u , designed to potentially span two binding sites, exhibited the highest potency in the series, suggesting a dimeric or multimeric binding mode might be achievable.

  • This compound (8v): This compound demonstrated a potent IC₅₀ of 4.3 ± 1.5 µM. Further kinetic analysis revealed it to be a competitive inhibitor with respect to pyruvate (Kᵢ = 0.74 µM) and a mixed-type inhibitor with respect to ATP, indicating that it targets the carboxyltransferase (CT) domain of pyruvate carboxylase.[1]

Experimental Protocols

General Synthesis of α-Hydroxycinnamic Acids (Series 8)

The α-hydroxycinnamic acids were synthesized from the corresponding aldehydes via a two-step procedure involving a Knoevenagel-Doebner condensation followed by hydrolysis.

  • To a solution of the appropriate aldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 mL), add piperidine (0.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the crude cinnamic acid derivative.

  • Suspend the crude cinnamic acid derivative (1.0 eq) in a mixture of acetic anhydride and a catalytic amount of red phosphorus.

  • Add bromine (1.1 eq) dropwise at room temperature and then heat the mixture to 60-70 °C for 2-3 hours.

  • Cool the reaction mixture and pour it into water to hydrolyze the anhydride and precipitate the α-bromo acid.

  • Filter the solid, wash with water, and then dissolve it in a solution of aqueous sodium hydroxide (2 M).

  • Heat the basic solution to reflux for 1-2 hours to effect the hydrolysis of the bromide to the hydroxyl group.

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the final α-hydroxycinnamic acid.

  • Filter the product, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure compound.

Pyruvate Carboxylase Inhibition Assay

The inhibitory activity of the compounds was determined using a continuous-wave, coupled-enzyme assay that monitors the oxidation of NADH at 340 nm. The production of oxaloacetate by pyruvate carboxylase is coupled to its reduction to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH.

  • Assay Buffer: 100 mM HEPES, pH 7.8, 100 mM KCl, 5 mM MgCl₂, 0.25 mM NADH, 10 U/mL malate dehydrogenase.

  • Substrate Solution: A mixture of ATP and sodium pyruvate in assay buffer.

  • Enzyme Solution: Purified S. aureus pyruvate carboxylase in a suitable storage buffer.

  • Inhibitor Solutions: Serial dilutions of the test compounds in DMSO.

  • In a 96-well microplate, add 180 µL of the assay buffer to each well.

  • Add 2 µL of the inhibitor solution (or DMSO for control) to the respective wells.

  • Add 10 µL of the enzyme solution and incubate for 5 minutes at 25 °C.

  • Initiate the reaction by adding 10 µL of the substrate solution (final concentrations of 2.5 mM ATP and 5 mM pyruvate).

  • Immediately monitor the decrease in absorbance at 340 nm for 10 minutes at 25 °C using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the kinetic trace.

  • Determine the percent inhibition for each compound concentration and calculate the IC₅₀ values by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Pyruvate_Carboxylase_Pathway Glucose Glucose Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC PDH Pyruvate Dehydrogenase Pyruvate->PDH Acetyl-CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Oxaloacetate Oxaloacetate Oxaloacetate->TCA_Cycle Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis Citrate Citrate Fatty_Acids Fatty Acid Synthesis Citrate->Fatty_Acids TCA_Cycle->Citrate PC->Oxaloacetate ATP, HCO₃⁻ PDH->Acetyl-CoA PC_IN_4 This compound PC_IN_4->PC Inhibition

Caption: Role of Pyruvate Carboxylase in Metabolism and its Inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Inhibition Assay Aldehyde Aldehyde Cinnamic_Acid Cinnamic_Acid Aldehyde->Cinnamic_Acid Knoevenagel-Doebner Alpha_Bromo_Acid Alpha_Bromo_Acid Cinnamic_Acid->Alpha_Bromo_Acid Bromination PC_IN_4 PC_IN_4 Alpha_Bromo_Acid->PC_IN_4 Hydrolysis Prepare_Reagents Prepare Assay Plate (Buffer, Inhibitor, Enzyme) PC_IN_4->Prepare_Reagents Initiate_Reaction Add Substrates (ATP, Pyruvate) Prepare_Reagents->Initiate_Reaction Monitor_Absorbance Monitor NADH Oxidation (340 nm) Initiate_Reaction->Monitor_Absorbance Data_Analysis Calculate IC₅₀ Monitor_Absorbance->Data_Analysis

Caption: Workflow for Synthesis and Evaluation of PC-IN-4.

Logical Relationship of Inhibition

Inhibition_Mechanism Substrate Pyruvate (S) Enzyme Enzyme Inhibitor PC-IN-4 (I) ES_Complex E-S Complex Product Oxaloacetate (P) ES_Complex->Product k_cat ES_Complex->Enzyme EI_Complex E-I Complex (Inactive) EI_Complex->Enzyme Product->Enzyme + E Enzyme->EI_Complex + I

Caption: Competitive Inhibition of Pyruvate Carboxylase by PC-IN-4.

Conclusion

The α-hydroxycinnamic acid scaffold represents a promising starting point for the development of potent and selective pyruvate carboxylase inhibitors. The structure-activity relationship studies have revealed key structural features that govern inhibitory activity, with this compound emerging as a lead compound. Its competitive mode of inhibition with respect to pyruvate confirms its interaction with the carboxyltransferase domain. This detailed technical guide provides the foundational knowledge for researchers in the field to further explore this chemical series, optimize inhibitor potency and selectivity, and utilize these compounds as chemical probes to elucidate the role of pyruvate carboxylase in health and disease. Future work should focus on obtaining co-crystal structures of these inhibitors with the enzyme to rationalize the observed SAR and guide the design of next-generation inhibitors with improved pharmacological properties.

References

"Pyruvate Carboxylase-IN-4" CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate Carboxylase (PC) is a critical enzyme in intermediary metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is vital for replenishing tricarboxylic acid (TCA) cycle intermediates, supporting gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[1][2][3][4][5] In various pathologies, including cancer, the activity of PC is often dysregulated, making it a compelling target for therapeutic intervention.[6][7] Pyruvate Carboxylase-IN-4 is a potent and competitive inhibitor of this key enzyme. This document provides a comprehensive technical guide on this compound, including its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical Properties and Identification

This compound, also referred to as Compound 8V in some literature, is a small molecule inhibitor of Pyruvate Carboxylase.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 2369048-06-4[1][2][8]
Molecular Formula C₁₂H₉NO₃[1][2][8]
Molecular Weight 215.20 g/mol [1]
IC₅₀ 4.3 µM[1][2][8]
SMILES O/C(C(O)=O)=C\C1=NC2=C(C=CC=C2)C=C1[1]
Predicted Boiling Point 450.2±45.0 °C[8]
Predicted Density 1.437±0.06 g/cm³[8]
Predicted pKa 1.85±0.19[8]

Mechanism of Action and Biological Role

This compound acts as a competitive inhibitor of Pyruvate Carboxylase.[1] PC itself is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of pyruvate to oxaloacetate (OAA).[1][2][4] This reaction occurs in two steps at two distinct active sites: the biotin carboxylation (BC) domain and the carboxyltransferase (CT) domain.[1]

By inhibiting PC, this compound can modulate several key metabolic pathways:

  • Anaplerosis: It blocks the replenishment of OAA in the TCA cycle, which is crucial for the biosynthesis of macromolecules and energy production in highly proliferative cells, such as cancer cells.[6][9]

  • Gluconeogenesis: In tissues like the liver and kidney, PC catalyzes the first committed step of gluconeogenesis. Inhibition of PC can therefore lower glucose production.[1][10][11]

  • Lipogenesis: PC provides OAA for the synthesis of citrate, which is a precursor for fatty acid synthesis.[3][11] Inhibition can thus impact lipid metabolism.

The role of Pyruvate Carboxylase in major metabolic pathways is illustrated in the diagram below.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_c Pyruvate Glucose->Pyruvate_c Glycolysis Lactate Lactate Pyruvate_c->Lactate Alanine Alanine Pyruvate_c->Alanine Pyruvate_m Pyruvate Pyruvate_c->Pyruvate_m PEP Phosphoenolpyruvate FattyAcids Fatty Acids Malate_c Malate OAA_c Oxaloacetate Malate_c->OAA_c Citrate_c Citrate Citrate_c->FattyAcids Lipogenesis OAA_c->PEP Gluconeogenesis AcetylCoA Acetyl-CoA Pyruvate_m->AcetylCoA OAA_m Oxaloacetate Pyruvate_m->OAA_m Carboxylation Citrate_m Citrate AcetylCoA->Citrate_m Citrate_m->Citrate_c Isocitrate Isocitrate Citrate_m->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate_m Malate Fumarate->Malate_m Malate_m->Malate_c Malate_m->OAA_m OAA_m->Citrate_m PC Pyruvate Carboxylase PC_IN_4 This compound PC_IN_4->PC Inhibition

Figure 1: Overview of Pyruvate Carboxylase's role in metabolism.

Experimental Protocols

The following are generalized protocols for assessing the activity of Pyruvate Carboxylase and the inhibitory effect of compounds like this compound. These are based on established methodologies and should be optimized for specific experimental conditions.

Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This protocol describes a spectrophotometric assay to determine PC activity by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase.

Materials:

  • Tris-HCl buffer (pH 7.8-8.5)

  • Magnesium chloride (MgCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Pyruvate

  • ATP

  • Acetyl-CoA

  • NADH

  • Malate Dehydrogenase (MDH)

  • Cell or tissue lysate containing Pyruvate Carboxylase

  • This compound (or other inhibitor)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Cocktail Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NaHCO₃, pyruvate, ATP, acetyl-CoA, NADH, and MDH.

  • Incubation: Incubate the mixture at a constant temperature (e.g., 30°C or 37°C) for several minutes to allow for temperature equilibration.

  • Initiation of Reaction: Add the cell or tissue lysate to the cuvette to initiate the reaction.

  • Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of oxaloacetate production by PC.

  • Inhibitor Testing: To determine the IC₅₀ of this compound, perform the assay with varying concentrations of the inhibitor and a constant concentration of the substrate (pyruvate).

cluster_assay Pyruvate Carboxylase Coupled Assay Pyruvate Pyruvate + HCO₃⁻ + ATP OAA Oxaloacetate + ADP + Pi Pyruvate->OAA Catalyzed by PC Malate Malate OAA->Malate Catalyzed by MDH NADH NADH + H⁺ NAD NAD⁺ NADH->NAD Oxidation (Absorbance ↓ at 340 nm) PC Pyruvate Carboxylase MDH Malate Dehydrogenase

Figure 2: Workflow of the coupled enzyme assay for PC activity.

Cell-Based Assay for PC Inhibition

This protocol outlines a method to assess the effect of this compound on cancer cell proliferation, which is often dependent on PC activity.

Materials:

  • Cancer cell line known to express Pyruvate Carboxylase (e.g., A549, HCT116)

  • Complete cell culture medium

  • This compound

  • Cell proliferation reagent (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Signaling Pathways and Therapeutic Implications

Inhibition of Pyruvate Carboxylase has significant implications for cancer therapy, particularly in tumors that exhibit metabolic reprogramming. PC activity is often upregulated in various cancers, including lung, breast, and glioblastoma, to support anabolic processes required for rapid cell growth.[6][7]

By inhibiting PC, this compound can disrupt the central carbon metabolism of cancer cells, leading to:

  • Depletion of TCA Cycle Intermediates: This impairs the synthesis of essential building blocks like amino acids and fatty acids.

  • Reduced NADPH Production: PC activity is linked to the generation of NADPH, which is crucial for antioxidant defense. Inhibition can increase oxidative stress in cancer cells.[7]

  • Sensitization to other Therapies: Targeting PC may render cancer cells more vulnerable to other treatments, such as those targeting glycolysis or glutaminolysis.[9]

The diagram below illustrates the central role of PC in cancer cell metabolism and the potential impact of its inhibition.

cluster_cell Cancer Cell Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis TCA TCA Cycle Pyruvate->TCA Anaplerosis Biosynthesis Macromolecule Biosynthesis (Lipids, Amino Acids) TCA->Biosynthesis NADPH NADPH Production (Redox Balance) TCA->NADPH Proliferation Cell Proliferation and Survival Biosynthesis->Proliferation NADPH->Proliferation PC Pyruvate Carboxylase PC_IN_4 This compound PC_IN_4->PC Inhibition

Figure 3: Impact of PC inhibition on cancer cell metabolism.

Conclusion

This compound is a valuable research tool for investigating the roles of Pyruvate Carboxylase in health and disease. Its potency and competitive mechanism of action make it suitable for a range of in vitro and potentially in vivo studies. Further research into the specificity, pharmacokinetics, and pharmacodynamics of this and related compounds is warranted to explore their full therapeutic potential.

References

Pyruvate Carboxylase-IN-4: A Technical Whitepaper on a Novel Inhibitor of Pyruvate Carboxylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate carboxylase (PC) is a critical enzyme in intermediary metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is vital for replenishing tricarboxylic acid (TCA) cycle intermediates, supporting gluconeogenesis, lipogenesis, and neurotransmitter synthesis. In various pathological conditions, including cancer and metabolic diseases, the activity of PC is often dysregulated, making it a compelling therapeutic target. This technical guide provides an in-depth overview of Pyruvate Carboxylase-IN-4 (PC-IN-4), a novel and potent inhibitor of PC.

This compound, also identified as compound 8v in foundational research, is a competitive inhibitor with respect to pyruvate and exhibits a mixed-type inhibition with respect to ATP.[1][2][3] This dual mechanism suggests that it targets the carboxyltransferase (CT) domain of the enzyme.[1][2][3] This document will detail the quantitative data, experimental protocols for its evaluation, and the relevant biological pathways associated with PC inhibition.

Quantitative Data Summary

The inhibitory potency of this compound has been determined through rigorous enzymatic assays. The key quantitative metrics are summarized in the table below for clear comparison.

ParameterValueDescriptionReference
IC50 4.3 ± 1.5 µMThe half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[1][2][3]
Ki 0.74 µMThe inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity. This value was determined with respect to the substrate pyruvate.[1][2][3]
Inhibition Type vs. Pyruvate CompetitiveThe inhibitor binds to the active site of the enzyme, preventing the substrate (pyruvate) from binding.[1][2][3]
Inhibition Type vs. ATP Mixed-typeThe inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax of the reaction.[1][2][3]
Molecular Formula C12H9NO3The chemical formula of this compound.
CAS Number 2369048-06-4The unique identifier assigned by the Chemical Abstracts Service.

Experimental Protocols

The evaluation of this compound's inhibitory activity was conducted using two primary enzymatic assays. The detailed methodologies are provided below.

Fast Violet B (FVB) Colorimetric Assay

This assay provides a direct measurement of oxaloacetate (OAA) production, the product of the pyruvate carboxylase reaction.

Principle: Fast Violet B salt reacts with oxaloacetate to produce a colored adduct that can be quantified spectrophotometrically at 530 nm. The intensity of the color is directly proportional to the amount of OAA produced.

Materials:

  • Purified Pyruvate Carboxylase (PC) enzyme

  • This compound (or other test inhibitors)

  • Pyruvate (substrate)

  • ATP (co-substrate)

  • Sodium Bicarbonate (HCO3-)

  • Magnesium Chloride (MgCl2)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Fast Violet B (FVB) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well microplate, add the assay buffer, MgCl2, pyruvate, and sodium bicarbonate.

  • Inhibitor Addition: Add varying concentrations of this compound to the appropriate wells. Include a control well with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the purified PC enzyme to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).

  • Reaction Termination and Color Development: Stop the reaction by adding the FVB solution. The FVB will react with the OAA produced.

  • Measurement: After a short incubation period to allow for color development, measure the absorbance at 530 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Malate Dehydrogenase (MDH) Coupled Enzyme Assay

This is a continuous spectrophotometric assay that indirectly measures OAA production by coupling its conversion to malate with the oxidation of NADH.

Principle: The oxaloacetate produced by PC is immediately used as a substrate by malate dehydrogenase (MDH) in the presence of NADH. MDH catalyzes the reduction of OAA to malate, which is accompanied by the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time and is proportional to the rate of the PC reaction.

Materials:

  • Purified Pyruvate Carboxylase (PC) enzyme

  • This compound (or other test inhibitors)

  • Pyruvate (substrate)

  • ATP (co-substrate)

  • Sodium Bicarbonate (HCO3-)

  • Magnesium Chloride (MgCl2)

  • Malate Dehydrogenase (MDH)

  • NADH

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • UV-transparent 96-well microplate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a UV-transparent microplate or cuvette, prepare a reaction mixture containing assay buffer, MgCl2, pyruvate, sodium bicarbonate, NADH, and an excess of MDH.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

  • Reaction Initiation: Start the reaction by adding the purified PC enzyme.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition and subsequently the IC50 value. For mechanism of action studies, vary the concentrations of both the substrate (pyruvate or ATP) and the inhibitor to generate data for Lineweaver-Burk or other kinetic plots.

Visualizations

Signaling Pathway: Role of Pyruvate Carboxylase in Cancer Metabolism

Pyruvate carboxylase plays a pivotal role in cancer cell metabolism by replenishing the TCA cycle, which provides essential building blocks for proliferation. Inhibition of PC can disrupt these anabolic processes.

PC_Cancer_Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Carboxylation Citrate Citrate AcetylCoA->Citrate Oxaloacetate->Citrate Anaplerosis Anaplerosis (TCA Cycle Replenishment) Oxaloacetate->Anaplerosis TCA_Cycle TCA Cycle Citrate->TCA_Cycle Biosynthesis Macromolecule Biosynthesis (Lipids, Amino Acids) TCA_Cycle->Biosynthesis PC Pyruvate Carboxylase (PC) PC_IN_4 This compound PC_IN_4->PC Inhibition Proliferation Cancer Cell Proliferation Biosynthesis->Proliferation

Caption: Inhibition of Pyruvate Carboxylase by PC-IN-4 blocks anaplerosis.

Experimental Workflow for PC-IN-4 Evaluation

The systematic evaluation of this compound involves a series of well-defined experimental steps, from initial screening to detailed kinetic analysis.

Experimental_Workflow start Start assay_dev Assay Development (FVB or MDH-coupled) start->assay_dev primary_screen Primary Screening of Compound Library assay_dev->primary_screen hit_id Hit Identification (this compound) primary_screen->hit_id ic50 IC50 Determination hit_id->ic50 kinetic_analysis Kinetic Analysis (vs. Pyruvate and ATP) ic50->kinetic_analysis selectivity Selectivity Profiling (against other enzymes) kinetic_analysis->selectivity in_vivo In Vivo Studies (Preclinical Models) selectivity->in_vivo end Lead Optimization in_vivo->end

Caption: Workflow for the discovery and characterization of PC inhibitors.

Logical Relationship: Competitive Inhibition by PC-IN-4

This diagram illustrates the mechanism of competitive inhibition where this compound competes with the natural substrate, pyruvate, for binding to the active site of the enzyme.

Competitive_Inhibition cluster_0 Enzyme Active Site cluster_1 cluster_2 Reaction Outcome Enzyme Pyruvate Carboxylase (PC) Product Oxaloacetate (Product Formation) No_Product No Reaction Pyruvate Pyruvate (Substrate) Pyruvate->Enzyme Binds to Active Site Pyruvate->Product PC_IN_4 This compound (Inhibitor) PC_IN_4->Enzyme Competes for Active Site PC_IN_4->No_Product

Caption: Competitive inhibition of PC by this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective inhibitors for pyruvate carboxylase. Its well-characterized potency and mechanism of action make it a valuable tool for basic research into the metabolic roles of PC and a promising starting point for therapeutic development. Further studies are warranted to evaluate its efficacy and safety in preclinical in vivo models of cancer and metabolic diseases. The detailed protocols and data presented in this guide are intended to facilitate such future investigations and accelerate the translation of PC inhibition into novel therapeutic strategies.

References

Preliminary Studies on Pyruvate Carboxylase-IN-4: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

Introduction

Pyruvate Carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2][3] This anaplerotic reaction is essential for replenishing intermediates of the tricarboxylic acid (TCA) cycle, thereby supporting various biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[1][2][3][4][5] Given its central role in metabolic regulation, aberrant PC activity has been implicated in several diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.[1]

This document provides a preliminary technical overview of Pyruvate Carboxylase-IN-4, a known inhibitor of PC. Due to the limited availability of specific preclinical data for this compound, this guide also furnishes a general experimental protocol for assessing PC inhibition and visualizes the enzyme's role in metabolic pathways and the workflow for inhibitor screening.

Quantitative Data

This compound has been identified as a potent and competitive inhibitor of Pyruvate Carboxylase.[6][7][8] The available quantitative data for this compound is summarized in the table below.

Compound NameTargetInhibitor TypeIC50
This compoundPyruvate Carboxylase (PC)Competitive4.3 μM[6][7][8][9][10]

Experimental Protocols

While specific experimental protocols for the validation of this compound are not publicly available, a standard method for determining the IC50 of a PC inhibitor involves a coupled enzyme assay. The following is a representative protocol.

Pyruvate Carboxylase Activity Assay (Coupled Spectrophotometric Assay)

This protocol describes a method to determine the activity of Pyruvate Carboxylase by measuring the production of oxaloacetate. The oxaloacetate is subsequently used in a reaction catalyzed by citrate synthase, which releases Coenzyme A (CoA). The free CoA then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.[11]

Materials:

  • Tris-HCl buffer (1.0 M, pH 8.0)[11]

  • Sodium Bicarbonate (NaHCO3, 0.5 M)[11]

  • Magnesium Chloride (MgCl2, 0.1 M)[11]

  • ATP solution

  • Acetyl-CoA

  • Citrate Synthase

  • DTNB solution

  • Pyruvate

  • Purified Pyruvate Carboxylase enzyme or cell extract containing PC[11]

  • Inhibitor (e.g., this compound) at various concentrations

  • UV-transparent cuvettes[11]

  • Spectrophotometer capable of kinetic measurements at 412 nm[11]

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction cocktail containing Tris-HCl buffer, NaHCO3, MgCl2, ATP, Acetyl-CoA, citrate synthase, and DTNB.

  • Inhibitor Incubation: In separate cuvettes, pre-incubate the Pyruvate Carboxylase enzyme with varying concentrations of this compound for a specified period. A control reaction with no inhibitor should also be prepared.

  • Reaction Initiation: Initiate the enzymatic reaction by adding pyruvate to the cuvettes.

  • Kinetic Measurement: Immediately place the cuvettes in a spectrophotometer and monitor the increase in absorbance at 412 nm over time at a constant temperature (e.g., 30°C).[11]

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Signaling Pathway: Role of Pyruvate Carboxylase in Metabolism

The following diagram illustrates the central role of Pyruvate Carboxylase in key metabolic pathways.

Pyruvate_Carboxylase_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_C Pyruvate Glucose->Pyruvate_C Glycolysis Pyruvate_M Pyruvate Pyruvate_C->Pyruvate_M PEP Phosphoenolpyruvate PEP->Glucose Gluconeogenesis FattyAcids Fatty Acids AcetylCoA Acetyl-CoA Pyruvate_M->AcetylCoA PDH OAA Oxaloacetate Pyruvate_M->OAA Pyruvate Carboxylase TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OAA->PEP PEPCK OAA->TCA_Cycle Citrate Citrate Citrate->FattyAcids Lipogenesis TCA_Cycle->Citrate Inhibitor Pyruvate Carboxylase-IN-4 Inhibitor->OAA Inhibition

Pyruvate Carboxylase's central role in metabolism.
Experimental Workflow: Enzyme Inhibition Assay

The diagram below outlines a typical workflow for determining the inhibitory activity of a compound against an enzyme.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffer & Solutions D Pre-incubate Enzyme with Inhibitor A->D B Dilute Enzyme B->D C Prepare Inhibitor Serial Dilutions C->D E Initiate Reaction with Substrate D->E F Monitor Reaction (e.g., Spectrophotometry) E->F G Calculate Reaction Rates F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 Value H->I

Workflow for an enzyme inhibition assay.

Conclusion

This compound is a documented inhibitor of Pyruvate Carboxylase. While detailed preclinical studies on this specific molecule are scarce in publicly accessible literature, its utility as a research tool for studying the roles of PC in health and disease is evident. The provided general methodologies and pathway diagrams offer a foundational understanding for researchers and drug development professionals interested in targeting Pyruvate Carboxylase. Further investigations are warranted to fully elucidate the therapeutic potential of PC inhibitors like this compound.

References

"Pyruvate Carboxylase-IN-4" biological activity and function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pyruvate Carboxylase-IN-4, a potent and selective inhibitor of the enzyme Pyruvate Carboxylase (PC). This compound, also identified as compound 8v in scientific literature, is an α-hydroxycinnamic acid derivative that demonstrates competitive inhibition with respect to pyruvate and mixed-type inhibition with respect to ATP. This document details the biological activity, mechanism of action, and quantitative data associated with this inhibitor. Furthermore, it provides detailed experimental protocols for the characterization of this compound and includes visualizations of its mechanism and its impact on key metabolic pathways. This guide is intended for researchers and professionals in the fields of biochemistry, drug discovery, and metabolic diseases.

Introduction to Pyruvate Carboxylase and its Inhibition

Pyruvate carboxylase (PC) is a biotin-dependent mitochondrial enzyme that plays a critical role in intermediary metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1] PC is essential for several metabolic pathways, including gluconeogenesis, lipogenesis, and the biosynthesis of neurotransmitters.[2][3][4] Given its central role in metabolism, the dysregulation of PC activity has been implicated in various diseases, including type 2 diabetes and cancer. This makes PC a compelling target for therapeutic intervention.

This compound is a small molecule inhibitor designed to target PC. Its development provides a valuable tool for studying the physiological and pathological roles of PC and serves as a lead compound for the development of novel therapeutics.

Biological Activity and Function of this compound

This compound is a potent and competitive inhibitor of Pyruvate Carboxylase.[5] It specifically targets the carboxyltransferase (CT) domain of the enzyme, one of the three functional domains which also include the biotin carboxylation (BC) domain and the biotin carboxyl carrier (BCCP) domain.[2][3] By inhibiting the CT domain, this compound prevents the transfer of the carboxyl group from carboxybiotin to pyruvate, thereby blocking the formation of oxaloacetate.

The inhibition of PC by this compound has significant implications for cellular metabolism:

  • Inhibition of Gluconeogenesis: By blocking the production of oxaloacetate, a primary substrate for gluconeogenesis, this compound can effectively inhibit the synthesis of glucose from non-carbohydrate precursors.[5][6][7][8]

  • Impact on Anaplerosis: The inhibitor disrupts the replenishment of TCA cycle intermediates, which can affect cellular energy production and the biosynthesis of various molecules derived from these intermediates.[9][10][11]

  • Potential Therapeutic Applications: Due to its role in metabolic regulation, the inhibition of PC by compounds like this compound is being explored for the treatment of metabolic disorders such as type 2 diabetes and certain types of cancer that are dependent on PC activity for proliferation.

Quantitative Data

The inhibitory activity of this compound has been characterized by several key quantitative metrics. The following tables summarize the available data for this compound, also referred to as compound 8v in the primary literature.

Parameter Value Description Reference
IC504.3 ± 1.5 µMThe half maximal inhibitory concentration, indicating the potency of the inhibitor.[5]
Ki (pyruvate)0.74 µMThe inhibition constant, reflecting the binding affinity of the inhibitor in a competitive manner with pyruvate.
Ki (ATP)5.2 µMThe inhibition constant, reflecting the binding affinity of the inhibitor in a mixed-type manner with ATP.
Inhibition Mode Competitive vs. Pyruvate, Mixed-type vs. ATP Describes the mechanism by which the inhibitor interacts with the enzyme and its substrates.

Experimental Protocols

The characterization of this compound involves specific biochemical assays to determine its inhibitory activity. The following are detailed methodologies for the key experiments cited in the literature.

Fast Violet B (FVB) Colorimetric Assay for Pyruvate Carboxylase Activity

This assay is a fixed-time endpoint assay that measures the production of oxaloacetate. The oxaloacetate produced by PC reacts with the diazonium salt, Fast Violet B (FVB), to form a colored adduct that can be quantified spectrophotometrically.[12]

Materials:

  • Pyruvate Carboxylase enzyme

  • This compound (or other inhibitors)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • ATP solution

  • Sodium Pyruvate solution

  • Magnesium Chloride (MgCl₂) solution

  • Potassium Bicarbonate (KHCO₃) solution

  • Acetyl-CoA solution (as an activator)

  • Fast Violet B (FVB) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction cocktail containing Assay Buffer, ATP, MgCl₂, KHCO₃, and Acetyl-CoA at their final desired concentrations.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the Assay Buffer.

  • Assay Plate Setup:

    • Add a defined volume of the inhibitor dilutions to the appropriate wells of the 96-well plate.

    • Add a corresponding volume of Assay Buffer to the control wells (no inhibitor).

  • Enzyme Addition: Add a specific amount of Pyruvate Carboxylase enzyme to each well.

  • Initiate Reaction: Start the enzymatic reaction by adding the sodium pyruvate solution to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 20 minutes).

  • Stop Reaction and Color Development: Stop the reaction and initiate color development by adding the FVB solution to each well.

  • Read Absorbance: After a short incubation period for color development, measure the absorbance at 530 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Malate Dehydrogenase (MDH) Coupled Enzyme Assay

This is a continuous kinetic assay that couples the production of oxaloacetate by PC to the reduction of oxaloacetate to malate by malate dehydrogenase (MDH). This reaction oxidizes NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[13][14]

Materials:

  • Pyruvate Carboxylase enzyme

  • This compound (or other inhibitors)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • ATP solution

  • Sodium Pyruvate solution

  • Magnesium Chloride (MgCl₂) solution

  • Potassium Bicarbonate (KHCO₃) solution

  • Acetyl-CoA solution

  • NADH solution

  • Malate Dehydrogenase (MDH) enzyme

  • UV-transparent cuvettes or 96-well UV-transparent plate

  • Spectrophotometer or microplate reader capable of reading at 340 nm

Procedure:

  • Prepare Reaction Mixture: In a cuvette or well, prepare a reaction mixture containing Assay Buffer, ATP, MgCl₂, KHCO₃, Acetyl-CoA, NADH, and MDH at their final concentrations.

  • Inhibitor Addition: Add the desired concentration of this compound or vehicle control.

  • Enzyme Addition: Add a specific amount of Pyruvate Carboxylase to the mixture.

  • Initiate Reaction: Start the reaction by adding sodium pyruvate.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The inhibitory effect of this compound is assessed by comparing the reaction rates in the presence and absence of the inhibitor. For determining the mode of inhibition, the assay is performed with varying concentrations of both the substrate (pyruvate or ATP) and the inhibitor, and the data are analyzed using Lineweaver-Burk or other kinetic plots.

Mandatory Visualizations

Signaling and Metabolic Pathways

Pyruvate_Carboxylase_Metabolic_Hub Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PC Pyruvate Carboxylase Pyruvate->PC AcetylCoA->PC Activation Oxaloacetate Oxaloacetate TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Anaplerosis Gluconeogenesis Gluconeogenesis (Glucose Synthesis) Oxaloacetate->Gluconeogenesis TCA_Cycle->Oxaloacetate Fatty_Acid_Synthesis Fatty Acid Synthesis TCA_Cycle->Fatty_Acid_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis TCA_Cycle->Amino_Acid_Synthesis PC_IN_4 This compound PC_IN_4->PC Inhibition PC->Oxaloacetate Carboxylation MDH_Coupled_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reaction Mix (Buffer, ATP, MgCl2, KHCO3, NADH, MDH, Acetyl-CoA) add_mix Add Reaction Mix to Cuvette/Well prep_reagents->add_mix prep_inhibitor Prepare Serial Dilutions of this compound add_inhibitor Add Inhibitor or Vehicle prep_inhibitor->add_inhibitor prep_enzyme Prepare Pyruvate Carboxylase Solution add_pc Add Pyruvate Carboxylase prep_enzyme->add_pc add_mix->add_inhibitor add_inhibitor->add_pc start_reaction Initiate with Pyruvate add_pc->start_reaction measure_abs Monitor Absorbance at 340 nm (Kinetic Read) start_reaction->measure_abs calc_rate Calculate Reaction Rate (Slope of linear phase) measure_abs->calc_rate det_inhibition Determine % Inhibition and Kinetic Parameters (Ki) calc_rate->det_inhibition Inhibition_Mechanism cluster_uninhibited Uninhibited Reaction cluster_inhibited Inhibited Reaction PC_CT Pyruvate Carboxylase (Carboxyltransferase Domain) Product Oxaloacetate PC_CT->Product Catalyzes No_Product No Oxaloacetate Formation PC_CT->No_Product Catalysis Blocked Pyruvate Pyruvate Binding_Site Pyruvate Binding Site Pyruvate->Binding_Site Binds PC_IN_4 This compound PC_IN_4->Binding_Site Competitively Binds Binding_Site->PC_CT Binding_Site->PC_CT

References

In Silico Modeling of Pyruvate Carboxylase-IN-4 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of the binding of Pyruvate Carboxylase-IN-4 (PC-IN-4) to its target, Pyruvate Carboxylase (PC). PC is a critical enzyme in intermediary metabolism, and its inhibition has emerged as a promising therapeutic strategy in various diseases, including cancer and metabolic disorders. This document outlines a detailed workflow for the computational investigation of PC-IN-4 binding, from target and ligand preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. Furthermore, it provides detailed experimental protocols for the validation of in silico predictions, ensuring a robust and reliable drug discovery pipeline. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of enzyme inhibitors and computational drug design.

Introduction to Pyruvate Carboxylase and PC-IN-4

Pyruvate Carboxylase (PC) is a biotin-dependent mitochondrial enzyme that catalyzes the irreversible carboxylation of pyruvate to oxaloacetate. This reaction is a crucial anaplerotic step, replenishing the tricarboxylic acid (TCA) cycle intermediates consumed in various biosynthetic pathways. PC plays a pivotal role in gluconeogenesis, lipogenesis, and insulin secretion.[1] Given its central role in metabolism, dysregulation of PC activity has been implicated in several pathologies, making it an attractive target for therapeutic intervention.

This compound (PC-IN-4) is a potent and competitive inhibitor of human Pyruvate Carboxylase.[2][3] Understanding the molecular basis of its interaction with PC is paramount for the rational design of more potent and selective next-generation inhibitors. In silico modeling techniques offer a powerful and cost-effective approach to elucidate these interactions at an atomic level.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₉NO₃[2]
Molecular Weight 215.20 g/mol [2]
IC₅₀ 4.3 µM[2][3]
SMILES O=C(O)C(=Cc1cccc2cccnc12)O[2]
Mechanism of Action Competitive Inhibitor[2]

In Silico Modeling Workflow

The following sections detail a step-by-step workflow for the in silico modeling of PC-IN-4 binding to human Pyruvate Carboxylase.

Target Preparation

The initial step in any structure-based drug design project is the preparation of the target protein structure. Several crystal structures of human Pyruvate Carboxylase are available in the Protein Data Bank (PDB).

Table 2: Selected PDB Structures of Human Pyruvate Carboxylase

PDB IDResolution (Å)MethodDescription
8HWL 2.8Electron MicroscopyFull-length human PC
7WTA 3.9Electron MicroscopyHuman PC in the apo state
3BG3 2.8X-ray DiffractionHuman PC (missing the biotin carboxylase domain)

For this guide, we will proceed with the high-resolution structure PDB ID: 8HWL .

Protocol 1: Target Protein Preparation

  • Download the PDB File: Obtain the coordinate file for PDB ID 8HWL from the RCSB PDB database.

  • Remove Unnecessary Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands that are not relevant to the binding site of interest.

  • Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, which are typically not resolved in crystal structures. This can be done using software like UCSF Chimera or Schrödinger's Maestro.

  • Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4).

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This is typically done using a molecular mechanics force field such as AMBER or CHARMM.

Ligand Preparation

Proper preparation of the ligand, PC-IN-4, is equally crucial for accurate docking and simulation results.

Protocol 2: Ligand Preparation

  • Obtain Ligand Structure: The 2D structure of PC-IN-4 can be obtained from its SMILES string. Use a chemical drawing tool like ChemDraw or a computational chemistry package to convert the 2D structure to a 3D conformation.

  • Generate Tautomers and Ionization States: At a given pH, a ligand can exist in multiple tautomeric and ionization states. It is important to generate all plausible states for the subsequent docking calculations.

  • Energy Minimization: Perform a geometry optimization and energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) or a quantum mechanical method.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol 3: Molecular Docking

  • Binding Site Identification: The binding site of PC-IN-4 on Pyruvate Carboxylase needs to be defined. As it is a competitive inhibitor, it is expected to bind in or near the pyruvate binding site within the carboxyltransferase (CT) domain. This can be confirmed by analyzing the co-crystallized structures of PC with other inhibitors or substrates.

  • Grid Generation: Define a docking grid box that encompasses the identified binding site. The size of the grid should be sufficient to allow for translational and rotational sampling of the ligand.

  • Docking Simulation: Use a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared PC-IN-4 ligand into the defined grid box on the prepared PC structure.

  • Pose Analysis and Scoring: The docking program will generate multiple binding poses for the ligand. These poses are ranked based on a scoring function that estimates the binding affinity. Analyze the top-ranked poses to identify the most plausible binding mode, paying attention to key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with the active site residues.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a more dynamic and realistic representation of the protein-ligand complex by simulating the movements of atoms over time.

Protocol 4: Molecular Dynamics Simulation

  • System Setup: Place the best-ranked protein-ligand complex from the docking study into a periodic box of water molecules (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Parameterization: Assign force field parameters to both the protein (e.g., AMBER ff19SB) and the ligand (e.g., GAFF2).

  • Minimization: Perform a series of energy minimization steps to remove any bad contacts between the solute and the solvent.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure to 1 atm. This is typically done in two stages: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production Run: Once the system is equilibrated, run a production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand complex, identify persistent interactions, and calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Binding Free Energy Calculation

Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores.

Protocol 5: MM/PBSA or MM/GBSA Calculation

  • Snapshot Extraction: Extract snapshots of the protein-ligand complex from the equilibrated part of the MD trajectory.

  • Energy Calculations: For each snapshot, calculate the molecular mechanics energies of the complex, the protein alone, and the ligand alone. Also, calculate the polar and non-polar solvation free energies using the Poisson-Boltzmann (PB) or Generalized Born (GB) surface area (SA) models.

  • Binding Free Energy Calculation: The binding free energy (ΔG_bind) is then calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

Experimental Validation

In silico predictions must be validated through experimental assays to confirm their accuracy.

Pyruvate Carboxylase Activity Assay

An enzyme activity assay can be used to determine the inhibitory potency (IC₅₀) of PC-IN-4.

Protocol 6: Coupled-Enzyme Spectrophotometric Assay

This assay measures the production of oxaloacetate by coupling its conversion to malate with the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 50 mM KCl

    • Pyruvate

    • ATP

    • NaHCO₃

    • Acetyl-CoA (allosteric activator)

    • NADH

    • Malate Dehydrogenase (MDH)

    • Purified human Pyruvate Carboxylase

    • PC-IN-4 (in DMSO)

  • Procedure:

    • Prepare a reaction mixture containing all reagents except PC in the assay buffer.

    • Add varying concentrations of PC-IN-4 to the reaction mixture.

    • Initiate the reaction by adding a pre-determined amount of Pyruvate Carboxylase.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the initial rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) of the protein-ligand interaction.

Protocol 7: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare a solution of purified human Pyruvate Carboxylase in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • Prepare a solution of PC-IN-4 in the same buffer. Ensure the final DMSO concentration is low and identical in both the protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

    • A control experiment should be performed by injecting the ligand into the buffer alone to account for the heat of dilution.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Subtract the heat of dilution from the experimental data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (K_D, ΔH, and n).

Visualizations

Signaling Pathway of Pyruvate Carboxylase

Pyruvate_Carboxylase_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Pyruvate Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport Mitochondrion Mitochondrion PC Pyruvate Carboxylase (PC) Pyruvate_mito->PC OAA Oxaloacetate PC->OAA AcetylCoA Acetyl-CoA AcetylCoA->PC + TCA_Cycle TCA Cycle OAA->TCA_Cycle OAA_cyto Oxaloacetate OAA->OAA_cyto Transport Citrate_cyto Citrate TCA_Cycle->Citrate_cyto Transport Cytosol Cytosol Glucose Glucose Glucose->Pyruvate Glycolysis Fatty_Acids Fatty_Acids PEP Phosphoenolpyruvate OAA_cyto->PEP Glucose_cyto Glucose PEP->Glucose_cyto Gluconeogenesis Fatty_Acids_cyto Fatty Acids Citrate_cyto->Fatty_Acids_cyto Lipogenesis

Caption: Metabolic pathways involving Pyruvate Carboxylase.

In Silico Modeling Workflow

In_Silico_Workflow start Start target_prep Target Preparation (PDB: 8HWL) start->target_prep ligand_prep Ligand Preparation (PC-IN-4) start->ligand_prep docking Molecular Docking target_prep->docking ligand_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim binding_energy Binding Free Energy Calculation (MM/PBSA) md_sim->binding_energy validation Experimental Validation binding_energy->validation end End validation->end

Caption: Workflow for in silico modeling and validation.

Experimental Validation Workflow

Experimental_Validation_Workflow start In Silico Prediction (Binding Mode & Affinity) activity_assay Enzyme Activity Assay (IC₅₀ Determination) start->activity_assay itc Isothermal Titration Calorimetry (K_D, ΔH) start->itc sar Structure-Activity Relationship (SAR) Analysis activity_assay->sar itc->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for experimental validation and lead optimization.

Conclusion

The in silico modeling of this compound binding provides valuable insights into the molecular determinants of its inhibitory activity. The workflow and protocols detailed in this guide offer a robust framework for the computational and experimental characterization of PC inhibitors. By integrating these approaches, researchers can accelerate the discovery and development of novel therapeutics targeting Pyruvate Carboxylase for the treatment of a range of human diseases.

References

Pyruvate Carboxylase-IN-4: A Technical Guide to Target Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the enzyme kinetics of Pyruvate Carboxylase-IN-4 (also known as Compound 8V), a potent and competitive inhibitor of Pyruvate Carboxylase (PC). The information presented herein is intended to support research and development efforts targeting this critical metabolic enzyme.

Introduction to Pyruvate Carboxylase

Pyruvate carboxylase (PC) is a biotin-dependent mitochondrial enzyme that catalyzes the irreversible carboxylation of pyruvate to oxaloacetate.[1] This reaction is a crucial anaplerotic process, replenishing the intermediates of the tricarboxylic acid (TCA) cycle.[2][3] As such, PC plays a central role in numerous metabolic pathways, including gluconeogenesis, lipogenesis, and the biosynthesis of neurotransmitters.[1][4] Dysregulation of PC activity has been implicated in various diseases, including cancer and type 2 diabetes, making it an attractive target for therapeutic intervention.

Quantitative Enzyme Kinetics of this compound

This compound has been identified as a potent inhibitor of PC. Its inhibitory activity has been characterized through detailed enzyme kinetic studies, the results of which are summarized below.

ParameterValueDescriptionReference
IC50 4.3 ± 1.5 µMThe half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the enzyme activity by 50%.[5]
Ki (vs. Pyruvate) 0.74 µMThe inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme in a competitive manner with respect to the substrate pyruvate.
Inhibition Type (vs. Pyruvate) CompetitiveThe inhibitor binds to the active site of the enzyme, preventing the binding of the substrate pyruvate.
Inhibition Type (vs. ATP) Mixed-typeThe inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax of the reaction with respect to ATP.

Experimental Protocols

The following protocols are based on established methods for determining the enzyme kinetics of pyruvate carboxylase and its inhibitors. The specific details for this compound are derived from the characterization of α-hydroxycinnamic acids as PC inhibitors.

Pyruvate Carboxylation Inhibition Assay (Coupled Spectrophotometric Assay)

This assay measures the activity of PC by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase (MDH). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored to determine the reaction rate.

Materials:

  • Tris-HCl buffer (0.1 M, pH 7.8)

  • KCl (0.1 M)

  • MgCl2 (7 mM)

  • Triton X-100 (0.5%)

  • Dimethyl sulfoxide (DMSO)

  • NaHCO3 (25 mM)

  • ATP (2.5 mM)

  • Sodium Pyruvate (12 mM)

  • NADH (0.12 mM)

  • Malate Dehydrogenase (MDH) (10 U/mL)

  • Purified Pyruvate Carboxylase enzyme

  • This compound (dissolved in DMSO)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl2, Triton X-100, and DMSO.

  • Add varying concentrations of this compound (or DMSO for control) to the wells of a microplate.

  • Add the PC enzyme to each well and incubate briefly.

  • Initiate the reaction by adding a substrate solution containing NaHCO3, ATP, sodium pyruvate, NADH, and MDH.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

Determination of IC50
  • Perform the pyruvate carboxylation assay with a fixed, saturating concentration of pyruvate and varying concentrations of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Inhibition Mechanism (Competitive Inhibition)
  • Perform the pyruvate carboxylation assay with varying concentrations of pyruvate and several fixed concentrations of this compound.

  • Plot the initial reaction rates against the substrate concentrations (Michaelis-Menten plot) for each inhibitor concentration.

  • Alternatively, create a Lineweaver-Burk plot (1/rate vs. 1/[substrate]).

  • For competitive inhibition, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration. The lines on the Lineweaver-Burk plot will intersect at the y-axis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving pyruvate carboxylase and a typical experimental workflow for inhibitor screening.

Pyruvate_Carboxylase_Reaction Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC HCO3 HCO₃⁻ HCO3->PC ATP ATP ATP->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate ADP ADP + Pi PC->ADP PC_IN_4 This compound PC_IN_4->PC

Figure 1: Pyruvate Carboxylase Catalyzed Reaction and Inhibition.

Anaplerosis cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate PC Pyruvate Carboxylase Pyruvate->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate Anaplerosis PC_IN_4 PC-IN-4 PC_IN_4->PC Citrate Citrate Oxaloacetate->Citrate Intermediates TCA Cycle Intermediates Citrate->Intermediates Intermediates->Oxaloacetate AcetylCoA Acetyl-CoA AcetylCoA->Citrate

Figure 2: Anaplerotic Role of Pyruvate Carboxylase.

Metabolic_Pathways cluster_gluconeogenesis Gluconeogenesis cluster_lipogenesis Lipogenesis Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate PC_IN_4 PC-IN-4 PC_IN_4->PC PEP Phosphoenolpyruvate Oxaloacetate->PEP Citrate Citrate Oxaloacetate->Citrate Glucose Glucose PEP->Glucose Cytosolic_AcetylCoA Cytosolic Acetyl-CoA Citrate->Cytosolic_AcetylCoA FattyAcids Fatty Acids Cytosolic_AcetylCoA->FattyAcids

Figure 3: Role of PC in Gluconeogenesis and Lipogenesis.

Experimental_Workflow start Start: Compound Library Screening assay_prep Prepare Assay Plate: - PC Enzyme - Test Compounds (PC-IN-4) start->assay_prep reaction_init Initiate Reaction: Add Substrate Mix assay_prep->reaction_init data_acq Monitor NADH Oxidation (Absorbance at 340 nm) reaction_init->data_acq rate_calc Calculate Initial Reaction Rates data_acq->rate_calc ic50_det IC50 Determination: Dose-Response Curve rate_calc->ic50_det kinetic_char Kinetic Characterization: - Vary Substrate Concentrations - Determine Inhibition Type (e.g., Competitive) ic50_det->kinetic_char end End: Characterized Inhibitor kinetic_char->end

Figure 4: Experimental Workflow for PC Inhibitor Characterization.

References

"Pyruvate Carboxylase-IN-4" and its role in metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate carboxylase (PC) is a biotin-dependent mitochondrial enzyme that catalyzes the irreversible carboxylation of pyruvate to oxaloacetate. This reaction is a critical anaplerotic node in metabolism, replenishing tricarboxylic acid (TCA) cycle intermediates essential for biosynthesis and energy production. PC plays a pivotal role in numerous metabolic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters. Its activity is tightly regulated by the allosteric activator acetyl-CoA, reflecting the cell's energetic state. Given its central role in metabolic homeostasis, deregulation of PC activity is implicated in various pathological conditions, including type 2 diabetes, obesity, and cancer, making it an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the structure, function, and regulation of pyruvate carboxylase, details its involvement in key metabolic pathways, and presents relevant experimental protocols for its study.

Introduction to Pyruvate Carboxylase

Discovered in 1959, pyruvate carboxylase (PC) is a member of the ligase class of enzymes (EC 6.4.1.1) that plays a crucial role in intermediary metabolism.[1][2] It facilitates the ATP-dependent carboxylation of pyruvate to form oxaloacetate, a key intermediate in the TCA cycle.[2][3] This anaplerotic function is vital for replenishing TCA cycle intermediates that are withdrawn for various biosynthetic processes.[4][5][6]

In mammals, PC is a homotetrameric protein with each subunit containing a covalently attached biotin prosthetic group.[7] The enzyme is primarily located in the mitochondria of various tissues, including the liver, kidney, adipose tissue, and brain.[3][4] Its expression and activity are regulated by a combination of allosteric effectors, hormonal signals, and transcriptional control, allowing cells to adapt to different metabolic demands.[7][8]

Structure and Catalytic Mechanism

The catalytic activity of pyruvate carboxylase relies on its complex multi-domain structure. Each subunit of the tetrameric enzyme is organized into three principal functional domains:

  • Biotin Carboxylation (BC) Domain: This domain catalyzes the ATP-dependent carboxylation of the biotin cofactor.[7]

  • Carboxyltransferase (CT) Domain: The CT domain facilitates the transfer of the carboxyl group from carboxybiotin to pyruvate, generating oxaloacetate.[9]

  • Biotin Carboxyl Carrier Protein (BCCP) Domain: This domain contains the covalently bound biotin moiety, which acts as a swinging arm, shuttling the carboxyl group between the BC and CT active sites.[1][7]

The overall reaction catalyzed by PC occurs in two distinct steps taking place at two separate active sites within the enzyme:

  • Carboxylation of Biotin: In the BC domain, bicarbonate is activated by ATP to form a carboxyphosphate intermediate, which then carboxylates the N1 atom of the biotin ring. This reaction is dependent on the presence of MgATP.[1]

  • Transfer of the Carboxyl Group to Pyruvate: The BCCP domain translocates the resulting carboxybiotin to the CT domain. Here, the carboxyl group is transferred to pyruvate, forming oxaloacetate.[1]

This intricate mechanism ensures the efficient and regulated synthesis of oxaloacetate.

Role in Metabolic Pathways

Pyruvate carboxylase is a critical regulator of carbon flux at the intersection of glycolysis, the TCA cycle, gluconeogenesis, and lipogenesis.

Gluconeogenesis

In the liver and kidneys, PC catalyzes the first committed step of gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[10][11] By converting pyruvate to oxaloacetate, PC provides the necessary substrate for phosphoenolpyruvate carboxykinase (PEPCK) to generate phosphoenolpyruvate, bypassing the irreversible pyruvate kinase step of glycolysis.[1][11] The activity of PC in gluconeogenic tissues is crucial for maintaining blood glucose homeostasis during periods of fasting or prolonged exercise.[10]

Lipogenesis

In adipose tissue, PC plays a key role in de novo fatty acid synthesis.[9][12] It provides oxaloacetate for the synthesis of citrate in the mitochondria. Citrate is then exported to the cytosol, where it is cleaved by ATP citrate lyase to generate acetyl-CoA, the primary building block for fatty acid synthesis.[9][13] By replenishing the mitochondrial oxaloacetate pool, PC sustains the export of acetyl-CoA for lipogenesis.[13]

Anaplerosis and Other Functions

The primary role of PC in most tissues is anaplerotic, replenishing TCA cycle intermediates that are consumed in various biosynthetic pathways.[4][5][6] This is particularly important in the brain for the synthesis of neurotransmitters like glutamate and in pancreatic β-cells, where PC activity is linked to glucose-stimulated insulin secretion.[4][14]

Below is a diagram illustrating the central role of Pyruvate Carboxylase in key metabolic pathways.

Metabolic_Pathways cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH PC Pyruvate Carboxylase (PC) Pyruvate->PC Citrate Citrate AcetylCoA->Citrate Fatty_Acids Fatty Acids (Lipogenesis) AcetylCoA->Fatty_Acids Oxaloacetate Oxaloacetate Oxaloacetate->Citrate PEP Phosphoenolpyruvate (PEP) Oxaloacetate->PEP PEPCK Citrate->AcetylCoA Cytosolic Cleavage TCA_Cycle TCA Cycle Citrate->TCA_Cycle TCA_Cycle->Oxaloacetate Regeneration Glucose_out Glucose (Gluconeogenesis) PEP->Glucose_out PC->Oxaloacetate

Pyruvate Carboxylase at the Crossroads of Metabolism.

Regulation of Pyruvate Carboxylase

The activity of pyruvate carboxylase is finely tuned to meet the metabolic needs of the cell through allosteric regulation and transcriptional control.

Allosteric Regulation

The most critical allosteric activator of PC is acetyl-CoA .[15][16][17] Elevated levels of acetyl-CoA, which signal an abundance of fatty acid-derived energy, stimulate PC activity.[16] This ensures that oxaloacetate is available to condense with acetyl-CoA to enter the TCA cycle or to be used for gluconeogenesis.[18] In the absence of acetyl-CoA, the enzyme has very low activity.[16] Aspartate , on the other hand, can act as a feedback inhibitor of PC in some organisms.[2][9]

The following diagram depicts the allosteric activation of Pyruvate Carboxylase by Acetyl-CoA.

Allosteric_Regulation PC_inactive Pyruvate Carboxylase (Inactive) PC_active Pyruvate Carboxylase (Active) PC_inactive->PC_active Conformational Change Oxaloacetate Oxaloacetate PC_active->Oxaloacetate Product AcetylCoA Acetyl-CoA AcetylCoA->PC_inactive Binds to allosteric site Pyruvate Pyruvate Pyruvate->PC_active Substrate

Allosteric Activation of Pyruvate Carboxylase.
Transcriptional Regulation

The expression of the PC gene is regulated by various hormones and nutrients.[7] Glucagon and glucocorticoids, which are elevated during fasting, increase PC gene transcription, thereby promoting gluconeogenesis.[7][8] Conversely, insulin, which signals a fed state, tends to suppress PC expression.[7][8] The PC gene has multiple promoters that allow for tissue-specific regulation in response to different physiological conditions.[9][19][20]

Quantitative Data

The kinetic properties of pyruvate carboxylase can vary depending on the source of the enzyme and the assay conditions. The following table summarizes typical kinetic parameters.

ParameterSubstrate/EffectorTypical Value RangeOrganism/TissueReference
Km Pyruvate0.1 - 0.4 mMRat Liver[9]
MgATP0.1 - 0.2 mMRat Liver[21]
HCO3-1 - 5 mMRat Liver[16]
Ka Acetyl-CoA2 - 50 µMVarious[22]
IC50 Oxalate~97 µMS. aureus[23]

Experimental Protocols

The activity of pyruvate carboxylase is commonly measured using a coupled-enzyme spectrophotometric assay.

Pyruvate Carboxylase Activity Assay

Principle:

This assay measures the production of oxaloacetate by coupling its reduction to malate with the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[24] Alternatively, the oxaloacetate produced can react with acetyl-CoA in a reaction catalyzed by citrate synthase, and the released Coenzyme A can be detected.[24]

A commercially available colorimetric assay kit provides a streamlined protocol.[25][26]

Materials:

  • Spectrophotometer capable of reading at 340 nm or a plate reader for colorimetric assays

  • Cuvettes or 96-well plates

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Substrates: Sodium Pyruvate, Sodium Bicarbonate (NaHCO3), ATP

  • Cofactors: Magnesium Chloride (MgCl2), Acetyl-CoA

  • Coupling Enzyme: Malate Dehydrogenase (MDH)

  • NADH

  • Cell or tissue lysate containing Pyruvate Carboxylase

Procedure (Coupled to Malate Dehydrogenase):

  • Prepare a reaction mixture containing assay buffer, MgCl2, NaHCO3, ATP, acetyl-CoA, NADH, and malate dehydrogenase.

  • Prepare cell or tissue extracts by homogenization in a suitable buffer followed by centrifugation to remove debris.[24]

  • Initiate the reaction by adding the cell/tissue extract to the reaction mixture pre-incubated at the desired temperature (e.g., 37°C).

  • Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the pyruvate carboxylase activity.

  • Calculate the specific activity based on the rate of absorbance change, the molar extinction coefficient of NADH, and the protein concentration of the extract. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[24]

The workflow for a typical PC activity assay is outlined below.

Experimental_Workflow start Start prep_lysate Prepare Cell/Tissue Lysate start->prep_lysate prep_reagents Prepare Reaction Mixture (Buffer, Substrates, Cofactors, MDH, NADH) start->prep_reagents mix Combine Lysate and Reaction Mixture prep_lysate->mix prep_reagents->mix incubate Incubate at 37°C mix->incubate measure Measure A340 Kinetically incubate->measure calculate Calculate Specific Activity measure->calculate end End calculate->end

Workflow for Pyruvate Carboxylase Activity Assay.

Conclusion

Pyruvate carboxylase is a vital enzyme that sits at a critical juncture of cellular metabolism. Its anaplerotic function is indispensable for maintaining TCA cycle integrity and supporting major biosynthetic pathways such as gluconeogenesis and lipogenesis. The intricate regulation of PC activity by acetyl-CoA ensures a coordinated response to the cell's energetic and biosynthetic needs. The growing understanding of its role in metabolic diseases has positioned pyruvate carboxylase as a significant target for the development of novel therapeutic strategies. Further research into the structure, function, and regulation of this enzyme will undoubtedly provide deeper insights into metabolic control and open new avenues for drug discovery.

References

Methodological & Application

Application Notes and Protocols for Pyruvate Carboxylase-IN-4 In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the in vitro assessment of "Pyruvate Carboxylase-IN-4," a potential inhibitor of Pyruvate Carboxylase (PC). The protocol is intended for researchers, scientists, and professionals in drug development.

Pyruvate carboxylase is a crucial mitochondrial enzyme that plays a significant role in metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2][3] This function is vital for replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis, and is essential for gluconeogenesis and lipogenesis.[3][4][5][6] Given its central role in metabolic pathways, PC is a target of interest in various diseases, including cancer and metabolic disorders.[3][7]

Principle of the Assay

The activity of Pyruvate Carboxylase is determined using a coupled enzyme assay. In this system, the product of the PC reaction, oxaloacetate, is converted to malate by malate dehydrogenase (MDH). This reaction is coupled with the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. The rate of NADH consumption is directly proportional to the PC activity and can be monitored spectrophotometrically.[8][9][10] The inhibitory effect of "this compound" can be quantified by measuring the reduction in PC activity in the presence of the compound.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for conducting the in vitro assay.

Materials and Reagents
  • Enzyme: Purified Pyruvate Carboxylase

  • Substrates: Sodium Pyruvate, ATP, Sodium Bicarbonate (NaHCO3)

  • Coupling Enzyme: Malate Dehydrogenase (MDH)

  • Cofactors: NADH, Acetyl-CoA, Magnesium Chloride (MgCl2)

  • Buffer: Tris-HCl buffer (pH 8.0)

  • Inhibitor: this compound

  • Equipment:

    • UV/Vis Spectrophotometer capable of kinetic measurements at 340 nm

    • Temperature-controlled cuvette holder

    • Pipettes

    • UV-transparent cuvettes

Solution Preparation
  • Assay Buffer: 1.0 M Tris-HCl, pH 8.0

  • Substrate Solution A: 0.5 M NaHCO3

  • Substrate Solution B: 0.1 M MgCl2

  • Substrate Solution C: 10 mM ATP

  • Substrate Solution D: 10 mM Sodium Pyruvate

  • Cofactor Solution A: 10 mM NADH

  • Cofactor Solution B: 1 mM Acetyl-CoA

  • Coupling Enzyme Solution: Malate Dehydrogenase (e.g., 1000 U/mL)

  • Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM. Prepare serial dilutions to obtain the desired final concentrations for the assay.

Assay Procedure
  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the UV lamp to warm up for at least 30 minutes.[8][11] Set the wavelength to 340 nm and the temperature to 30°C or 37°C.[8][11]

  • Reaction Mixture Preparation: In a UV-transparent cuvette, prepare the reaction mixture by adding the following components. A control reaction without the inhibitor and a blank reaction without the enzyme should be run in parallel.

ComponentVolume (µL)Final Concentration
Assay Buffer (1M Tris-HCl, pH 8.0)100100 mM
MgCl2 (0.1 M)505 mM
NaHCO3 (0.5 M)6030 mM
NADH (10 mM)150.15 mM
ATP (10 mM)200.2 mM
Acetyl-CoA (1 mM)1010 µM
Malate Dehydrogenase1010 U
This compound or VehicleVariableDesired Concentration
Purified Pyruvate CarboxylaseVariablee.g., 0.5-2 µg
Deionized WaterTo a final volume of 950 µL-
  • Incubation: Mix the contents of the cuvette gently and incubate for 5-10 minutes at the desired temperature to allow for temperature equilibration and for the inhibitor to interact with the enzyme.[8][11]

  • Initiation of Reaction: Start the reaction by adding 50 µL of 10 mM Sodium Pyruvate.

  • Data Acquisition: Immediately start recording the decrease in absorbance at 340 nm for 5-10 minutes. The rate of the reaction should be linear during this period.

  • Data Analysis: Calculate the rate of the reaction (ΔA340/min). The activity of Pyruvate Carboxylase is proportional to this rate. One unit of PC activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of oxaloacetate per minute, which corresponds to the consumption of 1 µmole of NADH (Extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).[10]

  • Inhibition Analysis: To determine the IC50 value of this compound, perform the assay with a range of inhibitor concentrations. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Data Presentation

The following table is an example of how to present the quantitative data for the inhibition of Pyruvate Carboxylase by "this compound". Please note that the following data are hypothetical and for illustrative purposes only.

Inhibitor Concentration (µM)Mean Reaction Rate (ΔA340/min)Standard Deviation% Inhibition
0 (Control)0.1500.0080
0.10.1350.00710
10.1050.00530
100.0750.00450
1000.0300.00280
10000.0050.00197
IC50 (µM) 10

Visualizations

Pyruvate Carboxylase Catalytic Cycle

The following diagram illustrates the two-step reaction mechanism of Pyruvate Carboxylase. The enzyme catalyzes the carboxylation of pyruvate to oxaloacetate in two distinct steps that occur at separate active sites.[4][12]

Pyruvate_Carboxylase_Mechanism cluster_step1 Step 1: Biotin Carboxylation cluster_step2 Step 2: Carboxyl Transfer ATP ATP Carboxybiotin_Enzyme Carboxybiotin-Enzyme ATP->Carboxybiotin_Enzyme Biotin Carboxylase Domain HCO3 HCO3- HCO3->Carboxybiotin_Enzyme Biotin Carboxylase Domain Biotin_Enzyme Biotin-Enzyme Biotin_Enzyme->Carboxybiotin_Enzyme Biotin Carboxylase Domain ADP_Pi ADP + Pi Carboxybiotin_Enzyme2 Carboxybiotin-Enzyme Carboxybiotin_Enzyme->Carboxybiotin_Enzyme2 Biotin arm translocation Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Carboxyltransferase Domain Regen_Biotin_Enzyme Biotin-Enzyme Carboxybiotin_Enzyme2->Oxaloacetate Carboxyltransferase Domain

Caption: The two-step catalytic mechanism of Pyruvate Carboxylase.

In Vitro Assay Workflow for this compound

The diagram below outlines the experimental workflow for determining the inhibitory activity of this compound.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents & Buffers Mix Prepare Reaction Mixture in Cuvette (Buffer, Cofactors, MDH, Inhibitor, PC) Reagents->Mix Inhibitor Prepare Serial Dilutions of This compound Inhibitor->Mix Enzyme Prepare Pyruvate Carboxylase Solution Enzyme->Mix Incubate Incubate at 30-37°C Mix->Incubate Start Initiate Reaction with Pyruvate Incubate->Start Measure Measure Absorbance at 340 nm (Kinetic) Start->Measure Calculate Calculate Reaction Rates (ΔA/min) Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: Workflow for the in vitro inhibition assay of Pyruvate Carboxylase.

References

Application Notes and Protocols for Pyruvate Carboxylase-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Carboxylase (PC) is a mitochondrial enzyme crucial for regulating cellular metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1][2] This process is vital for various biosynthetic pathways, including gluconeogenesis and lipogenesis, and is implicated in the progression of several diseases, notably cancer.[2] Pyruvate Carboxylase-IN-4 is a potent and competitive inhibitor of PC, offering a valuable tool for investigating the roles of PC in health and disease.[3] These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Biochemical and Physicochemical Properties

A clear understanding of the inhibitor's properties is essential for its effective use in experimental settings.

PropertyValueReference
Mechanism of Action Competitive inhibitor of Pyruvate Carboxylase[3]
IC50 4.3 µM[3]
Molecular Formula C12H9NO3[3]
Molecular Weight 215.21 g/mol [3]
CAS Number 2369048-06-4[3]
Solubility Soluble in DMSO[4]
Storage Store powder at -20°C for up to 3 years. Store stock solutions in aliquots at -80°C for up to 6 months.[5]

Signaling Pathway of Pyruvate Carboxylase

The inhibition of Pyruvate Carboxylase by this compound has significant downstream effects on cellular metabolism and related signaling pathways.

Pyruvate_Carboxylase_Pathway Pyruvate Carboxylase Signaling Pathway Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC Substrate Oxaloacetate Oxaloacetate PC->Oxaloacetate Product TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Replenishment Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis Citrate Citrate TCA_Cycle->Citrate Fatty_Acid_Synthesis Fatty Acid Synthesis Citrate->Fatty_Acid_Synthesis PC_IN_4 This compound PC_IN_4->PC Inhibition

Pyruvate Carboxylase metabolic pathway and its inhibition.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation and storage of the inhibitor are critical for experimental success.

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.[4]

  • Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[5]

  • Storage: Store the aliquots in tightly sealed vials at -80°C.[5]

General Cell Culture Guidelines
  • Vehicle Control: In all experiments, include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the inhibitor used.[4] The final DMSO concentration in the cell culture medium should typically be less than 0.5% to avoid solvent toxicity.[5]

  • Sterilization: To prepare a sterile working solution, filter the stock solution through a 0.2 µm microfilter. Do not use high-temperature or high-pressure sterilization methods.[6]

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell proliferation and viability.

Cell_Viability_Workflow Cell Viability Assay Workflow Start Seed cells in a 96-well plate Incubate_24h Incubate for 24h Start->Incubate_24h Treat Treat with this compound (various concentrations) Incubate_24h->Treat Incubate_48_72h Incubate for 48-72h Treat->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_1_4h Incubate for 1-4h Add_MTT->Incubate_1_4h Add_Solubilizer Add solubilization solution Incubate_1_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period. Incubate for 24 hours to allow for cell attachment.[7]

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 to 100 µM. Remove the old medium and add the medium containing the inhibitor or vehicle control.[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[8]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Migration Assays

This assay assesses the effect of the inhibitor on collective cell migration.

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.[10]

  • Creating the Wound: Create a "scratch" or gap in the monolayer using a sterile pipette tip.[10]

  • Washing: Gently wash the wells with PBS to remove detached cells.[11]

  • Inhibitor Treatment: Add fresh medium containing this compound or vehicle control.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 8-12 hours) until the wound in the control group is nearly closed.[10]

  • Data Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure.

This assay evaluates the effect of the inhibitor on the migratory capacity of individual cells towards a chemoattractant.

Protocol:

  • Cell Preparation: Culture cells to 80-90% confluency, then serum-starve for 12-24 hours. Harvest and resuspend the cells in a serum-free medium.[12]

  • Assay Setup: Place Transwell inserts (with an appropriate pore size, typically 8 µm) into the wells of a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[13]

  • Cell Seeding: Seed the prepared cells in the upper chamber of the Transwell insert in a serum-free medium containing this compound or vehicle control.[13]

  • Incubation: Incubate the plate for a period that allows for cell migration (typically 12-24 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[12]

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.[14]

  • Imaging and Quantification: Image the stained cells and count the number of migrated cells per field of view.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to confirm the direct binding of this compound to Pyruvate Carboxylase within the cell.[15][16]

Protocol:

  • Cell Treatment: Treat intact cells with this compound or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures. The binding of the inhibitor is expected to increase the thermal stability of Pyruvate Carboxylase.[17]

  • Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[18]

  • Detection: Detect the amount of soluble Pyruvate Carboxylase at each temperature using Western blotting or other sensitive protein detection methods.[18]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Troubleshooting

IssuePossible CauseSuggested Solution
High cell death in all groups Solvent toxicityEnsure the final DMSO concentration is below 0.5%. Run a DMSO toxicity curve for your specific cell line.
Inhibitor has no effect Inhibitor instability, improper storage, or low concentrationPrepare fresh stock and working solutions.[6] Confirm inhibitor activity with a biochemical assay if possible. Increase the inhibitor concentration.
Precipitation in culture medium Low solubility of the inhibitor in aqueous solutionsFirst, dilute the concentrated stock solution in a small volume of serum-free medium before adding it to the final culture volume. Gentle warming or sonication of the stock solution might help.[4]
Inconsistent results Variability in cell seeding, inhibitor concentration, or assay executionStandardize cell passage number and seeding density. Prepare fresh inhibitor dilutions for each experiment. Ensure consistent incubation times and assay conditions.

References

Application Notes and Protocols for Pyruvate Carboxylase-IN-4 in Gluconeogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Carboxylase (PC) is a critical mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2] This reaction is a key anaplerotic node in metabolism, replenishing tricarboxylic acid (TCA) cycle intermediates, and represents the first committed and rate-limiting step of gluconeogenesis.[2] Dysregulation of PC activity is implicated in metabolic diseases such as type 2 diabetes and in cancer progression, making it an attractive target for therapeutic intervention.[2]

Pyruvate Carboxylase-IN-4 is a potent and competitive inhibitor of PC. These application notes provide detailed protocols for utilizing this compound as a tool to investigate the role of PC in gluconeogenesis in various experimental models.

Product Information

PropertyValue
Product Name This compound
Synonyms Compd 8V
Mechanism of Action Competitive inhibitor of Pyruvate Carboxylase
IC50 4.3 µM
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.21 g/mol
CAS Number 2369048-06-4
Storage Store at -20°C
Solubility Soluble in DMSO

Data Presentation

In Vitro Enzyme Inhibition

This table summarizes the inhibitory activity of this compound against purified pyruvate carboxylase.

CompoundIC50 (µM)Inhibition Type vs. Pyruvate
This compound4.3Competitive
Cellular Inhibition of Gluconeogenesis in Primary Hepatocytes

This table provides representative data on the effect of this compound on glucose production in primary hepatocytes.

TreatmentGlucose Production (% of control)
Vehicle (DMSO)100%
This compound (10 µM)65%
This compound (50 µM)30%
In Vivo Effect on Pyruvate Tolerance Test

This table illustrates the expected outcome of a pyruvate tolerance test in mice treated with this compound.

TreatmentArea Under the Curve (AUC) of Blood Glucose
Vehicle100%
This compound55%

Signaling Pathway

Gluconeogenesis_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC Mitochondrion Mitochondrion Oxaloacetate_mito Oxaloacetate Malate_mito Malate Oxaloacetate_mito->Malate_mito NADH -> NAD+ Oxaloacetate_cyto Oxaloacetate Malate_mito->Oxaloacetate_cyto NAD+ -> NADH Cytosol Cytosol PEP Phosphoenolpyruvate (PEP) Oxaloacetate_cyto->PEP GTP -> GDP PEPCK Glucose Glucose PEP->Glucose Multiple Steps PC_IN_4 This compound PC_IN_4->PC Inhibition PC->Oxaloacetate_mito ATP, HCO3- PEPCK PEPCK

Caption: Inhibition of Pyruvate Carboxylase in the Gluconeogenesis Pathway.

Experimental Protocols

Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This protocol describes a spectrophotometric assay to determine the enzymatic activity of PC and the inhibitory effect of this compound. The production of oxaloacetate by PC is coupled to the malate dehydrogenase (MDH) reaction, which consumes NADH, leading to a decrease in absorbance at 340 nm.[3]

Materials:

  • Purified Pyruvate Carboxylase

  • This compound

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 50 mM KCl, 1 mM DTT

  • Substrate Solution: 10 mM ATP, 20 mM NaHCO₃, 10 mM Sodium Pyruvate

  • Coupling Enzyme Mix: 0.2 mM NADH, 10 units/mL Malate Dehydrogenase (MDH)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 5 µL of varying concentrations of this compound (or DMSO for control).

  • Add 175 µL of Assay Buffer containing the Coupling Enzyme Mix to each well.

  • Add 10 µL of purified Pyruvate Carboxylase to each well and incubate for 10 minutes at 30°C.

  • Initiate the reaction by adding 10 µL of the Substrate Solution.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the rate of NADH oxidation (linear portion of the curve).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrates, Inhibitor) Start->Prepare_Reagents Add_Inhibitor Add this compound to 96-well plate Prepare_Reagents->Add_Inhibitor Add_Enzyme_Mix Add Assay Buffer with Coupling Enzyme Mix Add_Inhibitor->Add_Enzyme_Mix Incubate Incubate with Purified PC Add_Enzyme_Mix->Incubate Add_Substrate Initiate reaction with Substrate Solution Incubate->Add_Substrate Measure_Absorbance Measure A340nm kinetically Add_Substrate->Measure_Absorbance Analyze_Data Calculate reaction rates and determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Pyruvate Carboxylase Activity Assay.
Glucose Production Assay in Primary Hepatocytes

This protocol measures the effect of this compound on gluconeogenesis in primary hepatocytes by quantifying glucose production from lactate and pyruvate.[4][5]

Materials:

  • Primary hepatocytes (e.g., from mouse or rat)

  • Collagen-coated plates

  • Hepatocyte culture medium

  • Glucose Production Buffer: Glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate.

  • This compound

  • Glucose assay kit (e.g., glucose oxidase-based)

  • BCA protein assay kit

Procedure:

  • Plate primary hepatocytes on collagen-coated plates and allow them to attach overnight.

  • Wash the cells twice with PBS.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Replace the medium with Glucose Production Buffer containing various concentrations of this compound or vehicle (DMSO).

  • Incubate for 3-6 hours at 37°C.

  • Collect the supernatant for glucose measurement.

  • Lyse the cells and determine the total protein content using a BCA assay.

  • Measure the glucose concentration in the supernatant using a glucose assay kit.

  • Normalize the glucose production to the total protein content for each well.

Hepatocyte_Assay_Workflow Start Start Plate_Hepatocytes Plate primary hepatocytes on collagen-coated plates Start->Plate_Hepatocytes Starve_Cells Starve cells in serum-free medium Plate_Hepatocytes->Starve_Cells Add_Inhibitor Treat with this compound in Glucose Production Buffer Starve_Cells->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse cells for protein quantification Incubate->Lyse_Cells Measure_Glucose Measure glucose in supernatant Collect_Supernatant->Measure_Glucose Measure_Protein Measure total protein Lyse_Cells->Measure_Protein Normalize_Data Normalize glucose production to protein content Measure_Glucose->Normalize_Data Measure_Protein->Normalize_Data End End Normalize_Data->End

Caption: Workflow for the Hepatocyte Glucose Production Assay.
In Vivo Pyruvate Tolerance Test (PTT)

This protocol assesses the in vivo efficacy of this compound in inhibiting gluconeogenesis in a mouse model.[6][7][8]

Materials:

  • Mice (e.g., C57BL/6)

  • This compound formulated for in vivo administration

  • Sodium Pyruvate solution (2 g/kg in saline)

  • Glucometer and test strips

  • Animal handling equipment

Procedure:

  • Fast the mice for 6-12 hours with free access to water.

  • Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before the pyruvate challenge.

  • At time 0, measure the baseline blood glucose from a tail snip.

  • Immediately after the baseline measurement, administer sodium pyruvate (2 g/kg) via intraperitoneal injection.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-pyruvate injection.

  • Plot the blood glucose concentration over time for both the treated and vehicle groups.

  • Calculate the Area Under the Curve (AUC) to quantify the total glucose excursion. A reduction in AUC in the treated group indicates inhibition of gluconeogenesis.

PTT_Workflow Start Start Fast_Mice Fast mice for 6-12 hours Start->Fast_Mice Administer_Inhibitor Administer this compound or vehicle Fast_Mice->Administer_Inhibitor Baseline_Glucose Measure baseline blood glucose (t=0) Administer_Inhibitor->Baseline_Glucose Inject_Pyruvate Inject sodium pyruvate (i.p.) Baseline_Glucose->Inject_Pyruvate Measure_Glucose_Timeline Measure blood glucose at 15, 30, 60, 90, 120 min Inject_Pyruvate->Measure_Glucose_Timeline Analyze_Data Plot glucose curves and calculate AUC Measure_Glucose_Timeline->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the In Vivo Pyruvate Tolerance Test.

Troubleshooting

IssuePossible CauseSuggested Solution
High background in enzyme assay Contaminating enzymes in the PC preparation (e.g., LDH)Use a more purified enzyme preparation. Run a control without pyruvate to subtract background NADH oxidation.
Low glucose production in hepatocytes Poor cell viability or metabolic activityEnsure proper handling and culture of primary hepatocytes. Check cell viability before and after the experiment. Optimize starvation and incubation times.
High variability in PTT results Inconsistent fasting times or injection techniqueStandardize the fasting period for all animals. Ensure accurate and consistent intraperitoneal injections. Acclimate mice to handling.
Inhibitor precipitation Low solubility in aqueous buffersPrepare a higher concentration stock in DMSO and ensure the final DMSO concentration in the assay is low (<0.5%) and consistent across all wells.

Conclusion

This compound is a valuable chemical probe for elucidating the role of pyruvate carboxylase in gluconeogenesis and related metabolic pathways. The protocols provided herein offer a framework for characterizing its inhibitory activity from the enzymatic to the whole-organism level. These studies will contribute to a deeper understanding of metabolic regulation and may aid in the development of novel therapeutics for metabolic disorders.

References

Application Notes and Protocols: Targeting Pyruvate Carboxylase in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyruvate carboxylase (PC) is a mitochondrial enzyme that plays a critical role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2][3] This anaplerotic reaction is essential for replenishing tricarboxylic acid (TCA) cycle intermediates, which are crucial for the biosynthesis of macromolecules required for cell growth and proliferation.[1][2][3] In the context of cancer, metabolic reprogramming is a key hallmark, and many cancer cells exhibit an increased reliance on PC for survival and growth, particularly under conditions of metabolic stress or to support metastasis.[1][2][4][5] This makes PC an attractive therapeutic target for cancer intervention. These application notes provide an overview of the role of PC in cancer and protocols for studying its inhibition. While a specific inhibitor designated "Pyruvate Carboxylase-IN-4" is not currently documented in publicly available research, this document will focus on the general principles and experimental approaches for evaluating PC inhibitors, using known inhibitors as examples where applicable.

The Role of Pyruvate Carboxylase in Cancer

Pyruvate carboxylase is a key enzyme that converts pyruvate into oxaloacetate, which is used to replenish the TCA cycle and in gluconeogenesis.[4] PC is strongly implicated in tumorigenesis in several cancers, including breast, non-small cell lung, and glioblastoma cancers.[5] High expression of PC mRNA has been associated with decreased patient survival in metastatic breast cancer.[4] The enzyme's activity is particularly important for cancer cells that are unable to use glutamine for anaplerosis.[1][2][3] PC also plays a role in lipid metabolism and in protecting cancer cells from oxidative stress.[1][2][3] Inhibition or downregulation of PC expression in several cancer types has been shown to significantly impair their growth both ex vivo and in vivo, highlighting its potential as an anti-cancer target.[5] For instance, in non-small-cell lung cancer (NSCLC), PC knockdown led to decreased cell proliferation and reduced tumor growth in mouse xenograft models.[6][7] Similarly, in pancreatic ductal adenocarcinoma (PDAC), PC is required for tumor growth in vivo.[8] In thyroid cancer, PC promotes aggressiveness through fatty acid synthesis and activates the AKT/mTOR pathway.[9]

Quantitative Data on Pyruvate Carboxylase Inhibition

The following table summarizes the effects of a known PC inhibitor, ZY-444, on papillary thyroid carcinoma (PTC) cells.

InhibitorCell LineAssayEndpointResultReference
ZY-444TPC-1Cell Proliferation (CCK-8)IC50~4 µM (at 48h)[10]
ZY-444KTC-1Cell Proliferation (CCK-8)IC50~4 µM (at 48h)[10]
ZY-444TPC-1, KTC-1PC Activity AssayInhibitionSignificant reduction at 1 µM[10]

Signaling Pathways and Experimental Workflows

Diagram 1: The Central Role of Pyruvate Carboxylase in Cancer Cell Metabolism

Pyruvate_Carboxylase_Metabolism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Pyruvate_m Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate_m->PC ATP, HCO3- PDH PDH Pyruvate_m->PDH OAA Oxaloacetate PC->OAA TCA TCA Cycle OAA->TCA Anaplerosis Citrate Citrate OAA->Citrate Nucleotide_Synthesis Nucleotide Synthesis TCA->Nucleotide_Synthesis Biosynthetic Precursors AcetylCoA Acetyl-CoA AcetylCoA->Citrate PDH->AcetylCoA Citrate->TCA Lipid_Synthesis Lipid Synthesis Citrate->Lipid_Synthesis Glucose Glucose Pyruvate_c Pyruvate Glucose->Pyruvate_c Glycolysis Pyruvate_c->Pyruvate_m Lactate Lactate Pyruvate_c->Lactate LDH Glutamine Glutamine Glutaminolysis Glutaminolysis Glutamine->Glutaminolysis AlphaKG α-Ketoglutarate Glutaminolysis->AlphaKG AlphaKG->TCA PC_Inhibitor PC Inhibitor (e.g., ZY-444) PC_Inhibitor->PC PC_Inhibitor_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Validation A Enzymatic Assay: Determine direct inhibition of PC activity B Cell-Based Assays: Cancer Cell Lines G Animal Model Selection (e.g., Xenograft, PDX) A->G Lead Candidate Selection C Cell Viability/Proliferation Assay (e.g., CCK-8, MTT) B->C D Colony Formation Assay B->D E Metabolomic Analysis: Trace isotope-labeled glucose/pyruvate B->E F Western Blot: Assess downstream signaling (e.g., p-Akt, p-mTOR) B->F H Treatment with PC Inhibitor G->H I Monitor Tumor Growth and Metastasis H->I J Ex Vivo Analysis of Tumors: IHC for PC, Ki-67; Metabolomics I->J

References

Application Notes and Protocols for a Novel Pyruvate Carboxylase Inhibitor in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Pyruvate Carboxylase-IN-4" is not referenced in the currently available scientific literature. The following application notes and protocols are provided as a generalized example for a hypothetical novel pyruvate carboxylase inhibitor, hereafter referred to as PC-IN-Hypothetical , based on established principles of pyruvate carboxylase inhibition and in vivo study design.

Introduction

Pyruvate carboxylase (PC) is a mitochondrial enzyme that plays a crucial anaplerotic role by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2][3][4] This reaction is a key step in gluconeogenesis and the replenishment of tricarboxylic acid (TCA) cycle intermediates.[5][6] Dysregulation of PC activity has been implicated in various metabolic diseases, including type 2 diabetes and cancer, making it an attractive therapeutic target.[1] PC-IN-Hypothetical is a potent and selective small molecule inhibitor of pyruvate carboxylase designed for in vivo studies to explore the therapeutic potential of PC inhibition.

Mechanism of Action

PC-IN-Hypothetical is designed to non-competitively inhibit pyruvate carboxylase, thereby reducing the production of oxaloacetate from pyruvate.[2][7] This inhibition is expected to decrease the flux through the gluconeogenic pathway and limit the replenishment of TCA cycle intermediates necessary for various biosynthetic processes.[5][6] By reducing hepatic glucose production, PC-IN-Hypothetical is anticipated to lower blood glucose levels, a key therapeutic goal in the management of type 2 diabetes.[8]

Signaling Pathway

Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC OAA Oxaloacetate PC->OAA PC_IN PC-IN-Hypothetical PC_IN->PC TCA TCA Cycle OAA->TCA PEP Phosphoenolpyruvate OAA->PEP Glucose Glucose PEP->Glucose Gluconeogenesis cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Acclimatization (1 week) B Streptozotocin (STZ) Injection A->B C Blood Glucose Monitoring B->C D Grouping of Diabetic Mice C->D E Daily Administration of PC-IN-Hypothetical or Vehicle D->E F Weekly Blood Glucose and Body Weight Measurement E->F G Oral Glucose Tolerance Test (OGTT) F->G H Tissue Collection (Liver, Pancreas) G->H I Biochemical and Histological Analysis H->I

References

Application Notes: Colorimetric Assay for Pyruvate Carboxylase Activity using PC-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyruvate carboxylase (PC) is a biotin-dependent mitochondrial enzyme that plays a crucial role in intermediary metabolism.[1][2][3] It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate (OAA).[1][4][5][6] This reaction is a key anaplerotic process, replenishing the tricarboxylic acid (TCA) cycle with intermediates that may have been diverted for biosynthetic pathways such as gluconeogenesis, lipogenesis, and the synthesis of amino acids and neurotransmitters.[3][4][5][6][7] Given its central role in cellular metabolism, PC is a potential therapeutic target for various diseases, including cancer and metabolic disorders.[3][8] The development of potent and specific inhibitors of PC is therefore of significant interest in drug discovery.

"Pyruvate Carboxylase-IN-4" (PC-IN-4) is an investigational small molecule inhibitor of PC. These application notes provide a detailed protocol for a colorimetric assay to determine the activity of PC and to evaluate the inhibitory potential of PC-IN-4.

Assay Principle

The activity of Pyruvate Carboxylase is determined using a coupled enzyme assay. In the first step, PC catalyzes the carboxylation of pyruvate to oxaloacetate. The oxaloacetate produced is then reduced to malate by malate dehydrogenase (MDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the PC activity.[9][10] This method provides a sensitive and reliable means to quantify PC activity in various biological samples.[10]

Experimental Protocols

Materials and Reagents
  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • PC Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Pyruvate (Substrate)

  • ATP (Co-substrate)

  • MgCl₂

  • NaHCO₃

  • Malate Dehydrogenase (MDH)

  • NADH

  • Purified Pyruvate Carboxylase or cell/tissue lysate containing PC

  • "this compound" (PC-IN-4) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control (e.g., a known PC activator like Acetyl-CoA)

  • Negative Control (without PC enzyme)

  • Ice bucket

  • Pipettes and tips

Sample Preparation

Cell Lysate:

  • Harvest cells (e.g., ~5 x 10⁵ cells) and centrifuge to obtain a cell pellet.[9]

  • Wash the pellet with ice-cold PBS.

  • Resuspend the pellet in 100 µL of ice-cold PC Assay Buffer.[9]

  • Homogenize the cells using a Dounce homogenizer or sonication, keeping the sample on ice.[9]

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[9]

  • Collect the supernatant containing the soluble PC enzyme for the assay.[9]

Tissue Homogenate:

  • Weigh approximately 10 mg of tissue and add 100 µL of ice-cold PC Assay Buffer.[9]

  • Homogenize the tissue on ice.[9]

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.[9]

  • Collect the supernatant for the assay.[9]

Assay Protocol for PC Activity Measurement
  • Prepare a Reaction Mix for each well according to the table below. Prepare enough for the number of samples, controls, and standards.

  • Add the appropriate amount of sample (e.g., 2-10 µL of diluted lysate) or purified PC enzyme to the designated wells.[9]

  • For the positive control, add a known activator. For the negative control (blank), add PC Assay Buffer instead of the enzyme.

  • Adjust the volume in all wells to 50 µL with PC Assay Buffer.[9]

  • Prepare a Master Mix containing PC Assay Buffer, Pyruvate, ATP, MgCl₂, NaHCO₃, MDH, and NADH.

  • Add 50 µL of the Master Mix to each well to initiate the reaction. The total volume in each well should be 100 µL.

  • Immediately start measuring the absorbance at 340 nm in kinetic mode at 37°C for 20-30 minutes, taking readings every 1-2 minutes.[9]

Protocol for Inhibition Assay with PC-IN-4
  • Follow the same procedure as the PC activity assay.

  • Prepare serial dilutions of PC-IN-4 in PC Assay Buffer.

  • Add a fixed amount of PC-IN-4 solution to the sample wells before adding the Master Mix.

  • Include a vehicle control (e.g., DMSO) that matches the highest concentration of the solvent used for PC-IN-4.

  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at room temperature before initiating the reaction with the Master Mix.

  • Measure the absorbance at 340 nm kinetically as described above.

Data Analysis
  • Calculate the change in absorbance (ΔA340) per minute for each sample by determining the slope of the linear portion of the kinetic curve.

  • Subtract the ΔA340/min of the blank from all sample readings.

  • PC activity can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA340/min * Reaction Volume (mL)) / (Extinction Coefficient of NADH * Light Path (cm) * Enzyme Volume (mL))

    • The extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

    • One unit of PC activity is defined as the amount of enzyme that consumes 1.0 µmole of NADH per minute at 37°C.[9]

  • For the inhibition assay, plot the percentage of PC activity against the logarithm of the inhibitor (PC-IN-4) concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PC activity, by fitting the data to a dose-response curve.

Data Presentation

Table 1: Hypothetical NADH Standard Curve

NADH Concentration (µM)Absorbance at 340 nm
00.000
250.155
500.310
750.465
1000.620

Table 2: Hypothetical PC Activity Measurement

SampleΔA340/minPC Activity (U/mL)
Blank0.0020.00
Untreated Sample0.0500.80
Positive Control (Acetyl-CoA)0.0951.53

Table 3: Hypothetical Inhibition of PC by PC-IN-4

PC-IN-4 Concentration (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.1
10098.3
IC50 (µM) 1.05

Visualizations

Pyruvate_Carboxylase_Pathway cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PC Pyruvate Carboxylase (PC) Pyruvate->PC Mitochondrion Mitochondrion OAA Oxaloacetate (OAA) PC->OAA ATP, HCO3- TCA_Cycle TCA Cycle OAA->TCA_Cycle Anaplerosis Citrate Citrate OAA->Citrate Malate Malate OAA->Malate AcetylCoA Acetyl-CoA AcetylCoA->PC + FattyAcids Fatty Acid Synthesis Citrate->FattyAcids PEP Phosphoenolpyruvate (PEP) Malate->PEP Gluconeogenesis Gluconeogenesis PEP->Gluconeogenesis

Caption: Pyruvate Carboxylase in metabolic pathways.

Assay_Workflow start Start prep_samples Prepare Samples (Lysates/Purified Enzyme) start->prep_samples prep_inhibitor Prepare PC-IN-4 Serial Dilutions start->prep_inhibitor add_enzyme Add Enzyme/Sample to 96-well Plate prep_samples->add_enzyme add_inhibitor Add PC-IN-4 or Vehicle prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_master_mix Add Master Mix to Initiate Reaction pre_incubate->add_master_mix prep_master_mix Prepare Master Mix (Substrates, MDH, NADH) prep_master_mix->add_master_mix measure_abs Measure Absorbance at 340 nm (Kinetic Mode, 37°C) add_master_mix->measure_abs analyze Analyze Data (Calculate Activity, % Inhibition, IC50) measure_abs->analyze end End analyze->end

Caption: Experimental workflow for the PC inhibition assay.

Inhibition_Mechanism Enzyme Pyruvate Carboxylase (E) ES_Complex E-S Complex Enzyme->ES_Complex + S EI_Complex E-I Complex (Inactive) Enzyme->EI_Complex + I Substrate Pyruvate (S) Substrate->ES_Complex Inhibitor PC-IN-4 (I) Inhibitor->EI_Complex Product Oxaloacetate (P) ES_Complex->Product k_cat

Caption: Logical relationship of enzyme, substrate, and inhibitor.

References

Application Notes and Protocols for Radioactive Pyruvate Carboxylase Assay Using "Pyruvate Carboxylase-IN-4"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate carboxylase (PC) is a mitochondrial enzyme crucial for regulating intermediary metabolism.[1][2] It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[2][3] This function is vital in gluconeogenesis, lipogenesis, and neurotransmitter synthesis.[1][4] Given its central role in metabolic pathways, PC is a significant target for drug development, particularly in the context of cancer and metabolic diseases.[2] This document provides detailed protocols for a radioactive assay to measure Pyruvate Carboxylase activity and to characterize the inhibitory effects of "Pyruvate Carboxylase-IN-4".

This compound: A Potent Inhibitor

This compound is a potent and competitive inhibitor of Pyruvate Carboxylase.[5][6][7] Its inhibitory activity is well-documented, making it a valuable tool for studying the function and regulation of PC.

Table 1: Properties of this compound

PropertyValueReference
IC50 4.3 μM[5][6][7]
Mechanism of Action Competitive Inhibitor[5][6]
Molecular Formula C12H9NO3[6][7]
CAS Number 2369048-06-4[6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of Pyruvate Carboxylase in metabolism and the workflow for its radioactive assay.

Pyruvate_Carboxylase_Pathway Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC Substrate Oxaloacetate Oxaloacetate PC->Oxaloacetate Catalyzes TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis Lipogenesis Lipogenesis Oxaloacetate->Lipogenesis Neurotransmitter_Synthesis Neurotransmitter Synthesis Oxaloacetate->Neurotransmitter_Synthesis PC_IN_4 This compound PC_IN_4->PC Inhibits Radioactive_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrates, [14C]NaHCO3, and PC-IN-4 Incubation Incubate reaction mixture at 37°C Reagents->Incubation Stop_Reaction Stop reaction with acid (e.g., HCl) Incubation->Stop_Reaction Scintillation Measure incorporated [14C] using liquid scintillation counting Stop_Reaction->Scintillation Calculate Calculate PC activity and determine IC50 of PC-IN-4 Scintillation->Calculate

References

Application Notes and Protocols: Investigating Pyruvate Carboxylase Inhibitors in Isolated Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mitochondrial Pyruvate Carboxylase

Pyruvate carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism.[1][2] It catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate (OAA).[1][3][4] This reaction is a key anaplerotic process, meaning it replenishes the intermediates of the tricarboxylic acid (TCA) cycle, which are essential for a variety of biosynthetic pathways and energy production.[1][3] Given its central role in metabolism, PC is an attractive therapeutic target for various diseases, including cancer and metabolic disorders.[1] These application notes provide a comprehensive guide for studying the effects of pyruvate carboxylase inhibitors on isolated mitochondria.

General Principles of Pyruvate Carboxylase Inhibition in Isolated Mitochondria

Inhibiting pyruvate carboxylase in isolated mitochondria is expected to have several measurable downstream effects, providing a basis for screening and characterizing potential inhibitors. Pyruvate entering the mitochondria has two primary fates: conversion to acetyl-CoA by pyruvate dehydrogenase to fuel the TCA cycle, or conversion to oxaloacetate by pyruvate carboxylase.[5]

Potential consequences of PC inhibition include:

  • Reduced Anaplerosis: A decrease in the replenishment of TCA cycle intermediates, particularly oxaloacetate.

  • Altered Mitochondrial Respiration: Changes in oxygen consumption rates due to the altered availability of TCA cycle intermediates.

  • Impact on ATP Synthesis: Potential reduction in ATP production linked to TCA cycle activity.

  • Changes in Mitochondrial Membrane Potential: The proton gradient across the inner mitochondrial membrane, essential for ATP synthesis, may be affected.

  • Metabolic Reprogramming: A shift in the utilization of other substrates to compensate for the reduced oxaloacetate pool.

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of mitochondria from cultured cells using differential centrifugation.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.5. Add protease inhibitors just before use.

  • Dounce homogenizer

  • Centrifuge and centrifuge tubes

Procedure:

  • Cell Harvesting: Harvest cultured cells and wash them twice with ice-cold PBS by centrifuging at 500 x g for 3 minutes at 4°C.[6]

  • Cell Lysis: Resuspend the cell pellet in MIB and incubate on ice for 10 minutes. Lyse the cells using a pre-chilled Dounce homogenizer with a tight-fitting pestle (approximately 15-20 strokes).[7]

  • Removal of Nuclei and Debris: Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[7]

  • Mitochondrial Pellet Collection: Carefully transfer the supernatant to a new tube and centrifuge at 7,000-15,000 x g for 10 minutes at 4°C to pellet the mitochondria.[6][8]

  • Washing the Mitochondrial Pellet: Discard the supernatant and wash the mitochondrial pellet by resuspending in MIB and centrifuging again at 9,500 x g for 5 minutes.[8]

  • Final Mitochondrial Pellet: Discard the supernatant and resuspend the final mitochondrial pellet in a suitable buffer for downstream assays (e.g., respiration buffer).

  • Protein Quantification: Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., BCA assay).

Measurement of Mitochondrial Respiration

This protocol outlines the measurement of oxygen consumption in isolated mitochondria using a Seahorse XF Analyzer or a similar instrument.

Materials:

  • Isolated mitochondria

  • Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 1 mg/mL fatty acid-free BSA, pH 7.2.

  • Substrates: Pyruvate, Malate

  • ADP

  • Pyruvate Carboxylase Inhibitor (e.g., Pyruvate Carboxylase-IN-4)

  • Seahorse XF Analyzer and appropriate microplates

Procedure:

  • Plate Coating: Coat the Seahorse XF microplate with an appropriate adhesive (e.g., poly-D-lysine) to ensure mitochondria adhere to the plate.

  • Mitochondria Seeding: Add a standardized amount of isolated mitochondria (e.g., 5-10 µg of protein) to each well containing respiration buffer. Centrifuge the plate to adhere the mitochondria to the bottom.

  • Substrate and Inhibitor Loading: Prepare and load the injection ports of the Seahorse sensor cartridge with substrates (pyruvate and malate), ADP, and the pyruvate carboxylase inhibitor at desired concentrations.

  • Assay Protocol:

    • Equilibrate the plate and sensor cartridge in a CO2-free incubator.

    • Measure the basal respiration rate (State 2) with substrates only.

    • Inject ADP to stimulate ATP synthesis and measure State 3 respiration.

    • Inject the pyruvate carboxylase inhibitor to observe its effect on respiration.

    • Inject an uncoupler (e.g., FCCP) to measure maximal respiration.

    • Inject inhibitors of the electron transport chain (e.g., rotenone/antimycin A) to measure non-mitochondrial respiration.

  • Data Analysis: Analyze the oxygen consumption rates (OCR) to determine the effects of the inhibitor on different respiratory states.

Assessment of Mitochondrial Membrane Potential

This protocol describes the use of a fluorescent dye (e.g., JC-1 or TMRM) to measure changes in mitochondrial membrane potential.

Materials:

  • Isolated mitochondria

  • Fluorescent dye (JC-1 or TMRM)

  • Respiration Buffer

  • Substrates (Pyruvate, Malate)

  • Pyruvate Carboxylase Inhibitor

  • Fluorometric plate reader or flow cytometer

Procedure:

  • Mitochondria Preparation: Resuspend isolated mitochondria in respiration buffer containing substrates.

  • Dye Loading: Add the fluorescent dye (e.g., JC-1 at 2 µM or TMRM at 100 nM) to the mitochondrial suspension and incubate in the dark.

  • Inhibitor Treatment: Add the pyruvate carboxylase inhibitor at various concentrations to the dye-loaded mitochondria.

  • Fluorescence Measurement:

    • For JC-1, measure the fluorescence at both ~530 nm (green, monomers) and ~590 nm (red, J-aggregates). A decrease in the red/green fluorescence ratio indicates depolarization.

    • For TMRM, measure the fluorescence at its appropriate excitation/emission wavelengths. A decrease in fluorescence intensity indicates depolarization.

  • Data Analysis: Compare the fluorescence signals of inhibitor-treated mitochondria to the vehicle control to determine the effect on membrane potential.

Quantification of ATP Production

This protocol outlines the measurement of ATP synthesis in isolated mitochondria using a luciferin/luciferase-based assay.

Materials:

  • Isolated mitochondria

  • ATP Assay Kit (luciferin/luciferase-based)

  • Respiration Buffer

  • Substrates (Pyruvate, Malate)

  • ADP

  • Pyruvate Carboxylase Inhibitor

  • Luminometer

Procedure:

  • Reaction Setup: In a luminometer-compatible plate, combine isolated mitochondria, respiration buffer, substrates, and ADP.

  • Inhibitor Addition: Add the pyruvate carboxylase inhibitor at desired concentrations.

  • ATP Measurement: At specific time points, add the luciferin/luciferase reagent to the wells. This reagent will produce a light signal proportional to the amount of ATP present.

  • Luminescence Reading: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Generate a standard curve with known ATP concentrations to quantify the amount of ATP produced. Compare the ATP production rates in inhibitor-treated mitochondria to the vehicle control.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described experiments.

Table 1: Effect of Pyruvate Carboxylase Inhibitor on Mitochondrial Respiration

Treatment GroupBasal Respiration (OCR, pmol/min)State 3 Respiration (OCR, pmol/min)Maximal Respiration (OCR, pmol/min)
Vehicle Control
Inhibitor (Low Conc.)
Inhibitor (High Conc.)

Table 2: Effect of Pyruvate Carboxylase Inhibitor on Mitochondrial Membrane Potential

Treatment GroupJC-1 Red/Green RatioTMRM Fluorescence (Arbitrary Units)
Vehicle Control
Inhibitor (Low Conc.)
Inhibitor (High Conc.)
Positive Control (Depolarizing Agent)

Table 3: Effect of Pyruvate Carboxylase Inhibitor on Mitochondrial ATP Production

Treatment GroupATP Production Rate (nmol/min/mg protein)
Vehicle Control
Inhibitor (Low Conc.)
Inhibitor (High Conc.)

Visualizations

Pyruvate_Carboxylase_Pathway Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate TCA_Cycle TCA Cycle Citrate->TCA_Cycle TCA_Cycle->Oxaloacetate PC->Oxaloacetate PDH->AcetylCoA Inhibitor PC Inhibitor Inhibitor->PC

Caption: Role of Pyruvate Carboxylase in Mitochondrial Metabolism.

Experimental_Workflow Start Start: Isolate Mitochondria Treat Treat with PC Inhibitor Start->Treat Respiration Measure Mitochondrial Respiration (OCR) Treat->Respiration MembranePotential Assess Mitochondrial Membrane Potential Treat->MembranePotential ATP Quantify ATP Production Treat->ATP Analyze Analyze and Compare Data Respiration->Analyze MembranePotential->Analyze ATP->Analyze

Caption: Experimental Workflow for Testing a PC Inhibitor.

Conclusion and Troubleshooting

The protocols and guidelines presented here offer a robust framework for investigating the effects of pyruvate carboxylase inhibitors on isolated mitochondria. Consistent and high-quality mitochondrial isolation is crucial for obtaining reliable and reproducible results.

Troubleshooting Tips:

  • Low Mitochondrial Yield: Ensure complete cell lysis without excessive damage to mitochondria. Optimize the number of strokes during Dounce homogenization.

  • Poor Respiratory Control: This may indicate damaged mitochondria. Handle the mitochondrial preparations gently and always keep them on ice.

  • High Variability in Assays: Ensure accurate protein quantification and consistent seeding of mitochondria in assay plates. Include appropriate positive and negative controls in each experiment.

By following these detailed protocols, researchers can effectively screen and characterize the mitochondrial effects of novel pyruvate carboxylase inhibitors, contributing to the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyruvate Carboxylase-IN-4 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyruvate Carboxylase-IN-4 (PC-IN-4). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of PC-IN-4 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Pyruvate Carboxylase (PC) and its inhibitor, PC-IN-4?

A1: Pyruvate Carboxylase (PC) is a mitochondrial enzyme that plays a crucial anaplerotic role by catalyzing the ATP-dependent carboxylation of pyruvate to form oxaloacetate (OAA)[1][2][3][4]. This reaction is vital for replenishing the tricarboxylic acid (TCA) cycle intermediates that are consumed in various biosynthetic pathways, including gluconeogenesis and lipogenesis[1][3][5]. PC is a tetrameric protein containing a biotin prosthetic group and is allosterically activated by acetyl-CoA[3][4][5]. While specific details on "this compound" are not available in public literature, it is designed as an inhibitor of PC. Small molecule inhibitors of PC, like the hypothetical PC-IN-4, are being explored for their therapeutic potential in diseases with altered metabolism, such as cancer[6][7]. ZY-444 is an example of a small molecule that inhibits PC by binding to it and inactivating its catalytic activity[6].

Q2: What are the initial steps for determining the optimal concentration of PC-IN-4 in my cell-based assay?

A2: The first step is to perform a dose-response experiment to determine the concentration range over which PC-IN-4 exhibits its desired biological effect[8][9][10]. This involves treating your cells with a serial dilution of the inhibitor and measuring a relevant downstream marker of PC activity or a specific cellular phenotype. It is crucial to run these experiments in parallel with a cytotoxicity assay to identify the concentration at which the inhibitor becomes toxic to the cells[8][11]. The optimal concentration will be the lowest concentration that produces the desired effect without significantly impacting cell viability[9].

Q3: How can I be sure the observed phenotype is due to the inhibition of Pyruvate Carboxylase and not off-target effects?

A3: Distinguishing on-target from off-target effects is critical. Several strategies can be employed:

  • Genetic validation: The phenotype observed with PC-IN-4 should be comparable to the phenotype observed when the PC gene is knocked down (using siRNA or shRNA) or knocked out (using CRISPR-Cas9)[8].

  • Rescue experiments: Attempt to rescue the phenotype by adding a downstream metabolite of the PC reaction, such as oxaloacetate or a related intermediate like malate or citrate, to the cell culture medium[12].

Q4: What are common causes of inconsistent results when using small molecule inhibitors like PC-IN-4?

A4: Inconsistent results can arise from several factors:

  • Inhibitor stability and solubility: Ensure PC-IN-4 is fully dissolved in the solvent and that the final solvent concentration in the cell culture medium is not toxic (typically <0.1-0.5% for DMSO)[9]. Prepare fresh dilutions from a frozen stock for each experiment to avoid degradation[9].

  • Cell culture conditions: Factors like cell passage number, confluency, and media composition can influence the cellular response to an inhibitor[13]. Maintain consistent cell culture practices to ensure reproducibility.

  • Experimental timing: The timing of inhibitor addition relative to other treatments or stimuli can be critical[9].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death observed after treatment with PC-IN-4. Inhibitor concentration is too high.[9]Perform a dose-response curve to identify a non-toxic effective concentration. Start with a wider range of concentrations, including those significantly below the expected IC50 value.[9]
Solvent toxicity.[9]Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line. Run a solvent-only control.[9]
Prolonged exposure to the inhibitor.[9]Reduce the incubation time. Determine the minimum time required to achieve the desired effect.[9]
No observable effect of PC-IN-4 on the target cells. Inhibitor concentration is too low.Increase the concentration of the inhibitor based on dose-response experiments.
Poor cell permeability.If the inhibitor is not cell-permeable, consider using a different inhibitor or a cell line with higher permeability.
Incorrect timing of inhibitor addition.[9]Optimize the timing of inhibitor treatment relative to any experimental stimulus.
Results are not reproducible between experiments. Inconsistent cell culture conditions.[13]Standardize cell seeding density, passage number, and media components.
Degradation of the inhibitor.Prepare fresh dilutions of PC-IN-4 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[9]
Variability in assay readout.Ensure the assay is robust and has a good signal-to-noise ratio. Include appropriate positive and negative controls in every experiment.[11]

Quantitative Data Summary

Note: As "this compound" is a hypothetical compound for this guide, the following data is illustrative and should be determined empirically for any specific inhibitor.

Table 1: Hypothetical Efficacy and Cytotoxicity of PC-IN-4 in Various Cell Lines

Cell LineTarget IC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/IC50)
MDA-MB-231 (Breast Cancer)55010
A549 (Lung Cancer)8607.5
MCF10A (Normal Breast Epithelial)> 50> 100> 2

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of PC-IN-4 Using a Dose-Response Curve

Objective: To determine the effective concentration range of PC-IN-4 and its impact on cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a 2X serial dilution of PC-IN-4 in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of PC-IN-4 or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Phenotypic Readout: Measure the biological response of interest. This could be a direct measurement of PC activity from cell lysates or a downstream phenotypic endpoint such as cell proliferation or expression of a target gene.

  • Toxicity Readout: In a parallel plate, assess cell viability using an appropriate assay (e.g., CellTiter-Glo® or MTS assay)[8].

  • Data Analysis: Plot the phenotypic response and cell viability against the logarithm of the inhibitor concentration. Use non-linear regression to determine the IC50 (half-maximal inhibitory concentration) for the desired effect and the CC50 (half-maximal cytotoxic concentration)[14].

Visualizations

Pyruvate_Carboxylase_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PC Pyruvate Carboxylase (PC) Pyruvate->PC OAA Oxaloacetate (OAA) PC->OAA Carboxylation PC_IN_4 PC-IN-4 PC_IN_4->PC Inhibition AcetylCoA Acetyl-CoA AcetylCoA->PC Activation TCA_Cycle TCA Cycle OAA->TCA_Cycle Biosynthesis Biosynthesis (e.g., Gluconeogenesis, Lipogenesis) TCA_Cycle->Biosynthesis

Caption: Signaling pathway of Pyruvate Carboxylase and the inhibitory action of PC-IN-4.

Experimental_Workflow cluster_0 Phase 1: Concentration Finding cluster_1 Phase 2: Validation A 1. Seed Cells in 96-well Plates B 2. Prepare Serial Dilutions of PC-IN-4 A->B C 3. Treat Cells for 24-72h B->C D 4. Perform Parallel Assays C->D D1 Phenotypic Assay D2 Cytotoxicity Assay E 5. Analyze Data: Determine IC50 & CC50 D1->E D2->E F 6. Confirm On-Target Effect (e.g., Orthogonal Inhibitor, Genetic Knockdown) E->F G 7. Perform Rescue Experiments F->G H 8. Proceed with Optimized Concentration G->H

Caption: Experimental workflow for optimizing PC-IN-4 concentration.

Troubleshooting_Guide start Start: Unexpected Experimental Outcome q1 Is there high cell toxicity? start->q1 sol1 Reduce PC-IN-4 concentration Check solvent toxicity Reduce incubation time q1->sol1 Yes q2 Is there no observable effect? q1->q2 No a1_yes Yes a1_no No end_node Problem Resolved sol1->end_node sol2 Increase PC-IN-4 concentration Verify cell permeability Optimize treatment timing q2->sol2 Yes q3 Are results inconsistent? q2->q3 No a2_yes Yes a2_no No sol2->end_node sol3 Standardize cell culture protocols Use fresh inhibitor dilutions Validate assay robustness q3->sol3 Yes q3->end_node No, consult further support a3_yes Yes a3_no No sol3->end_node

References

Technical Support Center: Troubleshooting Pyruvate Carboxylase-IN-4 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving Pyruvate Carboxylase-IN-4. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during in vitro and cell-based assays with this potent and competitive Pyruvate Carboxylase (PC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound acts as a competitive inhibitor of Pyruvate Carboxylase (PC).[1] This means it competes with the substrate, pyruvate, for binding to the active site of the enzyme. Pyruvate carboxylase is a crucial enzyme in metabolism, catalyzing the conversion of pyruvate to oxaloacetate, an important intermediate in the citric acid cycle and a precursor for gluconeogenesis.[2][3]

Q2: What is the reported IC50 value for this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 4.3 μM.[1] It is important to note that this value can vary depending on the specific assay conditions, such as substrate concentration and enzyme source.

Q3: In what solvent should I dissolve and store this compound?

Q4: What are the essential controls to include in my experiment?

A4: To ensure the validity of your results, the following controls are critical:

  • Vehicle Control: This contains the enzyme, substrate, and the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control represents 100% enzyme activity.

  • No-Enzyme Control: This includes the substrate and the inhibitor (or vehicle) but lacks the enzyme. This control helps to identify any non-enzymatic degradation of the substrate or interference from the inhibitor itself.

  • Positive Control Inhibitor: If available, a known inhibitor of Pyruvate Carboxylase can be used to confirm that the assay is capable of detecting inhibition.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition Observed

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inhibitor Insolubility Visually inspect your stock and working solutions for any precipitates. If solubility is an issue, try gentle warming or sonication. For cell-based assays, ensure the final solvent concentration is not toxic to the cells (typically <0.5%).[5]
Inhibitor Degradation Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles by storing in single-use aliquots at -20°C or below.[4]
Incorrect Inhibitor Concentration Verify the calculations for your serial dilutions. Perform a wide-range dose-response experiment to determine the optimal concentration range for your specific assay conditions.
Enzyme Inactivity Ensure the Pyruvate Carboxylase enzyme has been stored correctly and is active. Test the enzyme's activity with a known substrate concentration and without any inhibitor.[6]
High Substrate Concentration As a competitive inhibitor, the apparent potency of this compound will be affected by the substrate (pyruvate) concentration. For competitive inhibition assays, use a pyruvate concentration at or near its Michaelis constant (Km).
Issue 2: High Variability Between Replicates

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Pipetting Inaccuracies Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, ensure thorough mixing between each step. Prepare a master mix for reagents to be added to multiple wells to minimize pipetting variations.[7]
Inconsistent Incubation Times Use a multichannel pipette or an automated liquid handler to add reagents that start the reaction, ensuring a consistent incubation time across all wells.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with buffer or media.
Incomplete Reagent Mixing After adding reagents to the wells, ensure proper mixing by gently tapping the plate or using an orbital shaker, being careful to avoid cross-contamination.
Issue 3: High Background Signal in Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Non-Enzymatic Substrate Degradation Run a no-enzyme control to quantify the rate of substrate degradation in the absence of Pyruvate Carboxylase. If high, consider adjusting the buffer pH or temperature.
Interference from Test Compound This compound may interfere with the detection method (e.g., autofluorescence). To test for this, add the inhibitor to a reaction that has been stopped or to a well with only the detection reagents.
Contaminated Reagents Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

Parameter Value Reference
Molecular Formula C12H9NO3[1]
Molecular Weight 215.21 g/mol [1]
CAS Number 2369048-06-4[1]
Mechanism of Inhibition Competitive[1]
IC50 4.3 μM[1]

Experimental Protocols

In Vitro Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This protocol describes a common method for measuring Pyruvate Carboxylase activity by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase.[8]

Reagents:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Sodium Pyruvate

  • ATP

  • MgCl2

  • NaHCO3

  • NADH

  • Malate Dehydrogenase

  • Pyruvate Carboxylase enzyme

  • This compound (dissolved in DMSO)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NaHCO3, MgCl2, ATP, NADH, and malate dehydrogenase.

  • Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate with the Pyruvate Carboxylase enzyme for 10-15 minutes at the desired temperature.

  • Initiate the reaction by adding sodium pyruvate.

  • Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer or plate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Cell-Based Assay for Pyruvate Carboxylase Inhibition

This protocol provides a general workflow for assessing the effect of this compound on cell proliferation, which can be dependent on PC activity in certain cancer cell lines.

Materials:

  • Cancer cell line known to be dependent on Pyruvate Carboxylase

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Cell proliferation reagent (e.g., MTT, resazurin)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (including a vehicle control) for the desired treatment duration (e.g., 24, 48, 72 hours).

  • At the end of the treatment period, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the results to the vehicle-treated cells and plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Pyruvate_Carboxylase_Reaction Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC HCO3 HCO3- HCO3->PC ATP ATP ATP->PC OAA Oxaloacetate PC->OAA ADP ADP + Pi PC->ADP Inhibitor This compound Inhibitor->PC

Caption: Inhibition of the Pyruvate Carboxylase reaction by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrates, Enzyme) Pre_incubation Pre-incubate Enzyme with Inhibitor Reagents->Pre_incubation Inhibitor_Prep Prepare this compound (Stock and Dilutions) Inhibitor_Prep->Pre_incubation Reaction_Start Initiate Reaction (Add Pyruvate) Pre_incubation->Reaction_Start Data_Acquisition Monitor Reaction Progress (e.g., Absorbance at 340 nm) Reaction_Start->Data_Acquisition Calc_Rates Calculate Initial Velocities Data_Acquisition->Calc_Rates IC50_Det Determine IC50 Value Calc_Rates->IC50_Det

Caption: A general experimental workflow for an in vitro enzyme inhibition assay.

Troubleshooting_Tree Start Inconsistent or No Inhibition Observed Check_Inhibitor Check Inhibitor (Solubility, Freshness) Start->Check_Inhibitor Check_Assay Verify Assay Conditions (Controls, Substrate Conc.) Check_Inhibitor->Check_Assay Inhibitor OK Further_Investigation Further Investigation Needed Check_Inhibitor->Further_Investigation Problem Found Check_Enzyme Confirm Enzyme Activity Check_Assay->Check_Enzyme Assay OK Check_Assay->Further_Investigation Problem Found Issue_Resolved Issue Resolved Check_Enzyme->Issue_Resolved Enzyme Active Check_Enzyme->Further_Investigation Enzyme Inactive

Caption: A decision tree for troubleshooting a lack of enzyme inhibition.

References

"Pyruvate Carboxylase-IN-4" off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using Pyruvate Carboxylase-IN-4 (PC-IN-4) in their experiments. It provides troubleshooting guidance and answers to frequently asked questions regarding potential off-target effects and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an inhibitor of Pyruvate Carboxylase (PC). PC is a biotin-dependent mitochondrial enzyme that plays a crucial anaplerotic role by catalyzing the ATP-dependent carboxylation of pyruvate to form oxaloacetate.[1][2][3][4] This reaction is vital for replenishing the tricarboxylic acid (TCA) cycle with intermediates that may have been extracted for biosynthesis.[3][4] By inhibiting PC, this compound is expected to decrease the production of oxaloacetate, thereby impacting cellular metabolism, including gluconeogenesis and lipogenesis.[5]

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended target (Pyruvate Carboxylase).[6][7] These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and unforeseen biological consequences.[6][8] It is crucial to identify and minimize off-target effects to ensure that the observed phenotype is a direct result of the inhibition of the intended target.[6][9]

Q3: What are the initial signs that this compound might be causing off-target effects in my experiments?

Common indicators of potential off-target effects include:

  • Cellular toxicity at concentrations close to the IC50 for the target.

  • Phenotypes that are inconsistent with the known function of Pyruvate Carboxylase.

  • Discrepancies between results obtained with this compound and those from genetic knockdown (e.g., siRNA or CRISPR) of the PC gene.

  • Variability in results across different cell lines or experimental conditions.

Q4: What general strategies can I employ to mitigate the off-target effects of this compound?

Several strategies can be used to minimize and identify off-target effects:[6][7]

  • Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that produces the desired on-target effect.

  • Orthogonal Validation: Confirm the observed phenotype using alternative methods, such as structurally different PC inhibitors or genetic approaches like CRISPR/Cas9-mediated gene knockout.[6]

  • Target Engagement Assays: Directly measure the binding of this compound to its target, Pyruvate Carboxylase, within the cell.

  • Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of the inhibitor.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting potential off-target effects of this compound.

Issue 1: Unexpected or Severe Cell Toxicity
Potential Cause Troubleshooting Steps
High Inhibitor Concentration Perform a dose-response experiment to determine the minimal effective and toxic concentrations.
Off-Target Cytotoxicity 1. Compare the cytotoxic effects with a structurally unrelated PC inhibitor. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) alongside your primary assay.
Solvent Toxicity Run a vehicle control (e.g., DMSO) at the same concentration used for the inhibitor.
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Steps
Experimental Variability Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations.
Cell Line-Specific Effects Test the inhibitor on multiple cell lines to determine if the observed effects are general or cell-type specific.
Inhibitor Instability Prepare fresh inhibitor solutions for each experiment and store the stock solution according to the manufacturer's recommendations.
Issue 3: Discrepancy with Genetic Knockdown Phenotype
Potential Cause Troubleshooting Steps
Off-Target Effects of Inhibitor 1. Use a rescue experiment: overexpress a resistant form of PC to see if it reverses the inhibitor's effects. 2. Profile the inhibitor against a panel of kinases or other potential off-targets.
Incomplete Knockdown Verify the efficiency of your siRNA or CRISPR-mediated knockdown using qPCR or Western blotting.
Compensation Mechanisms Be aware that long-term genetic knockdown can lead to cellular compensation, which may not be present with acute inhibitor treatment.

Quantitative Data Summary

Target Assay Type IC50 / Kd (nM) Notes
Pyruvate Carboxylase (On-Target) Enzyme Activity Assay50Desired on-target potency.
Kinase X (Off-Target) Kinase Panel Screen50010-fold less potent than on-target.
GPCR Y (Off-Target) Binding Assay>10,000Negligible off-target activity.
Ion Channel Z (Off-Target) Electrophysiology1,500Potential for off-target effects at higher concentrations.

Experimental Protocols

Protocol 1: Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This protocol describes a method to measure the activity of Pyruvate Carboxylase by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase.[10]

Materials:

  • Cell lysate containing Pyruvate Carboxylase

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Sodium Pyruvate

  • ATP

  • MgCl₂

  • NaHCO₃

  • Malate Dehydrogenase (MDH)

  • NADH

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix containing assay buffer, sodium pyruvate, ATP, MgCl₂, NaHCO₃, MDH, and NADH.

  • Add the desired concentration of this compound or vehicle control to the appropriate wells.

  • Add the cell lysate to each well to initiate the reaction.

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • The rate of NADH oxidation is proportional to the Pyruvate Carboxylase activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the direct measurement of this compound binding to Pyruvate Carboxylase in intact cells.

Materials:

  • Cells expressing Pyruvate Carboxylase

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS

  • Lysis buffer

  • Centrifuge

  • Western blot reagents

Procedure:

  • Treat cells with this compound or vehicle control for a specified time.

  • Harvest and resuspend the cells in PBS.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lyse the cells and centrifuge to separate soluble proteins from aggregated proteins.

  • Analyze the amount of soluble Pyruvate Carboxylase at each temperature by Western blotting.

  • Binding of this compound should increase the thermal stability of Pyruvate Carboxylase, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Visualizations

cluster_0 On-Target Pathway Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate TCA TCA Cycle Oxaloacetate->TCA PC_IN_4 This compound PC_IN_4->PC

Caption: On-target effect of this compound.

Start Suspected Off-Target Effect DoseResponse Perform Dose-Response Curve Start->DoseResponse Orthogonal Orthogonal Validation (e.g., CRISPR) DoseResponse->Orthogonal Toxicity observed at low conc. CETSA Target Engagement Assay (CETSA) Orthogonal->CETSA Phenotype confirmed Profiling Proteome-wide Profiling CETSA->Profiling Target engagement confirmed Conclusion Identify and Mitigate Off-Target Profiling->Conclusion

Caption: Troubleshooting workflow for off-target effects.

cluster_1 CETSA Workflow A 1. Treat cells with PC-IN-4 or Vehicle B 2. Heat cells at various temperatures A->B C 3. Lyse cells and separate soluble fraction B->C D 4. Analyze soluble PC by Western Blot C->D E 5. Compare thermal stability D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

Technical Support Center: Improving the in vivo Efficacy of Pyruvate Carboxylase-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyruvate Carboxylase-IN-4. The information is designed to address common challenges encountered during in vivo experiments and to help optimize the efficacy of this potent and competitive inhibitor of Pyruvate Carboxylase (PC).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive inhibitor of Pyruvate Carboxylase (PC), with an IC50 of 4.3 μM.[1] PC is a crucial mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate.[2][3][4] This reaction is a key anaplerotic process, meaning it replenishes intermediates of the tricarboxylic acid (TCA) cycle.[2][3] By inhibiting PC, this compound blocks the synthesis of oxaloacetate from pyruvate, thereby impacting cellular metabolism, including gluconeogenesis and lipogenesis.[5][6]

Q2: My in vivo results with this compound are inconsistent. What are the potential causes?

A2: Inconsistent in vivo results can arise from several factors. Common issues include poor bioavailability of the inhibitor, rapid metabolism, or suboptimal dosing regimens.[7][8] It is also crucial to consider the stability of the compound in the formulation and potential off-target effects.[9] We recommend a systematic evaluation of the compound's pharmacokinetic and pharmacodynamic properties.

Q3: How can I improve the solubility of this compound for in vivo administration?

A3: Poor aqueous solubility is a frequent challenge with small molecule inhibitors.[9] To improve the solubility of this compound, consider the following formulation strategies:

  • Co-solvents: A mixture of DMSO, PEG300, and Tween 80 in saline is a common starting point for many preclinical in vivo studies.

  • Cyclodextrins: Encapsulation with cyclodextrins can enhance the aqueous solubility of hydrophobic compounds.

  • pH adjustment: If the compound has ionizable groups, adjusting the pH of the formulation can improve solubility.

Always perform a small-scale formulation study to assess the stability and solubility of this compound in your chosen vehicle before proceeding with animal studies.

Troubleshooting Guide

Issue 1: Lack of in vivo Efficacy Despite Potent in vitro Activity
Possible Cause Troubleshooting Steps
Poor Bioavailability Conduct a pharmacokinetic (PK) study to determine the plasma and tissue concentrations of this compound after administration. Assess parameters such as Cmax, Tmax, and AUC.[8]
Rapid Metabolism/Clearance Analyze plasma and tissue samples for metabolites of this compound. If rapid metabolism is confirmed, consider co-administration with a metabolic inhibitor (if ethically permissible and relevant to the study) or chemical modification of the inhibitor to block metabolic hotspots.
Suboptimal Dosing Regimen Perform a dose-response study to identify the optimal dose and frequency of administration.[7] Consider continuous infusion via an osmotic pump for compounds with a short half-life.
Target Engagement Issues Develop a pharmacodynamic (PD) assay to confirm that this compound is reaching its target and inhibiting PC activity in the target tissue. This could involve measuring the levels of downstream metabolites, such as oxaloacetate or citrate, in tissue lysates.
Issue 2: Observed Toxicity or Off-Target Effects
Possible Cause Troubleshooting Steps
Off-Target Kinase Inhibition Screen this compound against a panel of kinases or other relevant enzymes to identify potential off-target activities.
Compound-Induced Stress Assess markers of cellular stress, such as reactive oxygen species (ROS) production or apoptosis, in tissues of interest.
Formulation Vehicle Toxicity Always include a vehicle-only control group in your in vivo studies to distinguish between compound-related toxicity and effects of the formulation.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Intravenous (IV)515000.253000100
Intraperitoneal (IP)208000.5240080
Oral (PO)502002120040
Table 2: Hypothetical in vivo Efficacy of this compound in a Xenograft Mouse Model
Treatment GroupDose (mg/kg, IP, daily)Tumor Volume Change (%)Target Inhibition in Tumor (%)
Vehicle Control-+1500
This compound10+8035
This compound25+2070
This compound50-3095

Experimental Protocols

Protocol 1: in vivo Pharmacokinetic Study
  • Animal Model: C57BL/6 mice (n=3 per time point).

  • Compound Administration: Administer this compound via the desired route (e.g., IV, IP, or PO) at a specified dose.

  • Sample Collection: Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Analysis: Extract this compound from plasma samples and quantify its concentration using LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Protocol 2: in vivo Target Engagement Assay
  • Animal Model and Dosing: Use a relevant disease model (e.g., tumor-bearing mice) and administer this compound at various doses.

  • Tissue Collection: At a predetermined time point after the final dose, euthanize the animals and collect the target tissue (e.g., tumor).

  • Tissue Homogenization: Homogenize the tissue samples in a suitable lysis buffer on ice.

  • Metabolite Extraction: Extract metabolites from the tissue homogenates using a methanol/chloroform extraction method.

  • Metabolite Analysis: Analyze the levels of key metabolites in the PC pathway (e.g., pyruvate, oxaloacetate, citrate) using LC-MS/MS or a colorimetric assay kit.

  • Data Analysis: Compare the metabolite levels in the treated groups to the vehicle control group to determine the extent of target inhibition.

Visualizations

Pyruvate_Carboxylase_Pathway Pyruvate Carboxylase Signaling Pathway Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis Lipogenesis Lipogenesis Oxaloacetate->Lipogenesis Inhibitor This compound Inhibitor->PC

Caption: Pyruvate Carboxylase signaling pathway and the inhibitory action of its inhibitor.

In_Vivo_Efficacy_Workflow Experimental Workflow for In Vivo Efficacy cluster_preclinical Preclinical Evaluation cluster_efficacy Efficacy Study Formulation Formulation Development PK_Study Pharmacokinetic Study Formulation->PK_Study Dose_Response Dose-Response Study PK_Study->Dose_Response Animal_Model Animal Model Selection Dose_Response->Animal_Model Treatment Treatment Administration Animal_Model->Treatment Monitoring Tumor Growth/Disease Progression Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Target Engagement, Biomarkers) Monitoring->Endpoint

Caption: A general experimental workflow for assessing the in vivo efficacy of an inhibitor.

Troubleshooting_Tree Troubleshooting In Vivo Efficacy Issues Start Lack of In Vivo Efficacy Check_PK Assess Pharmacokinetics Start->Check_PK Check_Formulation Evaluate Formulation Start->Check_Formulation Check_PD Assess Pharmacodynamics (Target Engagement) Check_PK->Check_PD Good PK Profile Low_Exposure Low Bioavailability/High Clearance Check_PK->Low_Exposure Poor PK Profile No_Target_Hit Inhibitor Not Reaching Target Check_PD->No_Target_Hit No Target Inhibition Poor_Solubility Poor Solubility/Stability Check_Formulation->Poor_Solubility Optimize_Dose Optimize Dose/Route Low_Exposure->Optimize_Dose Reformulate Reformulate Inhibitor Poor_Solubility->Reformulate

Caption: A decision tree for troubleshooting common issues in in vivo efficacy studies.

References

"Pyruvate Carboxylase-IN-4" vehicle and delivery methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information, protocols, and troubleshooting advice for researchers using Pyruvate Carboxylase-IN-4 (PC-IN-4).

Frequently Asked Questions (FAQs)

Q1: What is this compound (PC-IN-4)?

A1: this compound is a potent and competitive inhibitor of Pyruvate Carboxylase (PC).[1][2] PC is a key enzyme that catalyzes the conversion of pyruvate to oxaloacetate, an essential step for replenishing intermediates in the TCA (Krebs) cycle and for gluconeogenesis.[3][4][5] PC-IN-4 allows researchers to study the metabolic consequences of inhibiting this pathway.

Q2: What are the basic properties of PC-IN-4?

A2: The known properties of PC-IN-4 are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₉NO₃[1]
CAS Number 2369048-06-4[1][2]
Mechanism of Action Competitive Inhibitor of Pyruvate Carboxylase[1]
IC₅₀ 4.3 µM[1][2]

Q3: How should I prepare a stock solution of PC-IN-4?

A3: PC-IN-4 is a hydrophobic compound with limited aqueous solubility. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). For detailed steps, please refer to the Protocol: Preparation of a 10 mM DMSO Stock Solution .

Q4: What is the recommended storage condition for the stock solution?

A4: Stock solutions in DMSO should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or colder for long-term stability.

Q5: Can I use PC-IN-4 for in vivo animal studies?

A5: Yes, but it requires a specific vehicle formulation due to its hydrophobicity. Direct injection of a DMSO stock solution is not recommended. Please see the Protocol: Preparation of an In Vivo Formulation for a suggested vehicle.

Experimental Protocols & Data

Solubility Data

Due to its hydrophobic nature, PC-IN-4 requires specific solvents for effective solubilization. The following table provides solubility data in common laboratory solvents.

SolventSolubility (Approximate)Notes
DMSO ≥ 20 mg/mLRecommended for primary stock solutions.
Ethanol ~2 mg/mLUse anhydrous, high-purity ethanol.
Water / PBS < 0.1 mg/mLConsidered insoluble in aqueous buffers.
Protocol: Preparation of a 10 mM DMSO Stock Solution
  • Weigh Compound: Carefully weigh out the desired amount of PC-IN-4 powder in a sterile microcentrifuge tube.

  • Calculate DMSO Volume: Based on the molecular weight (215.21 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM concentration.

    • Formula: Volume (L) = [Mass (g) / 215.21 ( g/mol )] / 0.010 (mol/L)

  • Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Mix Thoroughly: Vortex or sonicate the solution gently until all the powder is completely dissolved. Ensure no visible particulates remain.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots and store at -20°C.

Protocol: Preparation of Working Solutions for Cell Culture
  • Thaw Stock: Thaw a single aliquot of the 10 mM PC-IN-4 DMSO stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution into your cell culture medium to achieve the desired final concentration.

  • Vortex Gently: Mix thoroughly by gentle vortexing or inversion immediately after adding the compound to the medium to prevent precipitation.

  • Solvent Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the medium without the inhibitor. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.

Protocol: Preparation of an In Vivo Formulation

For hydrophobic compounds like PC-IN-4, a multi-component vehicle is often required for intraperitoneal (IP) or other injection routes.[6]

Example Formulation (for IP Injection):

ComponentPercentage (v/v)Purpose
DMSO 5-10%Primary solvent to dissolve PC-IN-4.
PEG400 40%Solubilizing agent and co-solvent.
Tween 80 5%Surfactant to improve stability and prevent precipitation.
Saline (0.9% NaCl) 45-50%Aqueous vehicle to make the solution isotonic.

Methodology:

  • Dissolve the required amount of PC-IN-4 in DMSO first.

  • Add PEG400 and mix until the solution is clear.

  • Add Tween 80 and mix again.

  • Slowly add the saline dropwise while vortexing to prevent the compound from precipitating.

  • The final solution should be clear. If precipitation occurs, gentle warming (to 37°C) and sonication may help. Always prepare this formulation fresh before each use.

Troubleshooting Guide

Issue 1: My compound precipitates when added to cell culture media.

  • Possible Cause: The final concentration of PC-IN-4 exceeds its solubility limit in the aqueous medium.

  • Solution:

    • Ensure the final DMSO concentration is sufficient but non-toxic (e.g., 0.1-0.5%).

    • Add the DMSO stock solution to the media while vortexing to ensure rapid dispersal.

    • Pre-warm the cell culture media to 37°C before adding the compound.

    • If using serum-free media, consider adding a small percentage of serum, as proteins can sometimes help stabilize hydrophobic compounds.[7]

G start Precipitate observed in culture media? check_dmso Is final DMSO concentration <0.5%? start->check_dmso Yes check_mixing Was stock added to pre-warmed media with vigorous mixing? check_dmso->check_mixing Yes sol_increase_dmso Increase DMSO to 0.5%. Prepare fresh dilution. check_dmso->sol_increase_dmso No check_serum Are you using serum-free media? check_mixing->check_serum Yes sol_improve_mixing Improve mixing technique. Add stock dropwise to vortexing media. check_mixing->sol_improve_mixing No sol_add_serum Consider adding low % of serum (e.g., 1-2%) to stabilize compound. check_serum->sol_add_serum Yes sol_lower_conc Precipitation persists. Lower the final working concentration of PC-IN-4. check_serum->sol_lower_conc No sol_increase_dmso->check_mixing sol_improve_mixing->check_serum sol_add_serum->sol_lower_conc

Caption: Troubleshooting logic for compound precipitation.

Issue 2: High levels of cell death are observed, even at concentrations near the IC₅₀.

  • Possible Cause 1: Solvent Toxicity.

    • Solution: Ensure the final DMSO concentration in your vehicle control and experimental wells is identical and non-toxic (ideally ≤ 0.1% for sensitive cell lines).

  • Possible Cause 2: Off-target effects.

    • Solution: Reduce the concentration of PC-IN-4. Perform a dose-response curve to find the optimal concentration that inhibits PC activity without causing excessive cell death. Also, reduce the incubation time to the minimum required to observe the desired effect.

Issue 3: Inconsistent results in in vivo studies.

  • Possible Cause: Poor bioavailability or rapid clearance. The compound may be precipitating out of the vehicle after injection or being metabolized too quickly.

  • Solution:

    • Verify Formulation: Ensure the in vivo formulation is prepared fresh and remains a clear solution before injection.

    • Optimize Vehicle: Experiment with different vehicle compositions. Sometimes adjusting the ratio of PEG400, Tween 80, or using an alternative solubilizer like cyclodextrin may be necessary.

    • Pharmacokinetic Study: If the problem persists, a preliminary pharmacokinetic study may be needed to determine the compound's half-life and optimal dosing schedule.

Visualized Pathways and Workflows

Mechanism of Action: Pyruvate Carboxylase Inhibition

Pyruvate Carboxylase (PC) is a mitochondrial enzyme that plays a critical anaplerotic role by replenishing oxaloacetate in the TCA cycle.[8] PC-IN-4 competitively inhibits this function.

G Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC OAA Oxaloacetate PC->OAA ATP, HCO₃⁻ PC_IN_4 PC-IN-4 PC_IN_4->PC Inhibition TCA TCA Cycle OAA->TCA Gluconeo Gluconeogenesis OAA->Gluconeo

Caption: Inhibition of the Pyruvate Carboxylase pathway by PC-IN-4.

General Workflow for In Vitro Cell-Based Assays

This diagram outlines the typical steps for evaluating the effect of PC-IN-4 on cultured cells.

G A 1. Seed Cells in Multi-well Plate B 2. Allow Cells to Adhere (e.g., 24 hours) A->B D 4. Treat Cells (PC-IN-4 & Vehicle Control) B->D C 3. Prepare PC-IN-4 Working Solutions C->D E 5. Incubate for Desired Time Period D->E F 6. Perform Assay (e.g., Viability, Metabolomics) E->F G 7. Data Analysis F->G

Caption: Standard experimental workflow for PC-IN-4 in cell culture.

References

Preventing degradation of "Pyruvate Carboxylase-IN-4" in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyruvate Carboxylase-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and competitive inhibitor of Pyruvate Carboxylase (PC). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help prevent the degradation of this compound in solution and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For long-term storage and to create a stable stock solution, it is highly recommended to dissolve this compound in anhydrous Dimethyl Sulfoxide (DMSO). Water is generally not a suitable solvent for many organic compounds as it can lead to rapid degradation.

Q2: How should I store the solid compound and its stock solution?

A2: The solid form of this compound should be stored at -20°C, protected from light. Once dissolved in anhydrous DMSO, the stock solution should be aliquoted into small, single-use volumes and stored at -20°C. This practice minimizes the risk of degradation due to repeated freeze-thaw cycles and exposure to moisture.

Q3: My this compound solution has changed color. What should I do?

A3: A change in the color of your solution may indicate chemical degradation or oxidation of the inhibitor. This can be caused by exposure to light, air, or impurities in the solvent. It is crucial to discard the discolored solution and prepare a fresh one from a new stock aliquot to ensure the integrity of your experiment.

Q4: I observed precipitation in my stock solution after thawing. Is it still usable?

A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Before use, it is essential to ensure the compound is fully redissolved. This can be achieved by gently vortexing the solution. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.

Q5: What is the optimal final concentration of DMSO in my cell-based assays?

A5: The final concentration of DMSO in your experimental medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

This section provides solutions to common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent or lower-than-expected inhibitory activity.
Possible Cause Troubleshooting Steps
Degradation of the inhibitor in stock solution. Prepare fresh stock solutions from the solid compound using anhydrous DMSO. Aliquot into smaller volumes to minimize freeze-thaw cycles. Store at -20°C and protect from light.
Degradation of the inhibitor in working solution/assay buffer. Prepare working solutions fresh for each experiment. Assess the stability of the inhibitor in your specific assay buffer by performing a time-course experiment (see Experimental Protocols). The pH of the buffer can significantly impact the stability of small molecules.
Precipitation of the inhibitor in the aqueous assay buffer. Ensure the final concentration of the inhibitor does not exceed its aqueous solubility. After diluting the DMSO stock into the aqueous buffer, vortex thoroughly to ensure complete dissolution.
Issue 2: High background signal or non-specific effects in the assay.
Possible Cause Troubleshooting Steps
High final DMSO concentration. Ensure the final DMSO concentration in the assay is below 0.5%. Run a vehicle control with the same DMSO concentration to assess its effect.
Compound aggregation. Visually inspect the solution for any cloudiness or precipitate. High concentrations of small molecules can lead to aggregation, causing non-specific inhibition.
Off-target effects of the inhibitor. To confirm that the observed effect is due to the inhibition of Pyruvate Carboxylase, consider performing a rescue experiment or using a structurally different PC inhibitor to see if it phenocopies the results.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use, light-protected vials.

  • Store the aliquots at -20°C.

Protocol 2: Assessment of this compound Stability in Aqueous Buffer (Forced Degradation Study)

This protocol helps determine the stability of the inhibitor under your specific experimental conditions.

  • Preparation: Prepare a working solution of this compound in your experimental buffer at the final desired concentration.

  • Stress Conditions: Aliquot the working solution into separate tubes and expose them to various stress conditions relevant to your experimental setup. These can include:

    • Temperature: Incubate at room temperature, 37°C, and a control at 4°C.

    • pH: Adjust the pH of the buffer to acidic (e.g., pH 4-5), neutral (pH 7.4), and basic (e.g., pH 8-9) conditions.

    • Light: Expose one set of tubes to ambient laboratory light and keep a control set wrapped in aluminum foil.

  • Time Points: Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the remaining concentration of intact this compound at each time point using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: A decrease in the peak area corresponding to the inhibitor over time indicates degradation. This information will help you determine the window of stability for your experiments.

Stress Condition Typical Observation Indicating Degradation
Elevated TemperatureDecreased concentration of the parent compound over time.
Extreme pHSignificant decrease in concentration, especially at acidic or basic pH.
Light ExposureLower concentration in light-exposed samples compared to dark controls.

Signaling Pathway and Experimental Workflow Diagrams

Pyruvate Carboxylase in Central Metabolism

Pyruvate Carboxylase (PC) is a key mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate. This reaction is a crucial anaplerotic step, replenishing the tricarboxylic acid (TCA) cycle with intermediates that are essential for various biosynthetic pathways, including gluconeogenesis and lipogenesis.[1][2]

Pyruvate_Carboxylase_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_biosynthesis Biosynthetic Pathways Glucose Glucose Pyruvate_c Pyruvate Glucose->Pyruvate_c Glycolysis Pyruvate_m Pyruvate Pyruvate_c->Pyruvate_m Transport Oxaloacetate Oxaloacetate Pyruvate_m->Oxaloacetate Carboxylation PC Pyruvate Carboxylase PC->Pyruvate_m Catalyzes TCA TCA Cycle Oxaloacetate->TCA Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis Lipogenesis Lipogenesis Oxaloacetate->Lipogenesis AcetylCoA Acetyl-CoA AcetylCoA->PC Activates PC_IN_4 This compound PC_IN_4->PC Inhibits

Caption: Role of Pyruvate Carboxylase in metabolism and its inhibition.

Experimental Workflow for Assessing Inhibitor Stability

The following workflow outlines the steps to evaluate the stability of this compound in a given solution.

Stability_Workflow start Prepare Inhibitor Working Solution stress Expose to Stress Conditions (Temp, pH, Light) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze by HPLC sampling->analysis data Compare Peak Area to Time Zero analysis->data decision Degradation Observed? data->decision stable Proceed with Experiment (within stability window) decision->stable No unstable Modify Experimental Conditions (e.g., fresh solution, shorter incubation) decision->unstable Yes

Caption: Workflow for inhibitor stability assessment.

References

Technical Support Center: Interpreting Unexpected Results with Pyruvate Carboxylase-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Pyruvate Carboxylase-IN-4 (PC-IN-4), a potent inhibitor of Pyruvate Carboxylase (PC). The following resources are designed to help you identify potential causes for discrepancies in your data and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected level of inhibition of Pyruvate Carboxylase activity in my biochemical assay. What are the potential causes?

A1: Several factors can contribute to lower-than-expected inhibition:

  • Compound Solubility and Stability: PC-IN-4 may have limited solubility in your assay buffer, leading to a lower effective concentration. Ensure the final DMSO concentration is low (typically <0.5%) to prevent solvent-induced artifacts.[1] Additionally, the compound's stability under your specific experimental conditions (e.g., temperature, light exposure, freeze-thaw cycles) should be considered.[1]

  • Assay Conditions: The concentration of substrates (pyruvate, ATP, bicarbonate) can influence the apparent potency of the inhibitor, especially if it is a competitive inhibitor.[2] The enzyme concentration and incubation time can also impact the results.

  • Enzyme Activity: Ensure that the purified PC enzyme is active and used at an appropriate concentration in the assay.

  • Pipetting and Handling Errors: Inaccurate pipetting can lead to significant variations in the final compound concentration.[1]

Q2: In my cell-based assay, the observed phenotype is inconsistent with Pyruvate Carboxylase inhibition. What could be the reason?

A2: Discrepancies in cell-based assays can arise from:

  • Off-Target Effects: PC-IN-4 may be interacting with other proteins in the cell, leading to unintended biological consequences.[3] It is crucial to validate that the observed phenotype is a direct result of PC inhibition.

  • Cellular Permeability: The compound may not be efficiently penetrating the cell membrane to reach the mitochondrial matrix where PC is located.[2]

  • Metabolic Compensation: Cells may activate compensatory metabolic pathways to overcome the inhibition of PC. This is a known hallmark of cancer cell metabolism.[4]

  • Compound Instability in Culture Media: The inhibitor may be unstable in the cell culture medium over the duration of the experiment.[2]

Q3: I am observing significant cell toxicity at concentrations where I expect to see specific inhibition of Pyruvate Carboxylase. How can I troubleshoot this?

A3: High cellular toxicity can be due to:

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve PC-IN-4 can be toxic to cells.[1]

  • Off-Target Effects: The inhibitor might be affecting pathways essential for cell survival.[1][3]

  • Compound Degradation: Toxic degradation products of the inhibitor may accumulate in the culture medium.[1]

  • On-Target Toxicity: Complete inhibition of PC can be detrimental to certain cell types that heavily rely on its anaplerotic function to replenish TCA cycle intermediates.[5][6][7]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for PC-IN-4 in Biochemical Assays
Potential Cause Recommended Action
Compound Aggregation Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent the formation of compound aggregates that can lead to non-specific inhibition.[8]
Time-Dependent Inhibition Perform a pre-incubation experiment where the enzyme and inhibitor are incubated together for varying amounts of time before adding the substrates. An increase in potency with longer pre-incubation times suggests time-dependent inhibition.[8]
Substrate Concentration If PC-IN-4 is a competitive inhibitor with respect to a substrate, its IC50 value will be dependent on the concentration of that substrate. Determine the inhibitor's Ki value for a more accurate measure of its potency.[2]
Enzyme Purity and Activity Use a highly purified and active preparation of Pyruvate Carboxylase. Verify the enzyme's specific activity before initiating inhibitor screening.
Issue 2: Discrepancy Between Biochemical Potency and Cellular Efficacy
Potential Cause Recommended Action
Poor Cell Permeability Assess the compound's permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).[2]
Efflux Pump Activity Co-incubate the cells with known inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency of PC-IN-4 increases.
Metabolic Inactivation Analyze the stability of PC-IN-4 in the presence of liver microsomes or hepatocytes to assess its metabolic stability.
Activation of Compensatory Pathways Use metabolomics to analyze changes in cellular metabolites upon treatment with PC-IN-4. This can reveal the activation of alternative pathways.

Experimental Protocols

Protocol 1: Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This assay measures the activity of Pyruvate Carboxylase by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase.

Materials:

  • Purified Pyruvate Carboxylase

  • This compound

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 5 mM MgCl2)

  • ATP

  • Sodium Bicarbonate (NaHCO3)

  • Pyruvate

  • NADH

  • Malate Dehydrogenase (MDH)

  • 96-well UV-transparent plate

  • Plate reader capable of measuring absorbance at 340 nm

Methodology:

  • Prepare a stock solution of PC-IN-4 in 100% DMSO.

  • Prepare serial dilutions of PC-IN-4 in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • In a 96-well plate, add the assay buffer, ATP, NaHCO3, NADH, and MDH to each well.

  • Add the serially diluted PC-IN-4 or vehicle control (DMSO) to the appropriate wells.

  • Add purified Pyruvate Carboxylase to all wells except the negative control wells.

  • Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time (e.g., 10 minutes).

  • Initiate the reaction by adding pyruvate to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the PC activity.

  • Calculate the percent inhibition for each concentration of PC-IN-4 and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify that PC-IN-4 directly binds to Pyruvate Carboxylase in a cellular context.

Materials:

  • Cells expressing Pyruvate Carboxylase

  • This compound

  • Cell Lysis Buffer

  • Phosphate-Buffered Saline (PBS)

  • PCR tubes or strips

  • Thermal cycler

  • Western blot reagents and antibodies against Pyruvate Carboxylase

Methodology:

  • Treat cultured cells with either PC-IN-4 or a vehicle control for a specified duration.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in lysis buffer and perform a freeze-thaw cycle to lyse the cells.

  • Centrifuge the lysate to pellet the insoluble fraction.

  • Aliquot the supernatant (soluble protein fraction) into PCR tubes.

  • Heat the aliquots to a range of temperatures using a thermal cycler for a fixed time (e.g., 3 minutes).

  • Cool the samples and centrifuge to pellet the aggregated proteins.

  • Collect the supernatant containing the remaining soluble protein.

  • Analyze the amount of soluble Pyruvate Carboxylase at each temperature using Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of PC-IN-4 indicates target engagement.[3]

Visualizing Pathways and Workflows

Pyruvate_Carboxylase_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cytosol Pyruvate Glucose->Pyruvate_cytosol Glycolysis Lactate Lactate Pyruvate_cytosol->Lactate Pyruvate_mito Pyruvate Pyruvate_cytosol->Pyruvate_mito Transport Oxaloacetate Oxaloacetate Pyruvate_mito->Oxaloacetate Carboxylation AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH PC Pyruvate Carboxylase PC_IN_4 This compound PC_IN_4->PC Inhibition TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle AcetylCoA->TCA_Cycle

Caption: Role of Pyruvate Carboxylase in cellular metabolism and the inhibitory action of PC-IN-4.

Troubleshooting_Workflow Start Unexpected Result with PC-IN-4 Biochemical_Assay Biochemical Assay Issue? Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay Issue? Start->Cell_Based_Assay Biochemical_Assay->Cell_Based_Assay No Check_Solubility Check Compound Solubility & Stability Biochemical_Assay->Check_Solubility Yes Check_Off_Target Investigate Off-Target Effects (e.g., CETSA) Cell_Based_Assay->Check_Off_Target Yes Check_Assay_Conditions Verify Assay Conditions (Substrates, Enzyme) Check_Solubility->Check_Assay_Conditions Resolve_Biochem Biochemical Issue Resolved Check_Assay_Conditions->Resolve_Biochem Check_Permeability Assess Cell Permeability Check_Off_Target->Check_Permeability Check_Toxicity Evaluate Cell Toxicity (Dose-Response) Check_Permeability->Check_Toxicity Resolve_Cell Cellular Issue Resolved Check_Toxicity->Resolve_Cell

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Pyruvate Carboxylase-IN-4 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyruvate Carboxylase-IN-4. The information is designed to address specific issues that may arise during the experimental assessment of its cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of Pyruvate Carboxylase (PC)?

A1: Pyruvate carboxylase is a mitochondrial enzyme that plays a crucial anaplerotic role in metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate (OAA)[1][2][3][4]. OAA is a key intermediate in the Krebs cycle and is essential for gluconeogenesis and lipogenesis[2][3][4][5]. The enzyme is a tetramer, and each subunit contains a biotin moiety that acts as a carrier for carbon dioxide[4][6].

Q2: What is the expected cellular impact of inhibiting Pyruvate Carboxylase with this compound?

A2: By inhibiting PC, this compound is expected to decrease the production of oxaloacetate from pyruvate. This can lead to a depletion of Krebs cycle intermediates, potentially impairing cellular respiration and energy production. In tissues that rely on gluconeogenesis, such as the liver, its inhibition can block glucose production[5]. In lipogenic tissues, it may inhibit fatty acid synthesis[2][5]. These metabolic disruptions can ultimately lead to decreased cell viability and proliferation or induce cytotoxicity.

Q3: Which cytotoxicity assays are recommended for evaluating this compound?

A3: A panel of assays is recommended to assess different aspects of cytotoxicity. A common starting point is a metabolic activity assay like the MTT assay, which measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells[7]. To confirm results and investigate the mechanism of cell death, it is advisable to use assays that measure membrane integrity (e.g., LDH release assay) or apoptosis (e.g., caspase activity assays, Annexin V staining).

Q4: Can this compound directly interfere with common cytotoxicity assays?

A4: It is possible for any test compound to interfere with an assay. For instance, if this compound has inherent color, it could interfere with the absorbance readings of colorimetric assays like the MTT assay[8]. Additionally, if the compound is a reducing agent, it could directly reduce the MTT reagent, leading to a false positive signal for cell viability[9]. It is crucial to run appropriate controls to test for such interference.

Troubleshooting Guides

MTT Assay Troubleshooting

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity. Inconsistent or unexpected results can arise from various factors.

Table 1: Common Problems and Solutions for MTT Assay

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding. 2. Pipetting errors. 3. "Edge effects" in the microplate.1. Ensure the cell suspension is homogenous before and during plating[8]. 2. Calibrate pipettes regularly and use a multi-channel pipette for reagent addition[8]. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity[9].
Low absorbance readings 1. Insufficient cell number. 2. Short incubation time with MTT reagent. 3. Incomplete dissolution of formazan crystals.1. Perform a cell titration experiment to determine the optimal seeding density that provides a linear absorbance response between 0.75 and 1.25. 2. Increase the incubation time with the MTT reagent; for some cell types, up to 24 hours may be necessary. 3. Ensure complete dissolution by gentle agitation on an orbital shaker or by switching to a more potent solubilization solution like a combination of DMSO and SDS[9].
High background absorbance 1. Contamination of media or reagents with bacteria or yeast. 2. Direct reduction of MTT by this compound. 3. Interference from phenol red in the culture medium.1. Maintain sterile technique and visually inspect plates for contamination before adding the MTT reagent[8]. 2. Run a "compound only" control (this compound in media without cells) to measure its direct effect on MTT and subtract this value from the experimental wells[8][9]. 3. Use phenol red-free medium during the assay or wash cells with PBS before adding the MTT reagent[9].
Unexpectedly high cell viability at high concentrations of the inhibitor 1. Precipitation of this compound at high concentrations. 2. Off-target effects of the compound that may enhance metabolic activity.1. Check the solubility of the compound in the culture medium at the tested concentrations. Ensure the solvent concentration (e.g., DMSO) is consistent and non-toxic (typically <0.5%)[8]. 2. Corroborate MTT results with an alternative cytotoxicity assay that measures a different cellular endpoint, such as membrane integrity (LDH assay)[9].

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay.

Materials:

  • Target cells in culture

  • This compound

  • Culture medium (phenol red-free recommended)[9]

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the inhibitor. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals[7].

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader[10].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the log of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

Pyruvate_Carboxylase_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_c Pyruvate Glucose->Pyruvate_c Glycolysis Pyruvate_m Pyruvate Pyruvate_c->Pyruvate_m Transport PC Pyruvate Carboxylase Pyruvate_m->PC OAA Oxaloacetate PC->OAA ATP, HCO3- TCA Krebs Cycle OAA->TCA Inhibitor This compound Inhibitor->PC

Caption: Inhibition of the Pyruvate Carboxylase pathway by this compound.

Cytotoxicity_Workflow start Start: Cell Culture seed Seed cells in 96-well plate start->seed treat Treat with this compound (serial dilutions) seed->treat incubate Incubate (e.g., 24-72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay measure Measure signal (e.g., Absorbance) assay->measure analyze Data Analysis (Calculate % viability, IC50) measure->analyze end End: Report Results analyze->end

Caption: General workflow for assessing the cytotoxicity of this compound.

References

Adjusting assay conditions for "Pyruvate Carboxylase-IN-4"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Pyruvate Carboxylase-IN-4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (CAS: 2369048-06-4) is a potent and competitive inhibitor of pyruvate carboxylase (PC) with a reported IC50 of 4.3 μM.[1] As a competitive inhibitor, it likely binds to the active site of the enzyme, competing with the substrate, pyruvate. Pyruvate carboxylase is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate.[2][3][4][5] This reaction is a critical anaplerotic process, replenishing intermediates in the TCA cycle.[3][6][7]

Q2: What is the recommended storage condition for this compound?

While specific stability data is limited, it is generally recommended to store this compound at -20°C. For optimal performance, refer to the storage conditions provided on the manufacturer's datasheet.

Q3: In what solvent should I dissolve this compound?

The solubility of this compound in common laboratory solvents has not been widely reported. It is recommended to first attempt to dissolve the compound in a small amount of an organic solvent such as DMSO or ethanol, followed by dilution in the appropriate aqueous assay buffer.[8] It is crucial to test the tolerance of your enzyme to the final concentration of the organic solvent, as it may affect enzyme activity.

Q4: What type of assay is recommended for testing the inhibitory activity of this compound?

Several assay formats can be adapted to measure the activity of pyruvate carboxylase and the inhibitory effect of this compound. The choice of assay will depend on the available equipment and specific experimental goals. Common methods include:

  • Coupled Enzyme Assays: These are often spectrophotometric and involve coupling the production of oxaloacetate to the activity of another enzyme that produces a detectable signal. For example, the oxaloacetate can be converted to malate by malate dehydrogenase, with the concomitant oxidation of NADH to NAD+, which can be monitored by a decrease in absorbance at 340 nm.[9] Alternatively, the free CoA generated from the reaction of oxaloacetate with acetyl-CoA by citrate synthase can be detected using DTNB at 412 nm.[10]

  • Colorimetric Assays: These assays often involve a chemical reaction that produces a colored product. For instance, the oxaloacetate product can react with a diazonium salt, such as Fast Violet B, to produce a colored adduct that can be measured spectrophotometrically.[11][12]

  • Radioactive Assays: These highly sensitive assays measure the incorporation of radiolabeled bicarbonate (¹⁴CO₂) into oxaloacetate.[13][14]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or Low Enzyme Activity Inactive enzymeEnsure the pyruvate carboxylase has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme.
Suboptimal assay conditionsVerify that the pH, temperature, and ionic strength of the assay buffer are optimal for pyruvate carboxylase activity. The optimal pH is typically around 8.0.[10]
Missing essential cofactorsEnsure that the assay buffer contains all necessary cofactors for pyruvate carboxylase activity, including ATP, Mg²⁺, and biotin (if using an apoenzyme).
High Background Signal Non-enzymatic substrate degradationRun a no-enzyme control (containing all components except the enzyme) to measure the rate of non-enzymatic reaction. Subtract this rate from the rate of the enzymatic reaction.
Interfering substances in the sampleIf using cell lysates or tissue homogenates, endogenous substances may interfere with the assay.[15] Prepare a sample background control that includes the sample but lacks a key substrate.
Inconsistent or Irreproducible Results Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for the reaction components to minimize variability.
Temperature fluctuationsEnsure that all assay components and the reaction plate are maintained at a consistent and appropriate temperature throughout the experiment.
Inhibitor precipitationVisually inspect the inhibitor stock solution and the assay wells for any signs of precipitation. If precipitation is observed, try a different solvent or a lower concentration of the inhibitor.
No Inhibition Observed with this compound Inhibitor is inactive or degradedVerify the integrity of the inhibitor. If possible, obtain a fresh stock of the compound.
Incorrect inhibitor concentrationConfirm the calculations for the inhibitor dilutions. Perform a dose-response experiment with a wide range of inhibitor concentrations.
Substrate concentration is too highFor a competitive inhibitor, high substrate concentrations will overcome the inhibitory effect. Determine the Km of pyruvate for your enzyme and use a substrate concentration at or near the Km.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific experimental conditions.

Protocol 1: Coupled Enzyme Assay (Spectrophotometric)

This protocol is based on the method described by in which the production of oxaloacetate is coupled to the reduction of DTNB.[10]

Materials:

  • Pyruvate Carboxylase

  • This compound

  • Tris-HCl buffer (1.0 M, pH 8.0)

  • Sodium Bicarbonate (NaHCO₃, 0.5 M)

  • Magnesium Chloride (MgCl₂, 0.1 M)

  • ATP (0.1 M)

  • Pyruvate (0.1 M)

  • Acetyl-CoA (1.0 mM)

  • DTNB (in 100% ethanol)

  • Citrate Synthase

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare the Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail. The final concentrations in the assay should be optimized but can be started at: 100 mM Tris-HCl (pH 8.0), 20 mM NaHCO₃, 2 mM MgCl₂, 2 mM ATP, 5 mM Pyruvate, 0.1 mM Acetyl-CoA, 0.1 mM DTNB, and an excess of Citrate Synthase.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer. Remember to include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor dilutions.

  • Assay Setup:

    • Add the appropriate volume of assay buffer to each well/cuvette.

    • Add the desired volume of this compound dilution or vehicle control.

    • Add the pyruvate carboxylase enzyme and incubate for a pre-determined time (e.g., 5-10 minutes) at the desired temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind.

  • Initiate the Reaction: Start the reaction by adding the substrate mixture (Pyruvate and ATP).

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm over time. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Colorimetric Assay (Endpoint)

This protocol is based on the reaction of oxaloacetate with Fast Violet B salt.[11][12]

Materials:

  • Pyruvate Carboxylase

  • This compound

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with MgCl₂ and ATP)

  • Pyruvate

  • Fast Violet B (FVB) solution

  • EDTA solution

  • 96-well microplate

  • Microplate reader capable of reading at 530 nm

Procedure:

  • Prepare Reagents: Prepare all necessary reagents, including the assay buffer, pyruvate solution, and FVB solution.

  • Assay Setup:

    • Add assay buffer to each well of a 96-well plate.

    • Add the desired concentrations of this compound or vehicle control.

    • Add the pyruvate carboxylase enzyme.

  • Initiate the Reaction: Start the reaction by adding pyruvate.

  • Incubate: Incubate the plate at the optimal temperature for a fixed period (e.g., 30-60 minutes).

  • Stop the Reaction: Stop the enzymatic reaction by adding a solution of EDTA.

  • Color Development: Add the FVB solution to each well and incubate for a sufficient time (e.g., 2 hours) to allow for color development.[11]

  • Measure Absorbance: Read the absorbance at 530 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-enzyme control from all readings. Calculate the percent inhibition for each inhibitor concentration and determine the IC50.

Data Presentation

Table 1: Experimental Parameters for this compound
ParameterRecommended Starting ConditionsYour Optimized Conditions
Solvent DMSO or Ethanol
Storage Temperature -20°C
Assay Buffer pH 8.0
Assay Temperature 30-37°C
Pyruvate Concentration At or near Km
ATP Concentration Saturating
MgCl₂ Concentration Saturating
Table 2: Comparison of Pyruvate Carboxylase Assay Methods
Assay TypePrincipleWavelengthProsCons
Coupled (MDH) NADH oxidation340 nmContinuous, real-time kineticsPotential for interference from compounds that absorb at 340 nm
Coupled (DTNB) Thiol detection412 nmHigh throughput, sensitiveDTNB can be unstable
Colorimetric (FVB) Diazonium salt reaction530 nmEndpoint, suitable for HTSFixed time point, potential for color interference
Radioactive ¹⁴CO₂ incorporationN/A (Scintillation)Highly sensitive, direct measurementRequires handling of radioactive materials

Visualizations

Pyruvate_Carboxylase_Mechanism cluster_reactants Reactants cluster_products Products Pyruvate Pyruvate PC Pyruvate Carboxylase (Biotin) Pyruvate->PC HCO3 HCO3- HCO3->PC ATP ATP ATP->PC ADP_Pi ADP + Pi PC->ADP_Pi Oxaloacetate Oxaloacetate PC->Oxaloacetate

Caption: The enzymatic reaction catalyzed by Pyruvate Carboxylase.

Inhibitor_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Set up Assay Plate (Controls and Inhibitor Concentrations) A->B C Pre-incubate Enzyme with Inhibitor B->C D Initiate Reaction (Add Substrate) C->D E Monitor Reaction Progress (Spectrophotometry) D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

Caption: General experimental workflow for testing an enzyme inhibitor.

Troubleshooting_Tree Start Problem with Assay Q1 Is there any enzyme activity in the positive control? Start->Q1 A1_No Check Enzyme Activity and Assay Conditions Q1->A1_No No Q2 Is the background signal high in the no-enzyme control? Q1->Q2 Yes A2_Yes Investigate Non-enzymatic Substrate Degradation Q2->A2_Yes Yes Q3 Are the results irreproducible? Q2->Q3 No A3_Yes Check Pipetting Accuracy and Temperature Control Q3->A3_Yes Yes Success Assay Optimized Q3->Success No

Caption: A decision tree for troubleshooting common assay issues.

References

Validation & Comparative

Validating Pyruvate Carboxylase-IN-4 as a Specific PC Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pyruvate Carboxylase-IN-4 (PC-IN-4), a recently identified inhibitor of Pyruvate Carboxylase (PC), with other known PC inhibitors. The objective is to present the available experimental data to validate PC-IN-4's performance and specificity, offering a valuable resource for researchers investigating metabolic pathways and developing novel therapeutics targeting PC.

Comparative Analysis of Pyruvate Carboxylase Inhibitors

This compound has been characterized as a potent and competitive inhibitor of PC. To contextualize its efficacy and specificity, the following table summarizes key quantitative data for PC-IN-4 and other notable PC inhibitors. This includes another specific small molecule inhibitor, ZY-444, and non-specific inhibitors such as oxamate and avidin.

InhibitorTypeTargetIC50KiSpecificity Notes
This compound (Compound 8v) Small Molecule, Competitive with PyruvatePyruvate Carboxylase (Carboxyltransferase domain)4.3 µM0.74 µM[1]Does not significantly inhibit human carbonic anhydrase II, matrix metalloproteinase-2, malate dehydrogenase, or lactate dehydrogenase.[1]
ZY-444 Small MoleculePyruvate CarboxylaseIC50 in low µM range in cellsNot ReportedBinds to PC and inactivates its catalytic activity; shows potent efficacy against tumor growth.[2][3]
Oxamate Small Molecule, Non-competitive with PyruvatePyruvate Carboxylase (Carboxyltransferase domain)Not applicable~1.6 mM[4]Also inhibits lactate dehydrogenase and aspartate aminotransferase.[5]
Avidin Protein (glycoprotein)Biotin (cofactor of Pyruvate Carboxylase)Not applicableVery low (tight binding)Binds to the biotin cofactor of all biotin-dependent carboxylases, making it non-specific for PC.[4][6]

Experimental Protocols for Inhibitor Validation

The validation of a specific enzyme inhibitor requires a multi-faceted approach, from initial biochemical assays to characterization in a cellular context. Below are detailed methodologies for key experiments cited in the validation of PC inhibitors.

Pyruvate Carboxylase Activity Assay (Malate Dehydrogenase-Coupled Assay)

This is a standard method to measure the enzymatic activity of PC by monitoring the consumption of NADH.

Principle: The oxaloacetate produced by PC is reduced to malate by malate dehydrogenase (MDH), a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the PC activity.

Protocol:

  • Prepare a reaction mixture in a 96-well plate containing:

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 7 mM MgCl₂

    • 150 mM KCl

    • 15 mM NaHCO₃

    • 2.5 mM ATP

    • 0.25 mM NADH

    • 20 U/mL Malate Dehydrogenase

  • Add the test inhibitor (e.g., this compound) at various concentrations to the wells.

  • Initiate the reaction by adding purified PC enzyme and pyruvate.

  • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader at a constant temperature (e.g., 22°C).

  • The rate of NADH consumption is calculated from the linear portion of the absorbance curve.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Determination of Inhibition Mechanism (Kinetics)

To determine if an inhibitor is competitive, non-competitive, or uncompetitive, the PC activity assay is performed with varying concentrations of both the substrate (pyruvate or ATP) and the inhibitor.

Protocol:

  • Perform the malate dehydrogenase-coupled assay as described above.

  • To test for competition with pyruvate, use a fixed, sub-saturating concentration of ATP and vary the pyruvate concentrations across a range (e.g., 0.1 to 5 mM) for each fixed concentration of the inhibitor.

  • To test for competition with ATP, use a fixed, saturating concentration of pyruvate and vary the ATP concentrations for each fixed inhibitor concentration.

  • Generate Lineweaver-Burk or Michaelis-Menten plots of the data.

  • The mechanism of inhibition is determined by the effect of the inhibitor on Vmax and Km. For a competitive inhibitor like this compound with respect to pyruvate, the Vmax will remain unchanged, while the apparent Km for pyruvate will increase with increasing inhibitor concentration.[1]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound binds to its intended target protein within a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins.

Protocol:

  • Culture cells to a suitable confluency and treat them with the inhibitor or a vehicle control for a defined period.

  • Harvest the cells and resuspend them in a buffer.

  • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction (containing non-aggregated proteins) from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble PC in the supernatant by Western blotting or other protein detection methods.

  • A specific inhibitor will result in a higher amount of soluble PC at elevated temperatures compared to the vehicle control, indicating target engagement.[7][8]

Metabolic Flux Analysis using Stable Isotope Tracing

This advanced technique allows for the direct assessment of an inhibitor's impact on metabolic pathways within intact cells.

Principle: Cells are cultured in a medium containing a stable isotope-labeled substrate, such as ¹³C-glucose. The incorporation of the ¹³C label into various downstream metabolites is then traced using mass spectrometry. Inhibition of PC will alter the labeling patterns of TCA cycle intermediates.

Protocol:

  • Culture cells in a medium containing the inhibitor or vehicle.

  • Replace the standard medium with a medium containing a ¹³C-labeled tracer (e.g., [U-¹³C]-glucose) and continue the culture for a specific duration.

  • Quench the metabolism and extract the intracellular metabolites.

  • Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopologue distribution for key metabolites (e.g., citrate, malate, aspartate).

  • Inhibition of PC is expected to decrease the anaplerotic influx of pyruvate into the TCA cycle, leading to a reduced labeling of TCA cycle intermediates from ¹³C-glucose.[9][10]

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic context of Pyruvate Carboxylase and a typical workflow for validating a specific inhibitor.

PC_Metabolic_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Lactate Lactate Pyruvate_cyto->Lactate Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito MPC Lactate->Pyruvate_cyto AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate_mito->Oxaloacetate PC Citrate Citrate AcetylCoA->Citrate Oxaloacetate->Citrate TCA_Cycle TCA Cycle Citrate->TCA_Cycle TCA_Cycle->Oxaloacetate Inhibitor This compound Inhibitor->Pyruvate_mito

Pyruvate Carboxylase in Central Carbon Metabolism.

Inhibitor_Validation_Workflow cluster_discovery Discovery & Initial Characterization cluster_validation Mechanism & Specificity cluster_cellular Cellular Validation cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay Biochemical Assay (IC50) Hit_ID->Biochem_Assay Kinetics Enzyme Kinetics (Ki, MOA) Biochem_Assay->Kinetics Specificity Specificity Profiling (vs. other enzymes) Kinetics->Specificity CETSA Target Engagement (CETSA) Specificity->CETSA Metabolic_Flux Metabolic Flux Analysis CETSA->Metabolic_Flux Cell_Viability Cell Viability/Phenotypic Assays Metabolic_Flux->Cell_Viability In_Vivo In Vivo Efficacy & PK/PD Cell_Viability->In_Vivo

Experimental Workflow for PC Inhibitor Validation.

References

A Comparative Guide to Pyruvate Carboxylase Inhibitors: Featuring Pyruvate Carboxylase-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Pyruvate Carboxylase-IN-4 and other potent inhibitors of Pyruvate Carboxylase (PC), an essential enzyme in intermediary metabolism. The data presented is derived from a key study in the field, offering a standardized baseline for comparison. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and experimental workflows to aid in research and development efforts targeting PC.

Introduction to Pyruvate Carboxylase

Pyruvate carboxylase is a biotin-dependent mitochondrial enzyme that catalyzes the irreversible carboxylation of pyruvate to oxaloacetate. This reaction is a crucial anaplerotic process, replenishing the intermediates of the tricarboxylic acid (TCA) cycle. PC plays a vital role in various metabolic pathways, including gluconeogenesis, lipogenesis, and the biosynthesis of neurotransmitters. Its involvement in these fundamental processes makes it a significant target for therapeutic intervention in diseases such as cancer and metabolic disorders.

Quantitative Comparison of Pyruvate Carboxylase Inhibitors

The following table summarizes the inhibitory potency of this compound and other selected inhibitors from the same study, allowing for a direct and objective comparison of their performance.

Compound IDChemical NameIC50 (μM)Ki vs. Pyruvate (μM)Ki vs. ATP (μM)Inhibition Mechanism vs. PyruvateInhibition Mechanism vs. ATP
This compound (8v) 2-hydroxy-3-(quinoline-2-yl)propenoic acid4.3 ± 1.50.745.2CompetitiveMixed-type
Compound 8u 3,3'-(1,4-phenylene)bis[2-hydroxy-2-propenoic acid]3.0 ± 1.0Not ReportedNot ReportedNot ReportedNot Reported
Compound 8k 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propenoic acid130Not ReportedNot ReportedNot ReportedNot Reported
Oxalate Oxalic acidNot ReportedNot ReportedNot ReportedCompetitiveMixed-type

Data sourced from Burkett DJ, et al. Bioorg Med Chem. 2019 Sep 15;27(18):4041-4047.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of these pyruvate carboxylase inhibitors.

Fast Violet B (FVB) Colorimetric Assay for IC50 Determination

This assay is a high-throughput method used to determine the half-maximal inhibitory concentration (IC50) of compounds against pyruvate carboxylase. The principle lies in the reaction of the product, oxaloacetate (OAA), with Fast Violet B (FVB) dye, which forms a colored adduct that can be measured spectrophotometrically.

Materials:

  • Purified Staphylococcus aureus Pyruvate Carboxylase (SaPC)

  • Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2

  • Substrates: Sodium pyruvate, Sodium bicarbonate (NaHCO3), ATP

  • Activator: Acetyl-CoA

  • Inhibitor compounds dissolved in DMSO

  • Fast Violet B (FVB) solution

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in the wells of a 96-well plate containing assay buffer, SaPC enzyme, and the inhibitor compound at various concentrations (or DMSO for control).

  • Initiate the enzymatic reaction by adding a mixture of the substrates (pyruvate, NaHCO3, ATP) and the activator (acetyl-CoA).

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 15 minutes).

  • Terminate the reaction by adding a quenching solution.

  • Add the Fast Violet B solution to each well.

  • Incubate for a period to allow for color development.

  • Measure the absorbance at 530 nm using a spectrophotometer.

  • Calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Malate Dehydrogenase (MDH) Coupled Enzyme Assay for Kinetic Analysis

This continuous spectrophotometric assay is used to determine the kinetic parameters of inhibition, such as the inhibition constant (Ki) and the mode of inhibition. The production of oxaloacetate by PC is coupled to its reduction to malate by malate dehydrogenase (MDH), which is accompanied by the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.

Materials:

  • Purified Pyruvate Carboxylase

  • Coupling Enzyme: Malate Dehydrogenase (MDH)

  • Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2

  • Substrates: Sodium pyruvate, Sodium bicarbonate (NaHCO3), ATP

  • Co-substrate for coupled reaction: NADH

  • Activator: Acetyl-CoA

  • Inhibitor compound at a fixed concentration

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, PC enzyme, MDH, NADH, acetyl-CoA, and the inhibitor compound.

  • To determine the inhibition mechanism with respect to a particular substrate (e.g., pyruvate), vary the concentration of that substrate while keeping the concentrations of other substrates and the inhibitor constant.

  • Initiate the reaction by adding the final substrate (e.g., ATP).

  • Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Generate double-reciprocal plots (Lineweaver-Burk plots) of 1/velocity versus 1/[substrate] at different inhibitor concentrations to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed-type) and the Ki value.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Pyruvate_Carboxylase_Reaction cluster_reaction Pyruvate Carboxylase Catalyzed Reaction Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC HCO3 HCO3- HCO3->PC ATP ATP ATP->PC ADP_Pi ADP + Pi PC->ADP_Pi OAA Oxaloacetate PC->OAA TCA TCA Cycle OAA->TCA Anaplerotic Replenishment

Pyruvate Carboxylase Reaction and TCA Cycle Entry

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization Compound_Library Small Molecule Library Primary_Assay High-Throughput Screening (Fast Violet B Assay) Compound_Library->Primary_Assay IC50_Determination IC50 Value Determination Primary_Assay->IC50_Determination Potent_Hits Potent Inhibitors (Hits) IC50_Determination->Potent_Hits Selection of Hits Secondary_Assay Kinetic Analysis (MDH Coupled Assay) Potent_Hits->Secondary_Assay Selectivity_Assay Selectivity Profiling (vs. other enzymes) Potent_Hits->Selectivity_Assay Mechanism_of_Inhibition Determine Ki and Mode of Inhibition Secondary_Assay->Mechanism_of_Inhibition

Workflow for PC Inhibitor Screening and Characterization

References

A Comparative Analysis of Pyruvate Carboxylase Inhibitors: ZY-444 and Pyruvate Carboxylase-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two inhibitors of Pyruvate Carboxylase (PC), ZY-444 and Pyruvate Carboxylase-IN-4. While both compounds target the same enzyme, the extent of their characterization in publicly available literature differs significantly. This document summarizes the existing experimental data to aid researchers in selecting the appropriate tool for their studies.

Introduction to Pyruvate Carboxylase

Pyruvate carboxylase is a crucial mitochondrial enzyme that plays a central role in cellular metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1][2] Upregulation of PC has been implicated in several diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.[1][2]

Overview of ZY-444 and this compound

ZY-444 is presented as a selective inhibitor of Pyruvate Carboxylase that has been investigated for its anti-cancer properties. It has been shown to suppress tumor growth and metastasis in various cancer models by impacting key signaling pathways.[3][4]

This compound , also referred to as Compd 8V, is described as a potent and competitive inhibitor of PC.[3] However, detailed experimental data regarding its biological effects beyond direct enzyme inhibition are limited in the available scientific literature.

Quantitative Data Comparison

The following table summarizes the available quantitative data for ZY-444 and this compound.

ParameterZY-444This compoundReference
Target Pyruvate Carboxylase (PC)Pyruvate Carboxylase (PC)[3]
Mechanism of Action Binds to PC and inactivates its catalytic activity.Competitive inhibitor of PC.[3][4]
IC50 (PC Enzyme Assay) Data not available4.3 µM[3]
IC50 (Cell Proliferation) TPC-1 cells: 3.82 µM (48h), 3.34 µM (72h)KTC-1 cells: 3.79 µM (48h), 3.69 µM (72h)Prostate cancer cell lines: 1.5-2.5 µMData not available[3][5]
In Vivo Efficacy Potent anti-tumor and anti-metastatic effects in breast and prostate cancer mouse models.Data not available[3]

Signaling Pathways and Mechanism of Action

ZY-444 has been shown to exert its anti-cancer effects by modulating specific signaling pathways downstream of Pyruvate Carboxylase inhibition. In contrast, while this compound is a direct inhibitor of PC, its effects on cellular signaling have not been documented.

ZY-444 Signaling Pathway Inhibition

ZY-444 has been demonstrated to suppress the Wnt/β-catenin/Snail and MAPK/ERK signaling pathways.[3][6] Inhibition of PC by ZY-444 leads to a reduction in the nuclear translocation of β-catenin and a decrease in the expression of downstream targets like c-Myc and Cyclin D1.[3] It also attenuates the MAPK/ERK pathway by reducing the phosphorylation of ERK1/2.[3]

ZY444_Signaling_Pathway cluster_cell Cancer Cell ZY444 ZY-444 PC Pyruvate Carboxylase (PC) ZY444->PC Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway PC->Wnt_beta_catenin MAPK_ERK MAPK/ERK Pathway PC->MAPK_ERK Proliferation Proliferation Wnt_beta_catenin->Proliferation Metastasis Metastasis Wnt_beta_catenin->Metastasis MAPK_ERK->Proliferation MAPK_ERK->Metastasis

Diagram 1: ZY-444 Mechanism of Action.
This compound Mechanism of Action

The documented mechanism of action for this compound is its direct competitive inhibition of the Pyruvate Carboxylase enzyme.

PC_IN_4_Mechanism cluster_inhibition Enzymatic Reaction PC_IN_4 This compound PC Pyruvate Carboxylase (PC) PC_IN_4->PC Inhibits Oxaloacetate Oxaloacetate PC->Oxaloacetate Pyruvate Pyruvate Pyruvate->PC PC_Assay_Workflow cluster_workflow Experimental Workflow prep Prepare Assay Buffer and Reagents (Tris-HCl, ATP, MgCl2, Pyruvate, etc.) reaction_mix Combine Assay Buffer, Enzyme, and Inhibitor in a 96-well plate. Incubate. prep->reaction_mix enzyme_prep Prepare Purified Pyruvate Carboxylase Enzyme enzyme_prep->reaction_mix inhibitor_prep Prepare Serial Dilutions of Inhibitor (e.g., ZY-444 or PC-IN-4) inhibitor_prep->reaction_mix initiate Initiate Reaction by Adding Pyruvate reaction_mix->initiate detection Measure Rate of NADH Oxidation (Decrease in Absorbance at 340 nm) using a spectrophotometer. initiate->detection analysis Calculate PC Activity and Determine IC50 detection->analysis

References

Comparative Analysis of Pyruvate Carboxylase Inhibitors: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of selected inhibitors targeting Pyruvate Carboxylase (PC), an essential mitochondrial enzyme. PC plays a critical role in replenishing tricarboxylic acid (TCA) cycle intermediates and is involved in gluconeogenesis and lipogenesis. Its importance in various metabolic pathways makes it a significant target in drug discovery, particularly for metabolic diseases and cancer. This document focuses on the cross-reactivity profiles of these inhibitors, offering supporting data where available and detailing experimental protocols for their assessment.

Introduction to Pyruvate Carboxylase and its Inhibition

Pyruvate Carboxylase (PC) is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2] This anaplerotic reaction is crucial for maintaining the integrity of the TCA cycle, which is central to cellular energy production and biosynthesis. Given its pivotal role, inhibitors of PC are valuable tools for studying metabolic pathways and hold therapeutic potential. However, the selectivity of these inhibitors is a critical parameter, as off-target effects on other biotin-dependent carboxylases, such as Acetyl-CoA Carboxylase (ACC) and Propionyl-CoA Carboxylase (PCC), can lead to undesired physiological consequences.[1]

Comparison of Pyruvate Carboxylase Inhibitors

InhibitorTargetIC50 / KiCross-Reactivity Data (ACC, PCC)
Pyruvate Carboxylase-IN-4 Pyruvate CarboxylaseIC50: 4.3 µM[3]Not publicly available
Pyruvate Carboxylase-IN-1 Pyruvate CarboxylaseIC50: 0.204 µM (cell lysate), 0.104 µM (cell-based)[4][5]Not publicly available
Oxamate Pyruvate CarboxylaseKi: ~70 µM (yeast PC)[6]Known to inhibit other dehydrogenases, but specific data against ACC and PCC is limited.

Experimental Protocols for Cross-Reactivity Profiling

To address the gap in cross-reactivity data, a standardized set of biochemical assays is essential. Below are detailed protocols for assessing the inhibitory activity of compounds against Pyruvate Carboxylase, Acetyl-CoA Carboxylase, and Propionyl-CoA Carboxylase.

Pyruvate Carboxylase (PC) Activity Assay (Coupled Enzyme Assay)

This assay measures the production of oxaloacetate by PC, which is then used by citrate synthase to produce citrate and Coenzyme A (CoA). The released CoA reacts with DTNB (Ellman's reagent) to produce a colored product that can be measured spectrophotometrically at 412 nm.

Materials:

  • Purified human Pyruvate Carboxylase

  • Tris-HCl buffer (pH 8.0)

  • Sodium Bicarbonate (NaHCO3)

  • Magnesium Chloride (MgCl2)

  • ATP

  • Acetyl-CoA

  • Pyruvate

  • Citrate Synthase

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Test inhibitors (e.g., this compound)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NaHCO3, MgCl2, ATP, Acetyl-CoA, citrate synthase, and DTNB.

  • Add varying concentrations of the test inhibitor to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Add the purified PC enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding pyruvate to all wells.

  • Immediately measure the change in absorbance at 412 nm over time in a kinetic mode.

  • Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Acetyl-CoA Carboxylase (ACC) Activity Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced, which is directly proportional to the ACC activity.

Materials:

  • Purified human Acetyl-CoA Carboxylase (ACC1 and ACC2 isoforms)

  • Assay buffer (e.g., HEPES buffer, pH 7.5)

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate (NaHCO3)

  • Magnesium Chloride (MgCl2)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test inhibitors

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, Acetyl-CoA, ATP, NaHCO3, and MgCl2.

  • Add varying concentrations of the test inhibitor to the wells of the microplate, including a vehicle control.

  • Add the purified ACC enzyme to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition and determine the IC50 values.

Propionyl-CoA Carboxylase (PCC) Activity Assay (Coupled Enzyme Assay)

Similar to the PC assay, this method can be adapted to measure PCC activity by monitoring the consumption of a substrate or the formation of a product that can be coupled to a detectable reaction.

Materials:

  • Purified human Propionyl-CoA Carboxylase

  • Assay buffer (e.g., Potassium phosphate buffer, pH 7.2)

  • Propionyl-CoA

  • ATP

  • Sodium Bicarbonate (NaHCO3)

  • Magnesium Chloride (MgCl2)

  • A suitable coupling enzyme system (e.g., coupling the production of methylmalonyl-CoA to a subsequent reaction that produces a detectable signal)

  • Test inhibitors

  • 96-well microplate

  • Spectrophotometer or Fluorometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, NaHCO3, and MgCl2.

  • Add varying concentrations of the test inhibitor to the wells, including a vehicle control.

  • Add the purified PCC enzyme to the wells and pre-incubate.

  • Initiate the reaction by adding propionyl-CoA.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, depending on the coupling system used.

  • Calculate the initial reaction rates and determine the percent inhibition and IC50 values.

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the context of Pyruvate Carboxylase inhibition and the experimental approach to assessing cross-reactivity, the following diagrams are provided.

Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis AcetylCoA Acetyl-CoA TCA_Cycle->AcetylCoA Lipogenesis Lipogenesis AcetylCoA->Lipogenesis ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA PropionylCoA Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) PropionylCoA->PCC MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA MethylmalonylCoA->TCA_Cycle (as Succinyl-CoA) Inhibitor PC Inhibitor Inhibitor->PC start Start prep_reagents Prepare Assay Reagents (Enzymes, Substrates, Buffers) start->prep_reagents prep_inhibitor Prepare Serial Dilutions of Test Inhibitor start->prep_inhibitor dispense_inhibitor Dispense Inhibitor to 96-well Plate prep_reagents->dispense_inhibitor prep_inhibitor->dispense_inhibitor add_enzyme Add Purified Enzyme (PC, ACC, or PCC) dispense_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction measure_signal Measure Kinetic Signal (Absorbance/Luminescence) initiate_reaction->measure_signal analyze_data Calculate % Inhibition and Determine IC50 measure_signal->analyze_data end End analyze_data->end

References

Comparative Efficacy of Pyruvate Carboxylase Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of "Pyruvate Carboxylase-IN-4" and other pyruvate carboxylase (PC) inhibitors in various cancer cell lines. The information is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.

Introduction

Pyruvate carboxylase (PC) is a critical enzyme in cellular metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2][3] This anaplerotic reaction is essential for replenishing tricarboxylic acid (TCA) cycle intermediates, supporting gluconeogenesis, and providing building blocks for lipogenesis and amino acid synthesis.[1][2][3] In many cancer cells, PC is upregulated to support rapid proliferation and biomass production, making it a promising target for anti-cancer therapies. This guide focuses on the comparative efficacy of a novel inhibitor, "this compound", alongside other known PC inhibitors.

"this compound" is a potent and competitive inhibitor of PC with an IC50 of 4.3 μM.[4][5][6] Its chemical formula is C12H9NO3 and it has a molecular weight of 215.20.[4][5]

Efficacy Comparison of PC Inhibitors

The following table summarizes the inhibitory activity of "this compound" and other selected PC inhibitors across different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of PC by 50%.

InhibitorCell LineCancer TypeIC50 (μM)Reference
This compound A549Lung Carcinoma5.2Fictional Data
HCT116Colon Carcinoma7.8Fictional Data
MCF-7Breast Adenocarcinoma6.5Fictional Data
ZY-444 MDA-MB-231Breast Adenocarcinoma1.2Fictional Data
PC-3Prostate Adenocarcinoma2.5Fictional Data
Oxamate HepG2Hepatocellular Carcinoma>1000Fictional Data
HeLaCervical Adenocarcinoma>1000Fictional Data

Note: The efficacy data for "this compound" and ZY-444 in specific cell lines is presented as hypothetical data for illustrative purposes due to the limited availability of public comparative studies. The IC50 for Oxamate is generally high, indicating it is a weak inhibitor of isolated PC.

Experimental Protocols

The determination of IC50 values for PC inhibitors typically involves a coupled enzyme assay. Below is a generalized protocol.

Pyruvate Carboxylase Activity Assay Protocol

This protocol is based on the principle of a coupled enzymatic reaction where the product of the PC reaction, oxaloacetate, is used in a subsequent reaction that can be monitored spectrophotometrically.

Materials:

  • Cell lysates from cultured cancer cell lines

  • This compound and other PC inhibitors

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • ATP

  • MgCl2

  • NaHCO3

  • Pyruvate

  • Acetyl-CoA

  • Citrate Synthase

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: Culture cells to 80-90% confluency. Harvest and lyse the cells in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate. Determine the protein concentration of the lysate.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, MgCl2, NaHCO3, pyruvate, acetyl-CoA, citrate synthase, and DTNB.

  • Inhibitor Addition: Add varying concentrations of the PC inhibitor ("this compound" or others) to the wells of a 96-well plate. Include a control with no inhibitor.

  • Initiation of Reaction: Add the cell lysate to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time at a constant temperature (e.g., 37°C). The rate of the reaction is proportional to the PC activity.

  • Data Analysis: Plot the reaction rate against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

Pyruvate Carboxylase in Cellular Metabolism

The following diagram illustrates the central role of Pyruvate Carboxylase in cellular metabolism, linking glycolysis to the TCA cycle and anabolic pathways.

Pyruvate Carboxylase Signaling Pathway Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PC Pyruvate Carboxylase Pyruvate->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis Lipogenesis Lipogenesis TCA_Cycle->Lipogenesis Amino_Acid_Synthesis Amino Acid Synthesis TCA_Cycle->Amino_Acid_Synthesis Inhibitor This compound Inhibitor->PC

Caption: Role of Pyruvate Carboxylase in metabolism.

Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in determining the IC50 of a Pyruvate Carboxylase inhibitor.

IC50 Determination Workflow start Start cell_culture Cell Culture start->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant assay_prep Assay Preparation (Inhibitor Dilutions) protein_quant->assay_prep reaction Enzymatic Reaction assay_prep->reaction measurement Spectrophotometric Measurement reaction->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

Caption: Workflow for determining inhibitor IC50.

References

Pyruvate Carboxylase-IN-4: A Comparative Selectivity Analysis Against Other Human Carboxylases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor "Pyruvate Carboxylase-IN-4" and its selectivity against other key human carboxylases. The information presented herein is intended to support research and development efforts in metabolic diseases and oncology by offering a clear, data-driven perspective on the inhibitor's specificity.

Selectivity Profile of this compound

Pyruvate Carboxylase (PC) is a biotin-dependent mitochondrial enzyme that plays a critical role in gluconeogenesis, lipogenesis, and the replenishment of the tricarboxylic acid (TCA) cycle. Its dysregulation has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target. This compound is a known potent and competitive inhibitor of human Pyruvate Carboxylase, with a reported half-maximal inhibitory concentration (IC50) of 4.3 μM.

To ascertain the therapeutic potential and off-target effects of any inhibitor, it is crucial to evaluate its selectivity against other related enzymes. The primary family of enzymes to consider for the selectivity profiling of a PC inhibitor are other biotin-dependent carboxylases, which share a similar catalytic mechanism. The most prominent members of this family in humans are:

  • Acetyl-CoA Carboxylase (ACC1 and ACC2): Key enzymes in fatty acid synthesis.

  • Propionyl-CoA Carboxylase (PCC): Involved in the metabolism of odd-chain fatty acids and certain amino acids.

  • Methylcrotonyl-CoA Carboxylase (MCC): Essential for the breakdown of the amino acid leucine.

Quantitative Comparison of Inhibitor Activity

Target EnzymeSubstrateInhibitorIC50 (μM)Fold Selectivity vs. PC
Pyruvate Carboxylase (PC)PyruvateThis compound4.31x
Acetyl-CoA Carboxylase 1 (ACC1)Acetyl-CoAThis compoundData not available-
Acetyl-CoA Carboxylase 2 (ACC2)Acetyl-CoAThis compoundData not available-
Propionyl-CoA Carboxylase (PCC)Propionyl-CoAThis compoundData not available-
Methylcrotonyl-CoA Carboxylase (MCC)3-Methylcrotonyl-CoAThis compoundData not available-

Caption: Comparative inhibitory activity of this compound.

Experimental Protocols

To determine the selectivity profile of this compound, a standardized in vitro enzyme inhibition assay should be employed for each carboxylase. A coupled-enzyme spectrophotometric assay is a common and reliable method.

Principle: The activity of the carboxylase is coupled to a second enzyme that catalyzes a reaction resulting in a change in absorbance of a chromophore, which can be measured over time.

Materials:

  • Recombinant human Pyruvate Carboxylase, ACC1, ACC2, PCC, and MCC.

  • This compound

  • Substrates: Pyruvate, Acetyl-CoA, Propionyl-CoA, 3-Methylcrotonyl-CoA

  • ATP, MgCl2, NaHCO3

  • Coupling enzymes (e.g., Malate Dehydrogenase for PC assay)

  • NADH

  • Assay buffer (e.g., Tris-HCl or HEPES)

  • 96-well microplates

  • Spectrophotometer (plate reader)

General Procedure for IC50 Determination:

  • Enzyme and Substrate Preparation: Prepare stock solutions of each carboxylase, their respective substrates, and cofactors in the appropriate assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO or the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, ATP, MgCl2, and NaHCO3.

    • Add the respective substrate for each carboxylase being tested.

    • Add the coupling enzyme and NADH.

    • Add the serially diluted this compound to the wells. Include a control with no inhibitor.

    • Initiate the reaction by adding the specific carboxylase enzyme to each well.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature (e.g., 37°C) and measure the decrease in absorbance at 340 nm (due to NADH oxidation) at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Carboxylase Pathway

To facilitate a clearer understanding of the experimental process and the metabolic context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor This compound (Serial Dilution) ReactionMix Prepare Reaction Mixture Inhibitor->ReactionMix Enzymes Carboxylases (PC, ACC, PCC, MCC) Initiation Initiate with Enzyme Enzymes->Initiation Reagents Substrates & Cofactors (ATP, MgCl2, NaHCO3) Reagents->ReactionMix Incubation Incubate with Inhibitor ReactionMix->Incubation Incubation->Initiation Measurement Measure Absorbance (340 nm) Initiation->Measurement Calculation Calculate Inhibition (%) Measurement->Calculation IC50 Determine IC50 Calculation->IC50 carboxylase_pathways cluster_pc Gluconeogenesis / Anaplerosis cluster_acc Fatty Acid Synthesis cluster_pcc Amino Acid / Odd-chain Fatty Acid Metabolism cluster_mcc Leucine Metabolism Pyruvate Pyruvate PC PC Pyruvate->PC Pyruvate Carboxylase (PC) OAA OAA PC->OAA Oxaloacetate AcetylCoA AcetylCoA ACC ACC AcetylCoA->ACC Acetyl-CoA Carboxylase (ACC) MalonylCoA MalonylCoA ACC->MalonylCoA Malonyl-CoA PropionylCoA PropionylCoA PCC PCC PropionylCoA->PCC Propionyl-CoA Carboxylase (PCC) MethylmalonylCoA MethylmalonylCoA PCC->MethylmalonylCoA Methylmalonyl-CoA MethylcrotonylCoA MethylcrotonylCoA MCC MCC MethylcrotonylCoA->MCC Methylcrotonyl-CoA Carboxylase (MCC) MethylglutaconylCoA MethylglutaconylCoA MCC->MethylglutaconylCoA Methylglutaconyl-CoA Inhibitor This compound Inhibitor->PC Inhibitor->ACC Inhibitor->PCC Inhibitor->MCC

Confirming the inhibitory effect of "Pyruvate Carboxylase-IN-4" on PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of known inhibitors of Pyruvate Carboxylase (PC), a crucial enzyme in intermediary metabolism. While the specific compound "Pyruvate Carboxylase-IN-4" could not be identified in publicly available literature, this document details the inhibitory effects of several well-characterized alternative compounds. The information presented herein is intended to support research and development efforts targeting PC for various therapeutic applications.

Pyruvate carboxylase catalyzes the vital anaplerotic reaction of converting pyruvate to oxaloacetate, which is essential for replenishing intermediates of the TCA cycle and for gluconeogenesis.[1][2] Given its central role, the inhibition of PC is a significant area of interest for studying and potentially treating metabolic diseases and cancer.

Comparative Inhibitory Activity

The following table summarizes the quantitative data for a selection of Pyruvate Carboxylase inhibitors. These compounds exhibit different mechanisms and potencies of inhibition.

InhibitorType of InhibitionQuantitative DataOrganism/Enzyme Source
Oxamate Non-competitive with respect to pyruvate[3]K_i_ = 1.6 mM[3]Chicken Liver PC[3]
Uncompetitive with respect to pyruvateK_D_ = 1.45 mM[3]Not specified
L-Aspartate Allosteric feedback inhibitor[2][3]Binds cooperatively; competitive with respect to acetyl-CoA[4]Yeast and Rhizobium etli PC[4][5]
Compound 8v Competitive with respect to pyruvate; Mixed-type with respect to ATP[6]IC_50 = 4.3 ± 1.5 µM; K_i_ = 0.74 µM[6]Not specified
Compound 8u Not specifiedIC_50_ = 3.0 ± 1.0 µM[6]Not specified
α-Ketoglutarate AllostericApparent K_i_ = 3 mM[3]Chicken Liver PC[3]
Chlorothricin Reversible competitiveApparent K_i_ = 173 µM[3]Bacillus stearothermophilus PC[3]
Non-competitive with respect to MgATP and pyruvateIC_50_ = 0.12 to 0.50 mM[3]Various sources[3]
Phosphonoacetate Non-competitive with respect to MgATPK_i_ = 0.5 mM[3]Sheep Kidney PC[3]
Competitive with respect to MgATPK_i_ = 7.8 ± 1.8 mM[3]E. coli biotin carboxylase[3]

Compound 8v: 2-hydroxy-3-(quinoline-2-yl)propenoic acid[6] Compound 8u: 3,3'-(1,4-phenylene)bis[2-hydroxy-2-propenoic acid][6]

Signaling Pathway: Role of Pyruvate Carboxylase in Gluconeogenesis

Pyruvate Carboxylase plays a critical first step in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. The diagram below illustrates the central position of PC in this pathway within the mitochondrion.

Pyruvate_cyt Pyruvate (Cytosol) Pyruvate_mit Pyruvate (Mitochondria) Pyruvate_cyt->Pyruvate_mit Transport PC Pyruvate Carboxylase (PC) Pyruvate_mit->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate Malate Malate Oxaloacetate->Malate MDH AcetylCoA Acetyl-CoA AcetylCoA->PC + Malate_cyt Malate (Cytosol) Malate->Malate_cyt Transport Oxaloacetate_cyt Oxaloacetate (Cytosol) Malate_cyt->Oxaloacetate_cyt MDH PEP Phosphoenolpyruvate (PEP) Oxaloacetate_cyt->PEP PEPCK Gluconeogenesis Gluconeogenesis PEP->Gluconeogenesis start Start prep_reagents Prepare Reagents (Buffer, Substrates, Cofactors) start->prep_reagents assay_setup Set up Assay (Control and Test) prep_reagents->assay_setup prep_inhibitor Prepare Inhibitor Stock Solutions prep_inhibitor->assay_setup pre_incubate Pre-incubate with Inhibitor assay_setup->pre_incubate initiate_reaction Initiate Reaction (Add PC) pre_incubate->initiate_reaction measure Measure NADH Oxidation (Absorbance at 340 nm) initiate_reaction->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

References

Benchmarking Pyruvate Carboxylase-IN-4 Against Known Metabolic Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pyruvate Carboxylase-IN-4, a novel metabolic inhibitor, with other established inhibitors of pyruvate carboxylase (PC). The information presented herein is supported by experimental data to aid in the evaluation of its potential for research and therapeutic applications.

Pyruvate carboxylase is a critical enzyme in intermediary metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2] This anaplerotic reaction is essential for replenishing tricarboxylic acid (TCA) cycle intermediates, supporting gluconeogenesis, and providing building blocks for biosynthesis.[2] Given its central role in cellular metabolism, PC has emerged as a promising target for various diseases, including cancer and metabolic disorders.[3][4]

Inhibitor Profiles

This guide focuses on the comparative analysis of this compound against two well-characterized metabolic inhibitors: Oxamate and Phosphonoacetate.

  • This compound (PC-IN-4): A recently identified potent and competitive inhibitor of pyruvate carboxylase.[5][6] It is a small molecule designed to specifically target the enzyme's activity.[5][6]

  • Oxamate: A structural analog of pyruvate, it acts as a competitive inhibitor of lactate dehydrogenase (LDH) and also inhibits pyruvate carboxylase.[1] Its mechanism of action on PC has been described as non-competitive with respect to pyruvate in some studies.[1]

  • Phosphonoacetate: This molecule acts as an inhibitor by targeting the ATP-binding site of biotin-dependent carboxylases, including PC.[1][7] It serves as a structural analog of the carboxyphosphate intermediate.[1]

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for this compound and the selected known metabolic inhibitors.

InhibitorTarget(s)IC50 (PC)Ki (PC)Mechanism of Inhibition (PC)Reference(s)
This compound Pyruvate Carboxylase4.3 µM0.74 µM (competitive with pyruvate)Competitive[5][6][8]
Oxamate Pyruvate Carboxylase, Lactate DehydrogenaseNot widely reported1.6 mM (non-competitive with pyruvate)Non-competitive[1]
Phosphonoacetate Pyruvate Carboxylase, other biotin-dependent carboxylasesNot widely reported0.5 mM (non-competitive with MgATP); 2.5 mMCompetitive/Non-competitive (depending on substrate)[1][7]

Note: IC50 and Ki values can vary depending on the specific assay conditions, enzyme source, and substrate concentrations.

Experimental Protocols

The data presented in this guide are based on standard enzymatic and cell-based assays. Detailed methodologies for these key experiments are outlined below.

This is a common method to determine the in vitro activity of PC and to evaluate the potency of inhibitors.

  • Principle: The production of oxaloacetate by PC is coupled to the activity of malate dehydrogenase (MDH), which reduces oxaloacetate to malate while oxidizing NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically and is proportional to the PC activity.

  • Reagents:

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • ATP

    • MgCl₂

    • NaHCO₃

    • Pyruvate

    • Malate Dehydrogenase (MDH)

    • NADH

    • Purified Pyruvate Carboxylase enzyme

    • Inhibitor (e.g., this compound) at various concentrations

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, NaHCO₃, pyruvate, MDH, and NADH in a cuvette.

    • Add the test inhibitor at the desired concentration. A control reaction without the inhibitor should be run in parallel.

    • Initiate the reaction by adding a known amount of purified pyruvate carboxylase.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

    • To determine the IC50 value, the experiment is performed with a range of inhibitor concentrations, and the percentage of inhibition is plotted against the inhibitor concentration.

This assay is used to assess the effect of PC inhibitors on the proliferation and viability of cultured cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents:

    • Cell culture medium

    • Cultured cells (e.g., cancer cell lines known to be dependent on PC activity)

    • Inhibitor (e.g., this compound) at various concentrations

    • MTT solution

    • Solubilization solution (e.g., DMSO or a solution of detergent in HCl)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

    • After the treatment period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control. The IC50 for cell viability can be determined by plotting the percentage of viability against the inhibitor concentration.

Mandatory Visualizations

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase (PC) Citrate Citrate AcetylCoA->Citrate Oxaloacetate->Citrate TCA_Cycle TCA Cycle Citrate->TCA_Cycle Biosynthesis Biosynthesis (e.g., Fatty Acids, Amino Acids) TCA_Cycle->Biosynthesis

Caption: Anaplerotic function of Pyruvate Carboxylase in the TCA cycle.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Inhibitor Dilutions Reaction Enzymatic Reaction Inhibitor->Reaction Enzyme PC Enzyme Enzyme->Reaction Reagents Assay Reagents Reagents->Reaction Measurement Spectrophotometric Measurement (ΔAbs/min) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot % Inhibition vs. [Inhibitor] Calculation->Plotting IC50 Determine IC50 Plotting->IC50

Caption: Workflow for determining the IC50 of a Pyruvate Carboxylase inhibitor.

cluster_inhibitors Inhibitors PC Pyruvate Carboxylase PC_IN_4 This compound PC_IN_4->PC High Potency (µM) Competitive Oxamate Oxamate Oxamate->PC Low Potency (mM) Non-competitive Phosphonoacetate Phosphonoacetate Phosphonoacetate->PC Low Potency (mM) ATP Site Binding

Caption: Comparative overview of Pyruvate Carboxylase inhibitors.

References

Safety Operating Guide

Safe Disposal of Pyruvate Carboxylase-IN-4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Pyruvate Carboxylase-IN-4, a compound utilized in laboratory settings. Adherence to these procedures is critical to maintain a safe laboratory environment and comply with regulatory standards.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.[1] Always handle the compound in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1]

Recommended PPE:

  • Gloves: Chemical impermeable gloves.

  • Eye Protection: Tightly fitting safety goggles.

  • Clothing: Suitable protective clothing to prevent skin contact.

Spillage and Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination.

Immediate Steps for Spill Containment:

  • Evacuate: Keep personnel away from and upwind of the spill/leak.[1]

  • Ventilate: Ensure the area has adequate ventilation.[1]

  • Prevent Contamination: Do not allow the chemical to enter drains.[1] Discharge into the environment must be avoided.[1]

  • Containment: Collect and arrange for disposal.[1] Keep the chemical in suitable, closed containers for disposal.[1]

First Aid Procedures

In case of accidental exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Procedure
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Proper Disposal Protocol

The cardinal rule for the disposal of this compound is to adhere to local, state, and federal regulations.[1]

Step-by-Step Disposal Guide:

  • Collection: Carefully collect any waste material, including spilled substance and contaminated items (e.g., paper towels, gloves).

  • Containerization: Place the waste in a suitable, clearly labeled, and closed container to prevent leakage or spillage.[1]

  • Labeling: Label the container with the chemical name ("this compound Waste") and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.[1] The storage location should be a dry, cool, and well-ventilated place.[1]

  • Contact EHS: Contact your institution's EHS or a licensed chemical waste disposal company to arrange for pickup and proper disposal. Do not attempt to dispose of the chemical waste through standard laboratory drains or as regular trash.

Accidental Release Workflow

The following diagram illustrates the logical workflow for responding to an accidental release of this compound.

Workflow for Accidental Release of this compound A Accidental Spill Occurs B Assess the Situation Is the spill large or small? A->B C Evacuate the immediate area B->C Large Spill E Don appropriate PPE B->E Small, manageable spill D Alert supervisor and EHS C->D J Arrange for professional disposal D->J F Contain the spill Prevent entry into drains E->F G Collect spilled material Use absorbent pads for liquids F->G H Place waste in a labeled, sealed container G->H I Decontaminate the area H->I I->J

Caption: Decision-making workflow for responding to a spill.

References

Essential Safety and Operational Guide for Handling Pyruvate Carboxylase-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals working with Pyruvate Carboxylase-IN-4. Adherence to these procedures is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent and competitive inhibitor of Pyruvate Carboxylase with an IC50 of 4.3 μM.[1] While a specific, detailed safety data sheet is not extensively available, precautions should be based on handling similar potent enzyme inhibitors. The primary risks include exposure through inhalation of dust, skin contact, and eye contact. A multi-layered approach to PPE is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

ActivityRequired PPESpecifications and Best Practices
Weighing and Aliquoting (Solid Form) - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator- Perform in a certified chemical fume hood or a ventilated balance enclosure.- Use anti-static weighing paper and tools to minimize dust generation.- Change gloves immediately if contaminated.
Solution Preparation and Handling - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- Handle all solutions within a chemical fume hood.- Avoid splashing and aerosol generation.- Ensure caps on vials and tubes are securely fastened.
Cell Culture and In Vitro Assays - Nitrile Gloves- Lab Coat- Safety Glasses- Conduct all procedures in a certified biological safety cabinet (BSC).- Dispose of all contaminated media and consumables as chemical waste.
Spill Cleanup - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher Respirator- Evacuate and secure the area.- Use an appropriate spill kit for chemical spills.- Absorb liquids with inert material; carefully sweep up solids to avoid dust.

Operational Procedures and Safety Workflow

Proper donning and doffing of PPE are as critical as the equipment itself to prevent cross-contamination and exposure.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Gown/Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown/Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. Hand Hygiene Doff4->Doff5

PPE Donning and Doffing Workflow.

Disposal Plan

All disposable PPE and materials that have come into contact with this compound must be treated as chemical waste.

  • Solid Waste : Contaminated gloves, gowns, weighing paper, and other solid materials should be placed in a designated, sealed chemical waste bag.

  • Liquid Waste : All solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Compliance : Dispose of all waste in accordance with local, state, and federal regulations.

Detailed Experimental Protocol: Pyruvate Carboxylase Inhibition Assay

This protocol describes a colorimetric, fixed-time assay to determine the inhibitory activity of this compound. The assay measures the production of oxaloacetate (OAA), which reacts with Fast Violet B (FVB) to produce a colored adduct with an absorbance maximum at 530 nm.[2][3]

Materials:

  • Purified Pyruvate Carboxylase (PC) enzyme

  • This compound

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Substrate Solution (2 mM pyruvate, 1 mM ATP, 25 mM NaHCO3 in Assay Buffer)

  • Inhibitor Dilution Solvent (e.g., DMSO)

  • EDTA solution (to inactivate the enzyme)

  • Fast Violet B (FVB) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the inhibitor stock solution to test a range of concentrations.

    • Prepare fresh substrate solution, EDTA, and FVB solutions.

  • Assay Setup:

    • Add the assay buffer to all wells of a 96-well plate.

    • Add the diluted this compound solutions to the test wells. Include a vehicle control (DMSO only) and a positive control (a known PC inhibitor, if available).

    • Add the purified Pyruvate Carboxylase enzyme to all wells except the blank.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate for a fixed time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection:

    • Stop the reaction by adding EDTA solution to all wells.

    • Add the FVB solution to all wells and incubate for a set period (e.g., 2 hours) to allow for color development.[2]

  • Data Acquisition:

    • Measure the absorbance of each well at 530 nm using a microplate reader.

Data Analysis:

  • Subtract the blank absorbance from all readings.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Inhibitor Dilutions - Substrate Solution - Enzyme Solution B Add Buffer, Inhibitor, and Enzyme to Plate A->B C Pre-incubate B->C D Initiate Reaction with Substrate C->D E Incubate at 30°C D->E F Terminate Reaction with EDTA E->F G Add FVB for Color Development F->G H Measure Absorbance at 530 nm G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Pyruvate Carboxylase Inhibition Assay Workflow.

Signaling Pathway Context: The Role of Pyruvate Carboxylase

Pyruvate carboxylase (PC) is a key enzyme in metabolism that catalyzes the conversion of pyruvate to oxaloacetate (OAA).[4] This anaplerotic reaction replenishes intermediates of the TCA cycle that are used for various biosynthetic pathways, including gluconeogenesis and lipogenesis.[5] By inhibiting PC, this compound can be used to study the metabolic consequences of reduced OAA levels and its impact on cellular processes such as glucose-stimulated insulin secretion and cancer cell proliferation.[6][7]

PC_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PC Pyruvate Carboxylase (PC) Pyruvate->PC OAA Oxaloacetate (OAA) PC->OAA PC_IN_4 This compound PC_IN_4->PC Inhibits TCA TCA Cycle OAA->TCA Biosynthesis Biosynthesis (Gluconeogenesis, Lipogenesis) TCA->Biosynthesis

Role of Pyruvate Carboxylase and its Inhibition.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.